1,1,3-Trichloropropane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,3-trichloropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5Cl3/c4-2-1-3(5)6/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWHLZCXYCQNSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5Cl3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174342 | |
| Record name | Propane, 1,1,3-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20395-25-9 | |
| Record name | Propane, 1,1,3-trichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020395259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1,1,3-trichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Pure 1,1,3-Trichloropropane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential synthetic pathways for obtaining pure 1,1,3-trichloropropane. Due to a scarcity of documented direct, high-yield synthetic methods, this document focuses on theoretical and analogous reaction pathways, including free-radical chlorination of 1-chloropropane (B146392) and the hydrogenation of 1,1,3-trichloropropene (B110787). Emphasis is placed on the critical aspect of purification to isolate the desired 1,1,3-isomer from the complex mixtures typically generated in these processes. This guide is intended to serve as a foundational resource for researchers and professionals in the chemical and pharmaceutical sciences who require this specific chlorinated alkane for their work.
Introduction
This compound is a halogenated hydrocarbon of interest in various research and development applications. However, unlike its other isomers, dedicated and optimized synthesis protocols for pure this compound are not widely reported in the scientific literature. Most synthetic approaches that could yield this compound, such as free-radical chlorination, are inherently non-selective and result in a mixture of several di- and trichlorinated propanes. Consequently, the isolation and purification of the target molecule is a paramount challenge.
This guide will explore the most plausible synthetic strategies and provide detailed insights into the methodologies and purification techniques that would be necessary to obtain a high-purity sample of this compound.
Potential Synthetic Pathways
Two primary theoretical routes for the synthesis of this compound are considered the most viable:
-
Free-Radical Chlorination of 1-Chloropropane: A direct but non-selective method.
-
Catalytic Hydrogenation of 1,1,3-Trichloropropene: A potentially more selective route, contingent on the availability of the starting alkene.
Free-Radical Chlorination of 1-Chloropropane
Free-radical chlorination of alkanes is a well-established method for introducing chlorine atoms into a hydrocarbon chain. The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. When applied to 1-chloropropane, this reaction is expected to yield a complex mixture of dichloropropane and trichloropropane (B3392429) isomers. The distribution of these products is governed by statistical factors (the number of available hydrogen atoms at each position) and the relative stability of the intermediate radicals (tertiary > secondary > primary).
Experimental Protocol (General):
-
Reaction Setup: A solution of 1-chloropropane in a suitable inert solvent (e.g., carbon tetrachloride, although caution is advised due to its toxicity) is placed in a reaction vessel equipped with a gas inlet, a condenser, and a UV lamp for photoinitiation (or the reaction can be initiated thermally).
-
Initiation: The reaction is initiated by the application of UV light or heat, which causes the homolytic cleavage of chlorine gas (Cl₂) into two chlorine radicals (Cl•).
-
Propagation:
-
A chlorine radical abstracts a hydrogen atom from 1-chloropropane, forming hydrogen chloride (HCl) and a chloropropyl radical. Abstraction can occur at C1, C2, or C3.
-
The chloropropyl radical then reacts with a molecule of Cl₂ to form a dichloropropane and a new chlorine radical, which continues the chain reaction.
-
Further chlorination of dichloropropanes leads to the formation of trichloropropane isomers, including this compound.
-
-
Termination: The reaction is terminated when two radicals combine.
-
Work-up and Purification: The reaction mixture is neutralized to remove HCl, washed, dried, and then subjected to purification to isolate the this compound isomer.
Data Presentation: Theoretical Product Distribution
The precise yield of this compound from the free-radical chlorination of 1-chloropropane is not well-documented. The following table provides a qualitative prediction of the expected isomeric products from the further chlorination of the primary dichloropropane products.
| Starting Material (Dichloropropane Isomer) | Potential Trichloropropane Products |
| 1,1-Dichloropropane (B1633073) | 1,1,1-Trichloropropane, 1,1,2-Trichloropropane, This compound |
| 1,2-Dichloropropane | 1,1,2-Trichloropropane, 1,2,2-Trichloropropane, 1,2,3-Trichloropropane |
| 1,3-Dichloropropane | This compound , 1,2,3-Trichloropropane |
| 2,2-Dichloropropane | 1,2,2-Trichloropropane |
Note: The formation of this compound is theoretically possible from the chlorination of 1,1-dichloropropane and 1,3-dichloropropane.
Logical Relationship: Formation of Trichloropropane Isomers
Caption: Predicted pathways for the formation of trichloropropane isomers.
Catalytic Hydrogenation of 1,1,3-Trichloropropene
A more targeted approach to the synthesis of this compound is the selective hydrogenation of 1,1,3-trichloropropene. This reaction involves the addition of hydrogen across the double bond of the alkene. The primary challenge in this method is to achieve this reduction without causing simultaneous dehalogenation (hydrogenolysis) of the C-Cl bonds.
Experimental Protocol (General):
-
Reaction Setup: 1,1,3-trichloropropene is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) in a high-pressure reactor (autoclave).
-
Catalyst: A hydrogenation catalyst is added. Wilkinson's catalyst (RhCl(PPh₃)₃) is a common choice for homogeneous hydrogenation of alkenes and may offer selectivity. Heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) could also be used, but may be more prone to causing dehalogenation.
-
Reaction Conditions: The reactor is purged with an inert gas and then pressurized with hydrogen gas. The reaction is typically carried out at a specific temperature and pressure, which need to be optimized to favor hydrogenation over hydrogenolysis.
-
Monitoring: The reaction progress is monitored by techniques such as gas chromatography (GC) to determine the consumption of the starting material and the formation of the product.
-
Work-up and Purification: Upon completion, the catalyst is removed (by filtration for heterogeneous catalysts or extraction for homogeneous catalysts), and the solvent is evaporated. The crude product is then purified.
Data Presentation: Reaction Parameters
| Parameter | Condition | Rationale |
| Catalyst | Wilkinson's catalyst (RhCl(PPh₃)₃) | Known for selective hydrogenation of alkenes under mild conditions, potentially minimizing dehalogenation. |
| Solvent | Ethanol, Ethyl Acetate | Common solvents for hydrogenation that are relatively inert under the reaction conditions. |
| Hydrogen Pressure | 1 - 10 atm (initial optimization) | Higher pressures can increase the rate of hydrogenation but may also promote dehalogenation. |
| Temperature | 25 - 80 °C (initial optimization) | Lower temperatures are generally preferred to enhance selectivity and reduce side reactions. |
Experimental Workflow: Hydrogenation and Purification
Caption: General workflow for the synthesis of this compound via hydrogenation.
Purification of this compound
Given that the most likely synthetic routes will produce a mixture of isomers, purification is a critical step in obtaining pure this compound. The primary methods for separating closely related isomers of chlorinated propanes are fractional distillation and preparative gas chromatography.
Experimental Protocol: Fractional Distillation
-
Apparatus: A fractional distillation apparatus with a high-efficiency column (e.g., a Vigreux or packed column) is required. The efficiency of the column is crucial for separating components with close boiling points.
-
Procedure: The crude mixture of trichloropropane isomers is heated in the distillation flask. The vapor passes through the fractionating column, where a series of condensations and vaporizations occur, enriching the vapor in the more volatile component.
-
Fraction Collection: Fractions are collected at different temperature ranges. The boiling points of the trichloropropane isomers are relatively close, so a slow and carefully controlled distillation is necessary. The boiling point of this compound is approximately 152-154 °C.
-
Analysis: The purity of each collected fraction should be analyzed by gas chromatography (GC) to determine the composition.
Data Presentation: Boiling Points of Trichloropropane Isomers
| Isomer | Boiling Point (°C) |
| 1,1,1-Trichloropropane | 130.5 |
| 1,1,2-Trichloropropane | 142 |
| This compound | 152-154 |
| 1,2,2-Trichloropropane | 148 |
| 1,2,3-Trichloropropane | 156.8 |
Note: These are approximate values and can vary slightly with pressure.
Purification Workflow
Caption: Workflow for the purification of this compound.
Conclusion
The synthesis of pure this compound presents a significant chemical challenge due to the lack of selective, high-yield reactions. The most plausible approaches, free-radical chlorination of 1-chloropropane and catalytic hydrogenation of 1,1,3-trichloropropene, are expected to produce mixtures of isomers. Therefore, a successful synthesis strategy must incorporate a robust and efficient purification protocol, with fractional distillation being the most practical method on a laboratory scale. Further research into novel catalytic systems for either the selective chlorination of 1-chloropropane or the selective hydrogenation of 1,1,3-trichloropropene is warranted to develop a more direct and efficient synthesis of this valuable compound. Researchers and professionals seeking to utilize this compound should be prepared to undertake significant purification efforts to achieve the desired level of purity.
An In-depth Technical Guide to 1,1,3-Trichloropropane (CAS: 20395-25-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,1,3-trichloropropane, a halogenated hydrocarbon of interest in various chemical and research applications. This document consolidates essential physicochemical data, spectroscopic information, and safety protocols to support its effective and safe use in a laboratory and industrial setting.
Physicochemical Properties
This compound is a chlorinated derivative of propane (B168953). Its key physical and chemical properties are summarized in the table below. Understanding these characteristics is fundamental for its handling, storage, and application in experimental designs.
| Property | Value | Reference |
| CAS Registry Number | 20395-25-9 | [1] |
| Molecular Formula | C₃H₅Cl₃ | [1] |
| Molecular Weight | 147.431 g/mol | [1] |
| Melting Point | -59 °C | [2] |
| Boiling Point | 145 °C | [2] |
| IUPAC Name | This compound | [1] |
| InChI | InChI=1S/C3H5Cl3/c4-2-1-3(5)6/h3H,1-2H2 | [1] |
| InChIKey | URWHLZCXYCQNSY-UHFFFAOYSA-N | [1] |
| SMILES | ClCCC(Cl)Cl | [2] |
Spectroscopic Data
Expected Spectroscopic Features:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the three different carbon atoms. The methylene (B1212753) group adjacent to the single chlorine atom (C3) would likely appear as a triplet. The methylene group at C2 would be a more complex multiplet due to coupling with protons on both C1 and C3. The single proton on the dichlorinated carbon (C1) would appear as a triplet.
-
¹³C NMR: The carbon NMR spectrum should exhibit three distinct peaks, one for each of the non-equivalent carbon atoms in the molecule. The chemical shifts would be influenced by the number of attached chlorine atoms.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight (147.431 g/mol ). The isotopic pattern of the molecular ion and fragment ions would be characteristic of a compound containing three chlorine atoms, with the M, M+2, M+4, and M+6 peaks having specific intensity ratios.
Synthesis and Reactions
Detailed experimental protocols for the synthesis of this compound are not widely published in readily accessible literature, suggesting it may be a less common isomer compared to its counterparts like 1,2,3-trichloropropane. However, general synthetic routes to trichlorinated propanes often involve the chlorination of propane or its partially chlorinated derivatives under specific conditions, such as free-radical chlorination. The regioselectivity of such reactions can be influenced by catalysts, temperature, and light.
Due to the presence of multiple chlorine atoms, this compound can undergo various chemical reactions, including:
-
Nucleophilic Substitution: The chlorine atoms can be displaced by various nucleophiles, although the reactivity of the geminal dichlorides at the C1 position may differ from the single chlorine at the C3 position.
-
Elimination Reactions: Treatment with a strong base can lead to dehydrochlorination, resulting in the formation of dichloropropenes. The specific isomer formed would depend on the reaction conditions and the relative acidity of the protons.
Safety and Handling
As with all halogenated hydrocarbons, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. While specific toxicity data for this isomer is limited, it is prudent to treat it as a potentially hazardous substance.
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous waste.
Experimental Workflows
The following diagram illustrates a general workflow for the characterization of a synthesized or acquired sample of this compound.
Caption: General workflow for the characterization of this compound.
This guide serves as a foundational resource for professionals working with this compound. For specific applications, further investigation into the literature and experimental validation are strongly recommended.
References
An In-depth Technical Guide to the Physical Properties of 1,1,3-Trichloropropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 1,1,3-Trichloropropane. The information is presented in a structured format to facilitate easy reference and comparison, catering to the needs of researchers, scientists, and professionals in drug development. This document includes a summary of quantitative data, detailed experimental protocols for property determination, and a logical workflow for physical property analysis.
Core Physical and Chemical Properties
Quantitative Data Summary
The following table summarizes the key physical properties of this compound. It is important to note that some values are predicted due to a lack of specific experimental data for this particular isomer.
| Property | Value | Source |
| Molecular Formula | C₃H₅Cl₃ | |
| Molecular Weight | 147.43 g/mol | [1] |
| Melting Point | -59 °C | [1] |
| Boiling Point | 145 °C | [1] |
| Density | Estimated: 1.34 g/cm³ at 20°C | |
| Refractive Index (n_D) | Estimated: 1.47 at 20°C | |
| Water Solubility | Estimated: Low | |
| Solubility in Organic Solvents | Soluble in many common organic solvents | |
| LogP (Octanol-Water Partition Coefficient) | Estimated: 2.5 | |
| Henry's Law Constant | Estimated: 2.8 x 10⁻³ atm·m³/mol |
Note: Estimated values are derived from computational chemistry models and should be used as a guide. Experimental verification is recommended.
Experimental Protocols for Physical Property Determination
The following are detailed methodologies for the experimental determination of the key physical properties of liquid compounds like this compound.
Determination of Density using a Pycnometer
The density of a liquid can be accurately determined using a pycnometer, a glass flask with a precise volume.[2]
Materials:
-
Pycnometer (calibrated)
-
Analytical balance (accurate to ±0.0001 g)
-
This compound sample
-
Distilled water
-
Acetone (B3395972) (for cleaning)
-
Thermometer
-
Water bath
Procedure:
-
Cleaning and Calibration:
-
Thoroughly clean the pycnometer with acetone and then distilled water. Dry it completely.
-
Determine the mass of the empty, dry pycnometer (m_pycnometer).
-
Fill the pycnometer with distilled water of a known temperature and density.
-
Determine the mass of the water-filled pycnometer (m_water).
-
Calculate the exact volume of the pycnometer (V_pycnometer) using the density of water at that temperature.
-
-
Sample Measurement:
-
Ensure the pycnometer is clean and dry.
-
Fill the pycnometer with the this compound sample, ensuring no air bubbles are present.
-
Place the filled pycnometer in a water bath to bring it to the desired temperature (e.g., 20°C).
-
Once the temperature is stable, carefully remove any excess liquid from the capillary.
-
Dry the outside of the pycnometer and weigh it (m_sample).
-
-
Calculation:
-
The density (ρ) of the sample is calculated using the formula: ρ = (m_sample - m_pycnometer) / V_pycnometer
-
Determination of Refractive Index using an Abbe Refractometer
The refractive index, a measure of how light bends as it passes through a substance, is determined using an Abbe refractometer.[3]
Materials:
-
Abbe refractometer
-
This compound sample
-
Dropper or pipette
-
Lens paper
-
Ethanol (B145695) or acetone (for cleaning)
-
Constant temperature water circulator
Procedure:
-
Calibration:
-
Turn on the refractometer and the light source.
-
Calibrate the instrument using a standard with a known refractive index, such as distilled water (n_D = 1.3330 at 20°C).
-
Adjust the instrument until the known refractive index is read on the scale.
-
-
Sample Measurement:
-
Clean the prism surfaces with a soft tissue moistened with ethanol or acetone and allow them to dry.
-
Place a few drops of the this compound sample onto the measuring prism.
-
Close the prisms carefully to spread the liquid into a thin film.
-
Allow the sample to equilibrate to the desired temperature, maintained by the water circulator.
-
Look through the eyepiece and adjust the control to bring the boundary line between the light and dark fields into sharp focus.
-
Use the dispersion correction knob to eliminate any color fringe at the boundary.
-
Adjust the measurement knob to center the boundary line on the crosshairs.
-
-
Reading:
-
Read the refractive index value directly from the instrument's scale.
-
Determination of Solubility
The solubility of this compound in various solvents can be determined qualitatively.
Materials:
-
Test tubes
-
This compound sample
-
Various solvents (e.g., water, ethanol, acetone, hexane)
-
Pipettes or graduated cylinders
-
Vortex mixer or shaker
Procedure:
-
Preparation:
-
Label a series of test tubes for each solvent to be tested.
-
Add a known volume (e.g., 1 mL) of the solvent to the respective test tube.
-
-
Observation:
-
Add a small, measured amount (e.g., 0.1 mL) of this compound to each test tube.
-
Agitate the mixture vigorously for a set period (e.g., 1 minute) using a vortex mixer or by shaking.
-
Allow the mixture to stand and observe for any phase separation.
-
-
Interpretation:
-
Soluble: A single, clear, and homogenous phase is observed.
-
Partially Soluble: The solution appears cloudy or forms two phases after standing.
-
Insoluble: Two distinct layers are clearly visible.
-
Logical Workflow for Physical Property Determination
The following diagram illustrates a logical workflow for the comprehensive determination of the physical properties of a liquid organic compound like this compound.
Caption: Logical workflow for determining the physical properties of this compound.
References
An In-depth Technical Guide to the Spectroscopic Data of 1,1,3-Trichloropropane
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the spectroscopic data for 1,1,3-trichloropropane. Due to the limited availability of experimentally derived public data for this specific isomer, this document presents a combination of predicted spectroscopic values based on established principles and generalized experimental protocols. The guide is intended to assist researchers in the identification and characterization of this compound through infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry. Detailed methodologies for these key analytical techniques are also provided.
Introduction
This compound is a halogenated hydrocarbon with the chemical formula C₃H₅Cl₃. Accurate structural elucidation and confirmation are critical in research and development, particularly in fields such as synthetic chemistry and drug development where precise molecular architecture is paramount. Spectroscopic techniques are the cornerstone of such analyses. This guide summarizes the expected spectroscopic characteristics of this compound and outlines the protocols for acquiring such data.
Spectroscopic Data Summary
The following tables present the predicted spectroscopic data for this compound. It is important to note that these values are based on theoretical calculations and empirical correlations for similar chemical structures, as comprehensive experimental data is not widely available in public spectral databases.
Predicted Infrared (IR) Spectroscopy Data
Table 1: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 2960-2850 | Medium | C-H Stretch | -CH₂-, -CH- |
| 1470-1430 | Medium | C-H Bend (Scissoring) | -CH₂- |
| 1300-1150 | Medium | C-H Bend (Wagging) | -CH₂- |
| 800-600 | Strong | C-Cl Stretch | C-Cl |
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR (Proton NMR)
The ¹H NMR spectrum of this compound is predicted to show three distinct signals, corresponding to the three non-equivalent proton environments in the molecule (Cl₂CH-CH₂-CH₂Cl).
Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Atom Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -CH₂- (C2) | ~2.5 | Quintet | ~6.5 | 2H |
| -CH₂Cl (C3) | ~3.8 | Triplet | ~6.5 | 2H |
| -CHCl₂ (C1) | ~5.9 | Triplet | ~6.5 | 1H |
¹³C NMR (Carbon-13 NMR)
The proton-decoupled ¹³C NMR spectrum is predicted to show three signals, one for each of the three distinct carbon atoms.
Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Atom Position | Chemical Shift (δ, ppm) |
| -CH₂- (C2) | ~35-45 |
| -CH₂Cl (C3) | ~45-55 |
| -CHCl₂ (C1) | ~70-80 |
Predicted Mass Spectrometry (MS) Data
The mass spectrum of this compound will exhibit a molecular ion peak and characteristic isotopic patterns due to the presence of chlorine atoms (³⁵Cl and ³⁷Cl). The fragmentation pattern is predicted based on the stability of the resulting carbocations and neutral losses.
Table 4: Predicted Major Mass Spectrum Fragments for this compound
| m/z | Predicted Fragment Ion | Notes |
| 146 | [C₃H₅³⁵Cl₃]⁺• | Molecular ion (M⁺) peak |
| 148 | [C₃H₅³⁵Cl₂³⁷Cl]⁺• | M+2 isotope peak |
| 150 | [C₃H₅³⁵Cl³⁷Cl₂]⁺• | M+4 isotope peak |
| 111 | [C₃H₄³⁵Cl₂]⁺ | Loss of HCl |
| 75 | [CH₂CH₂³⁵Cl]⁺ or [CHClCH₃]⁺ | Common fragment from cleavage |
Experimental Protocols
The following are detailed, generalized protocols for obtaining spectroscopic data for a liquid sample such as this compound.
Infrared (IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of liquid this compound.
Methodology:
-
Sample Preparation: For a neat liquid sample, a thin film is prepared between two salt plates (typically NaCl or KBr), which are transparent to infrared radiation.
-
Place a single drop of this compound onto the surface of one salt plate.
-
Carefully place the second salt plate on top, gently pressing to create a thin, uniform liquid film and to remove any air bubbles.
-
Instrument Setup: Place the assembled salt plates into the sample holder of the FT-IR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty spectrometer to account for atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Post-Analysis: Clean the salt plates thoroughly with a suitable dry solvent (e.g., anhydrous acetone (B3395972) or isopropanol) and store them in a desiccator.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Methodology:
-
Sample Preparation:
-
Dissolve 5-20 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
The deuterated solvent is used to avoid large solvent signals in the ¹H NMR spectrum and to provide a lock signal for the spectrometer.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution into a clean 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
The instrument will lock onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to optimize its homogeneity across the sample, which maximizes spectral resolution.
-
Tune the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
For ¹H NMR: Acquire the spectrum using an appropriate number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR: A higher number of scans is typically required due to the low natural abundance of the ¹³C isotope. Proton decoupling is generally used to simplify the spectrum and enhance the signal.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift axis using the TMS signal as a reference.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio of the molecular ion and fragment ions of this compound.
Methodology:
-
Sample Introduction: For a volatile liquid like this compound, a common method is direct injection via a heated probe or, more commonly, coupling with a gas chromatograph (GC-MS).
-
For GC-MS: Inject a dilute solution of the sample into the GC. The GC will separate the sample from any impurities before it enters the mass spectrometer.
-
-
Ionization:
-
Electron Impact (EI) is a standard ionization technique for this type of molecule. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
-
-
Mass Analysis:
-
The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
-
Detection:
-
An electron multiplier or similar detector records the abundance of ions at each m/z value.
-
-
Data Presentation: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic identification of this compound.
Caption: Workflow for the spectroscopic identification of this compound.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1,1,3-Trichloropropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1,1,3-trichloropropane. It includes detailed data on chemical shifts and coupling constants, standardized experimental protocols for data acquisition, and visualizations of the molecular structure and analytical workflow to support structural elucidation and characterization efforts in research and development.
Predicted NMR Data for this compound
The following tables summarize the predicted quantitative ¹H and ¹³C NMR data for this compound. These predictions are based on computational algorithms that are widely used in the field of spectroscopy.
Predicted ¹H NMR Data
| Protons (Position) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 (C1-H) | 5.98 | Triplet (t) | 6.5 | 1H |
| H-2 (C2-H₂) | 2.65 | Quartet (q) | 6.5 | 2H |
| H-3 (C3-H₂) | 3.80 | Triplet (t) | 6.5 | 2H |
Predicted ¹³C NMR Data
| Carbon (Position) | Chemical Shift (δ, ppm) |
| C-1 | 84.1 |
| C-2 | 41.5 |
| C-3 | 49.3 |
Structural Elucidation and Spectral Interpretation
The structure of this compound (Cl₂CH-CH₂-CH₂Cl) gives rise to a distinct set of signals in its NMR spectra.
In the ¹H NMR spectrum , three unique proton environments are observed:
-
The single proton on C-1 (H-1) is expected to be the most downfield signal due to the deshielding effect of the two adjacent chlorine atoms. It appears as a triplet due to coupling with the two neighboring protons on C-2.
-
The two protons on C-2 (H-2) are situated between the dichloromethyl group and the chloromethyl group. Their signal is expected to be a quartet (or more accurately, a triplet of triplets, though it may appear as a quartet if the coupling constants are similar) due to coupling with the proton on C-1 and the two protons on C-3.
-
The two protons on C-3 (H-3) are adjacent to a single chlorine atom and the C-2 methylene (B1212753) group. This signal appears as a triplet due to coupling with the C-2 protons.
In the ¹³C NMR spectrum , three distinct signals are expected, corresponding to the three carbon atoms in different chemical environments. The carbon atom C-1, bonded to two chlorine atoms, will be the most deshielded and thus appear at the highest chemical shift. The C-3 carbon, bonded to one chlorine atom, will be at an intermediate chemical shift, and the C-2 carbon will be the most upfield signal.
Visualizing Molecular Connectivity and Experimental Workflow
The following diagrams illustrate the spin-spin coupling network within this compound and a typical workflow for NMR analysis.
Caption: Spin-spin coupling pathways in this compound.
Caption: A generalized workflow for NMR sample analysis.
Experimental Protocols
The acquisition of high-quality ¹H and ¹³C NMR spectra requires meticulous sample preparation and careful selection of experimental parameters.
Sample Preparation
-
Sample Weighing : For ¹H NMR, accurately weigh 5-25 mg of this compound. For ¹³C NMR, a higher concentration is typically required, in the range of 50-100 mg, to achieve a good signal-to-noise ratio in a reasonable time.
-
Solvent Selection : Choose a high-purity deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds like this compound. The volume of the solvent should be approximately 0.6 mL to ensure a sufficient sample height in a standard 5 mm NMR tube.
-
Dissolution : Dissolve the sample completely in the deuterated solvent. Gentle vortexing or sonication can aid in dissolution.
-
Filtration : To ensure a homogeneous magnetic field, it is crucial to remove any suspended particulate matter. Filter the sample solution through a pipette containing a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
Internal Standard : For accurate chemical shift referencing, tetramethylsilane (B1202638) (TMS) can be added as an internal standard (δ = 0.00 ppm). Alternatively, the residual solvent signal can be used for calibration (e.g., CDCl₃ at δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
Data Acquisition
-
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.
-
Sample Insertion : Carefully insert the NMR tube into the spinner turbine and place it in the magnet.
-
Locking and Shimming : Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. Perform shimming to optimize the homogeneity of the magnetic field, which is essential for obtaining sharp spectral lines.
-
¹H NMR Parameters :
-
Pulse Angle : A 30-90° pulse is typically used.
-
Number of Scans (NS) : For a sample of this concentration, 8 to 16 scans are usually sufficient.
-
Acquisition Time (AQ) : An acquisition time of 2-4 seconds is generally adequate.
-
Relaxation Delay (D1) : A relaxation delay of 1-2 seconds is a common starting point.
-
-
¹³C NMR Parameters :
-
Pulse Angle : A 30-45° pulse is recommended to allow for faster repetition rates.
-
Number of Scans (NS) : A significantly larger number of scans is required compared to ¹H NMR due to the lower natural abundance of ¹³C. The exact number will depend on the sample concentration and desired signal-to-noise ratio.
-
Decoupling : Broadband proton decoupling is employed to simplify the spectrum by removing ¹H-¹³C coupling, resulting in a single sharp peak for each unique carbon atom.
-
Relaxation Delay (D1) : A relaxation delay of 2 seconds is a common starting point.
-
Data Processing
-
Fourier Transformation : The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.
-
Phasing and Baseline Correction : The spectrum is phased to ensure that all peaks are in the pure absorption mode. The baseline is corrected to be flat.
-
Referencing : The chemical shift axis is calibrated using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integration and Analysis : For ¹H NMR, the relative areas of the signals are integrated to determine the proton ratios. The splitting patterns (multiplicities) and coupling constants are analyzed to deduce the connectivity of the protons. For ¹³C NMR, the chemical shifts of the singlet peaks are recorded and assigned to the respective carbon atoms in the molecule.
An In-depth Technical Guide to the Mass Spectrometry of 1,1,3-Trichloropropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the mass spectrometry of 1,1,3-trichloropropane, a chlorinated hydrocarbon of interest in environmental analysis and chemical synthesis. Due to the limited availability of published experimental mass spectra for this specific isomer, this document presents a theoretical fragmentation pattern based on established principles of mass spectrometry, alongside detailed experimental protocols and data interpretation guidelines.
Predicted Electron Ionization Mass Spectrum of this compound
Electron ionization (EI) of this compound (C₃H₅Cl₃) is expected to produce a molecular ion (M⁺˙) and a series of fragment ions resulting from characteristic bond cleavages. The presence of multiple chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic isotopic patterns for chlorine-containing fragments.
Data Presentation: Predicted Mass Spectral Data
The following table summarizes the predicted major ions, their mass-to-charge ratios (m/z), and their proposed structures for the mass spectrum of this compound. The relative abundance is an educated estimation based on the expected stability of the fragment ions.
| m/z (for ³⁵Cl) | Proposed Fragment Ion | Proposed Structure | Estimated Relative Abundance | Notes |
| 146 | [C₃H₅Cl₃]⁺˙ | CHCl₂(CH₂CH₂Cl)⁺˙ | Low | Molecular ion (M⁺˙). Expected to be of low abundance due to the lability of the C-Cl and C-C bonds. Will show isotopic peaks at m/z 148, 150, and 152. |
| 111 | [C₃H₄Cl₂]⁺ | [CH₂(CH₂Cl)CHCl]⁺ | Moderate | Loss of a chlorine radical (·Cl). A significant fragmentation pathway. Isotopic peaks at m/z 113 and 115. |
| 97 | [C₂H₂Cl₂]⁺˙ | [CHCl=CHCl]⁺˙ | Moderate | Likely formed through rearrangement and loss of CH₃Cl. Isotopic peaks at m/z 99 and 101. |
| 83 | [CHCl₂]⁺ | High | Alpha-cleavage resulting in the stable dichloromethyl cation. Expected to be a major peak. Isotopic peaks at m/z 85 and 87. | |
| 75 | [C₂H₂Cl]⁺ | [CH₂=CHCl]⁺ | Moderate | Loss of ·CHCl₂. Isotopic peak at m/z 77. |
| 62 | [C₂H₃Cl]⁺˙ | [CH₂=CHCl]⁺˙ | Moderate | Rearrangement and loss of a CCl₂ fragment. Isotopic peak at m/z 64. |
| 49 | [CH₂Cl]⁺ | High | Cleavage of the C1-C2 bond. A very stable carbocation and likely the base peak. Isotopic peak at m/z 51. | |
| 39 | [C₃H₃]⁺ | Moderate | Loss of all three chlorine atoms and two hydrogen atoms. |
Theoretical Fragmentation Pathways
The fragmentation of this compound upon electron ionization is governed by the cleavage of the weakest bonds and the formation of the most stable carbocations. The primary fragmentation mechanisms are expected to be alpha-cleavage and the loss of halogen radicals.
Visualization of Fragmentation Pathway
Caption: Predicted fragmentation pathway of this compound.
Experimental Protocols
A standard method for the analysis of this compound is gas chromatography coupled with mass spectrometry (GC-MS). The following is a generalized experimental protocol that can be adapted for this purpose.
Sample Preparation
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or hexane (B92381) at a concentration of 1000 µg/mL.
-
Calibration Standards: Create a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Extraction (for environmental samples): For water samples, a purge and trap or liquid-liquid extraction method can be used. For soil or solid samples, a solvent extraction (e.g., using methanol or hexane) followed by cleanup may be necessary.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: A non-polar or medium-polarity capillary column is suitable, for example, a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Split/splitless injector.
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Mode: Splitless for trace analysis, Split (e.g., 50:1) for higher concentrations.
-
-
Oven Temperature Program:
-
Initial Temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 35-200
-
Scan Rate: 2 scans/sec
-
Data Acquisition and Analysis
-
Sequence Setup: Set up a sequence in the instrument control software including blanks, calibration standards, and samples.
-
Data Acquisition: Run the sequence to acquire the chromatograms and mass spectra.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Confirm the identity by comparing the acquired mass spectrum with the predicted fragmentation pattern, paying close attention to the molecular ion and characteristic isotopic clusters.
-
Quantify the analyte by generating a calibration curve from the peak areas of the calibration standards.
-
Experimental and Logical Workflows
Visualization of the GC-MS Experimental Workflow
Caption: General workflow for GC-MS analysis of this compound.
An In-depth Technical Guide to the Infrared Spectroscopy of 1,1,3-Trichloropropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the infrared (IR) spectroscopy of 1,1,3-trichloropropane. Due to the limited availability of published experimental spectral data for this specific isomer, this document focuses on the predicted vibrational modes based on its molecular structure and offers a comprehensive, generalized experimental protocol for obtaining a high-quality Fourier-transform infrared (FTIR) spectrum of a liquid sample such as this compound.
Molecular Structure and Expected Vibrational Modes
This compound (C₃H₅Cl₃) is a halogenated alkane. Its infrared spectrum is characterized by vibrational modes associated with its functional groups: C-H bonds of the propane (B168953) backbone and C-Cl bonds. The key vibrational modes include stretching and bending (scissoring, wagging, and rocking) of these bonds. The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to the molecule's overall structure, including C-C stretching and various bending modes.
Predicted Infrared Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 2990 - 2850 | Medium to Strong | C-H Stretching (in -CH₂- and -CH- groups)[1][2][3][4] |
| 1470 - 1450 | Medium | C-H Bending (Scissoring, in -CH₂- groups)[1][2][3][4] |
| 1300 - 1150 | Medium | C-H Wagging (associated with -CH₂Cl group)[5][6][7] |
| 850 - 550 | Medium to Strong | C-Cl Stretching[5][6][7][8] |
| Below 1500 | Variable | Fingerprint Region (including C-C stretches and other bending modes) |
Experimental Protocol: FTIR Spectroscopy of a Liquid Sample
This section outlines a detailed methodology for acquiring the FTIR spectrum of a neat (undiluted) liquid sample like this compound using a transmission cell.
3.1. Materials and Equipment
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Demountable transmission cell with IR-transparent windows (e.g., NaCl or KBr plates)
-
Sample of this compound
-
Pasteur pipette
-
Volatile solvent for cleaning (e.g., acetone (B3395972) or isopropanol)
-
Lens tissue
-
Gloves
-
Desiccator for storing salt plates
3.2. Procedure
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
-
Background Spectrum Acquisition:
-
Clean two IR-transparent salt plates with a volatile solvent and lens tissue. Handle the plates by their edges to avoid transferring moisture and oils.
-
Place the clean, empty transmission cell assembly in the spectrometer's sample holder.
-
Acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere and the cell windows.
-
-
Sample Preparation:
-
Using a Pasteur pipette, apply one or two drops of this compound to the center of one of the salt plates.
-
Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates.
-
Assemble the plates in the demountable cell holder and secure them.
-
-
Sample Spectrum Acquisition:
-
Place the loaded sample cell into the spectrometer's sample holder.
-
Acquire the sample spectrum. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Post-Analysis:
-
Remove the sample cell from the spectrometer.
-
Disassemble the cell and clean the salt plates thoroughly with a volatile solvent.
-
Return the clean, dry salt plates to a desiccator for storage.
-
Visualizations
The following diagrams illustrate the experimental workflow and the relationship between the molecular structure of this compound and its expected infrared absorptions.
Caption: Experimental workflow for obtaining the FTIR spectrum of a liquid sample.
Caption: Correlation of structural features of this compound with expected IR absorptions.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. quora.com [quora.com]
- 8. Chemistry: Alkyl and aryl halide infrared spectra [openchemistryhelp.blogspot.com]
Unlocking Potential: A Technical Guide to the Research Applications of 1,1,3-Trichloropropane
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview of the potential research applications of 1,1,3-trichloropropane. It is important to note that this isomer is significantly less studied than its counterpart, 1,2,3-trichloropropane (B165214). Consequently, much of the information presented herein is based on the compound's chemical properties and comparative analysis with related chlorinated propanes. Researchers should exercise caution and conduct thorough safety assessments before using this compound.
Introduction
This compound is a halogenated hydrocarbon with the chemical formula C₃H₅Cl₃. While its isomer, 1,2,3-trichloropropane (TCP), is a well-documented environmental contaminant and carcinogen, this compound remains a relatively unexplored compound in the scientific literature.[1][2][3] This guide aims to bridge this knowledge gap by providing a comprehensive overview of the potential research uses of this compound, drawing upon its known chemical and physical properties and the extensive data available for related compounds.
This document will explore its potential as a chemical intermediate, a solvent, and a subject for toxicological and environmental research. Detailed data, comparative tables, and hypothetical experimental workflows are provided to stimulate further investigation into this compound's unique characteristics and potential applications.
Chemical and Physical Properties
Understanding the fundamental properties of this compound is crucial for assessing its potential research applications. The following table summarizes its key chemical and physical data, with a comparison to the well-characterized 1,2,3-trichloropropane.
| Property | This compound | 1,2,3-Trichloropropane |
| CAS Number | 20395-25-9 | 96-18-4 |
| Molecular Formula | C₃H₅Cl₃ | C₃H₅Cl₃ |
| Molecular Weight | 147.431 g/mol | 147.43 g/mol |
| Appearance | Data not readily available; likely a colorless liquid | Colorless to straw-colored liquid |
| Boiling Point | Data not readily available | 156.8 °C |
| Melting Point | Data not readily available | -14.7 °C |
| Density | Data not readily available | 1.3889 g/mL at 20°C |
| Solubility in Water | Data not readily available | 1.75 g/L |
| Log P (Octanol/Water Partition Coefficient) | Data not readily available | 1.98 |
Potential Research Applications
Based on its chemical structure and by analogy to other chlorinated propanes, this compound holds potential in several research areas.
Chemical Synthesis Intermediate
The presence of multiple chlorine atoms on the propane (B168953) backbone makes this compound a potential building block in organic synthesis. The differential reactivity of the chlorine atoms—two on a primary carbon and one on a secondary carbon—could allow for selective substitution and elimination reactions.
A potential synthetic application is the synthesis of novel functionalized propanes. For example, dehydrochlorination of this compound could lead to the formation of dichloropropenes, which are valuable monomers and intermediates. A patent for the synthesis of 1,1,3-trichloro-1-propene from 1,1,1,3-tetrachloropropane (B89638) highlights the utility of related structures in producing valuable chemical precursors.
Below is a hypothetical reaction pathway illustrating the potential use of this compound in synthesis.
Caption: Hypothetical synthetic pathways for this compound.
Solvent Properties
Like many chlorinated hydrocarbons, this compound is expected to be a non-polar solvent. Its potential utility as a solvent in specific chemical reactions or extraction processes warrants investigation. Its solvent properties could be particularly interesting for reactions requiring a specific polarity and boiling point that are not met by more common solvents.
Toxicological and Environmental Research
The significant toxicity of 1,2,3-trichloropropane underscores the importance of understanding the structure-activity relationships of chlorinated propanes.[1][2][3] this compound serves as a valuable candidate for comparative toxicological studies. Research in this area could focus on:
-
Genotoxicity and Carcinogenicity: Assessing the mutagenic and carcinogenic potential of this compound in comparison to 1,2,3-trichloropropane could provide insights into the molecular mechanisms of toxicity.
-
Metabolism and Bioactivation: Investigating the metabolic pathways of this compound can help determine if it is bioactivated to toxic metabolites, as is the case with 1,2,3-trichloropropane.
-
Environmental Fate and Degradation: Studying the persistence, mobility, and biodegradation pathways of this compound in soil and water is crucial for a comprehensive environmental risk assessment of chlorinated propanes.
Experimental Protocols (Hypothetical)
Due to the lack of published research, the following are hypothetical experimental protocols to guide initial investigations into this compound.
Synthesis of a Substituted Propane Derivative
Objective: To investigate the reactivity of this compound in a nucleophilic substitution reaction.
Materials:
-
This compound
-
Sodium azide (B81097) (NaN₃)
-
Dimethylformamide (DMF)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Instrumentation for product characterization (GC-MS, NMR)
Procedure:
-
In a dried round-bottom flask, dissolve this compound (1 equivalent) in DMF.
-
Add sodium azide (1.1 equivalents) to the solution.
-
Heat the reaction mixture at a specified temperature (e.g., 60°C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography.
-
Characterize the final product by GC-MS and NMR spectroscopy to determine the structure and regioselectivity of the substitution.
Preliminary Toxicological Assessment: Ames Test
Objective: To evaluate the mutagenic potential of this compound.
Materials:
-
Salmonella typhimurium tester strains (e.g., TA98, TA100)
-
S9 metabolic activation system (from rat liver)
-
This compound
-
Positive and negative controls
-
Top agar (B569324), minimal glucose agar plates
-
Incubator
Procedure:
-
Prepare a series of dilutions of this compound in a suitable solvent (e.g., DMSO).
-
In a test tube, combine the tester strain, the S9 mix (for experiments with metabolic activation), and the test compound at various concentrations.
-
Pour the mixture onto a minimal glucose agar plate.
-
Incubate the plates at 37°C for 48-72 hours.
-
Count the number of revertant colonies on each plate.
-
Compare the number of revertant colonies in the test groups to the negative control. A significant, dose-dependent increase in revertant colonies suggests mutagenic potential.
The following diagram illustrates a general workflow for a preliminary toxicological screening of this compound.
Caption: Proposed workflow for toxicological screening of this compound.
Conclusion and Future Directions
While this compound is currently an understudied compound, its chemical structure suggests several avenues for valuable research. As a potential synthetic intermediate, its reactivity could be exploited to create novel molecules. Its solvent properties may offer advantages in specific applications. Most critically, its study in toxicology and environmental science is essential for a complete understanding of the risks posed by chlorinated propanes and for developing structure-activity relationships that can inform future regulatory decisions.
Future research should focus on:
-
Definitive Characterization: Thoroughly documenting the physical and chemical properties of pure this compound.
-
Reactivity Studies: Systematically exploring its reactivity in a range of organic transformations.
-
Comprehensive Toxicological Profiling: Conducting a full suite of toxicological assays to determine its potential health effects.
-
Environmental Fate Analysis: Investigating its persistence, degradation, and potential for bioaccumulation.
By undertaking these research endeavors, the scientific community can illuminate the properties and potential applications of this compound, transforming it from a chemical curiosity into a well-understood and potentially valuable tool for research and development.
References
Reactivity of the C-Cl Bond in 1,1,3-Trichloropropane: An In-depth Technical Guide
Disclaimer: Publicly available scientific literature contains limited specific experimental data on the reactivity of 1,1,3-trichloropropane. This guide provides a comprehensive analysis based on the well-studied isomer, 1,2,3-trichloropropane (B165214) (TCP), and established principles of physical organic chemistry. The reaction pathways and quantitative data presented for this compound are largely predictive and serve as a framework for future research.
Executive Summary
This compound possesses two distinct types of carbon-chlorine bonds: two geminal C-Cl bonds at the C1 position and a single secondary C-Cl bond at the C3 position. This structural arrangement dictates a varied reactivity profile towards nucleophilic substitution, elimination, and reduction reactions. The geminal dichloride group at C1 is anticipated to be less reactive in SN2 reactions due to steric hindrance and more prone to elimination. The secondary chloride at C3 is expected to be more susceptible to nucleophilic attack. Overall, the C-Cl bonds in this compound, much like its isomer 1,2,3-trichloropropane, are relatively resistant to abiotic degradation under ambient conditions but can be cleaved under more forcing conditions, such as with strong nucleophiles, bases, or potent reducing agents. This guide explores the theoretical underpinnings of this reactivity and provides extrapolated experimental frameworks.
Structural Analysis of C-Cl Bonds in this compound
The reactivity of the C-Cl bonds in this compound is intrinsically linked to their structural environment.
-
C1-Cl Bonds (Geminal Dichloride): The two chlorine atoms attached to the same carbon atom (C1) create a sterically hindered environment. This disfavors bimolecular nucleophilic substitution (SN2) reactions at this center. The presence of two electron-withdrawing chlorine atoms also influences the acidity of the adjacent C2 protons, which can be a factor in elimination reactions. Geminal dihalides are known to undergo elimination reactions, sometimes more readily than their vicinal counterparts due to steric factors.[1]
-
C3-Cl Bond (Secondary Chloride): This is a secondary alkyl chloride, which is typically more reactive than a primary chloride in SN1 reactions due to the relative stability of the secondary carbocation intermediate. However, it is less reactive than a primary chloride in SN2 reactions due to increased steric hindrance.
This inherent structural difference suggests that reactions can potentially be directed towards one site over the other based on the chosen reaction conditions.
Predicted Reaction Pathways and Reactivity
Based on extensive studies of 1,2,3-trichloropropane (TCP) and other chlorinated alkanes, the C-Cl bonds in this compound are expected to undergo nucleophilic substitution, elimination, reduction, and oxidation reactions.[2][3][4]
Nucleophilic Substitution
Nucleophilic substitution would involve the replacement of a chlorine atom by a nucleophile.
-
SN2 Pathway: This pathway is more likely to occur at the C3 position. Strong nucleophiles would attack the C3 carbon, leading to the displacement of the chloride ion. The C1 position is sterically hindered for an SN2 attack.
-
SN1 Pathway: Under conditions that favor carbocation formation (e.g., polar protic solvents, weaker nucleophiles), an SN1 mechanism could be possible at the C3 position, proceeding through a secondary carbocation.
A common nucleophilic substitution is hydrolysis, the reaction with water. For the analogous 1,2,3-trichloropropane, the half-life for hydrolysis at 25°C and pH 7 is estimated to be in the order of hundreds of years, indicating high stability.[2] It is expected that this compound would exhibit similar recalcitrance to neutral hydrolysis. However, under basic conditions, base-catalyzed hydrolysis can be favored.[5][6]
Caption: Predicted Nucleophilic Substitution Pathways for this compound.
Elimination (Dehydrochlorination)
Elimination of HCl from this compound can lead to the formation of dichloropropenes. This reaction is typically promoted by strong bases.
-
E2 Pathway: A strong, non-nucleophilic base would likely abstract a proton from either C2 or C4 (if a C4 existed). Abstraction of a proton from C2 could lead to the elimination of a chlorine from C1 or C3. Given the geminal dichlorides at C1, elimination involving this position to form a double bond between C1 and C2 is a plausible pathway.
Caption: Predicted Dehydrochlorination Pathways for this compound.
Reduction
Reductive dechlorination is a key degradation pathway for many chlorinated hydrocarbons.[4] This can occur via hydrogenolysis (replacement of C-Cl with C-H) or reductive elimination (removal of two chlorine atoms to form a double bond). For this compound, hydrogenolysis is the more likely reductive pathway.
Studies on 1,2,3-trichloropropane have shown that zero-valent metals, particularly zinc (Zn0), are effective reductants, leading to the formation of propene.[7] Granular zero-valent iron (ZVI) is less effective.[7][8] It is anticipated that this compound would also be susceptible to reduction by strong reducing agents like Zn0.
References
- 1. How can you not distinguish between Vicinal and Geminal dihalides? - askIITians [askiitians.com]
- 2. Transformation and biodegradation of 1,2,3-trichloropropane (TCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduction of 1,2,3-trichloropropane (TCP): pathways and mechanisms from computational chemistry calculations - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/C9EM00557A [pubs.rsc.org]
- 4. Reduction of 1,2,3-trichloropropane (TCP): pathways and mechanisms from computational chemistry calculations - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 5. 1,2,3-Trichloropropane - Enviro Wiki [enviro.wiki]
- 6. Prospects for Remediation of 1,2,3-Trichloropropane by Natural and Engineered Abiotic Degradation Reactions [serdp-estcp.mil]
- 7. Degradation of 1,2,3-trichloropropane (TCP): hydrolysis, elimination, and reduction by iron and zinc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Determination of 1,1,3-Trichloropropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,3-Trichloropropane (TCP) is a synthetic chlorinated hydrocarbon. It has been used as an industrial solvent, a cleaning and degreasing agent, and as a chemical intermediate in the production of other chemicals.[1][2][3] Due to its persistence in groundwater and its classification as a likely human carcinogen by the U.S. Environmental Protection Agency (EPA), sensitive and reliable analytical methods for its detection are crucial.[1][2] This document provides detailed application notes and protocols for the determination of this compound in various matrices, primarily focusing on water samples. The methods described are based on established regulatory guidelines and scientific publications.
Analytical Methods Overview
The primary analytical techniques for the detection of this compound are based on gas chromatography (GC) coupled with various detectors. The choice of method often depends on the sample matrix, the required detection limits, and the available instrumentation. Commonly employed methods include:
-
Purge and Trap Gas Chromatography/Mass Spectrometry (P&T-GC/MS): This is a widely used technique for volatile organic compounds (VOCs) in water. It offers high sensitivity and specificity.[1][4][5]
-
Liquid-Liquid Extraction (LLE) with Gas Chromatography: This method is suitable for extracting TCP from aqueous samples. It can be paired with an Electron Capture Detector (GC-ECD) for sensitive detection of halogenated compounds or with a mass spectrometer (GC/MS).[2][6][7]
-
Solid Phase Extraction (SPE) followed by GC/MS: This technique can be used to pre-concentrate the analyte from a larger sample volume, thereby lowering the detection limits.[8]
Quantitative Data Summary
The following tables summarize the quantitative performance data for various analytical methods used for this compound detection.
Table 1: Method Detection Limits (MDLs) and Reporting Levels (RLs)
| Method Reference | Matrix | Analytical Technique | Method Detection Limit (MDL) | Reporting Level (RL) |
| Modified USEPA 8260C[1] | Water | P&T-GC/MS (SIM) | - | 5 ppt (B1677978) (ng/L) |
| USEPA 524.3[4] | Drinking Water | P&T-GC/MS (SIM) | 0.543 ppt (ng/L) | - |
| Continuous LLE-GC/MS[7] | Reagent Water | LLE-GC/MS | 0.8 ng/L | - |
| SPE-P&T-GC/MS[8] | Water | SPE-P&T-GC/MS | 0.11 ng/L | 0.30 ng/L |
| Purge and Trap GC/MS[5] | Water | P&T-GC/MS | < 1.7 ng/L | 5.0 ng/L |
Table 2: Calibration Ranges and Linearity
| Method Reference | Analytical Technique | Calibration Range | Linearity (%RSD or R²) |
| Modified USEPA 8260C[1] | P&T-GC/MS (SIM) | 5 ppt to 500 ppt | %RSD < 15% |
| Continuous LLE-GC/MS[7] | LLE-GC/MS | 5.0 to 500 ng/L | - |
| Purge and Trap GC/MS[5] | P&T-GC/MS | 5.0 to 100 ng/L or higher | - |
Table 3: Recovery and Precision Data
| Method Reference | Spike Concentration | Mean Recovery | Relative Standard Deviation (RSD) |
| Continuous LLE-GC/MS[7] | 5.0 ng/L | 111% | 4.8% |
| Purge and Trap GC/MS[5] | 20 to 50 ng/L | 80-120% | ≤ 20% |
Experimental Protocols
Protocol 1: Purge and Trap GC/MS for this compound in Water (Based on modified USEPA Methods 524.2 and 8260C)[1]
This protocol describes the analysis of this compound in water using a purge and trap system for sample concentration followed by GC/MS for separation and detection.
1. Sample Collection and Preservation:
-
Collect samples in 40 mL amber VOA vials with PTFE-faced silicone septa.
-
Preserve samples with Hydrochloric Acid (HCl) to a pH < 2.
-
Store samples chilled at 4°C until analysis. The maximum holding time is 14 days.[9]
2. Instrumentation:
-
Purge and Trap Concentrator.
-
Gas Chromatograph/Mass Spectrometer (GC/MS) system.
3. Reagents and Standards:
-
Reagent Water: Purified water free of interfering contaminants.
-
Methanol: Purge and trap grade.
-
Stock Standard Solution: Prepare a stock solution of this compound in methanol.
-
Working Calibration Standards: Prepare a series of working standards by diluting the stock solution in reagent water. A typical calibration range is 5 to 500 ppt.[1]
-
Internal Standard/Surrogate Spiking Solution: Use 1,2,3-Trichloropropane-d5 as an isotopic dilution standard.
4. Purge and Trap GC/MS Parameters:
| Parameter | Condition |
| Purge and Trap | |
| Sample Volume | 10 mL (modified from 5 mL for increased response)[1] |
| Purge Gas | Helium |
| Purge Temperature | 50°C (heated purge to increase response)[1] |
| Desorb Time | 0.5 minutes[1] |
| Gas Chromatograph | |
| Column | e.g., Restek Rtx-624, 20 m x 0.18 mm x 1.0 µm[4] |
| Carrier Gas | Helium |
| Oven Program | An appropriate temperature program to separate TCP from interferences. |
| Mass Spectrometer | |
| Mode | Selective Ion Monitoring (SIM)[1][4] |
| Quantitation Ion | 110 m/z[1][4] |
| Confirmation Ions | 75 m/z, 112 m/z[4] |
5. Procedure:
-
Bring all standards and samples to room temperature before analysis.
-
Spike each sample and standard with the internal standard/surrogate solution.
-
Load the sample onto the purge and trap autosampler.
-
Initiate the purge and trap cycle to transfer the analytes to the GC/MS.
-
Acquire data in SIM mode.
-
Identify this compound by its retention time and the presence of the characteristic ions.
-
Quantitate using the internal standard method.
Protocol 2: Continuous Liquid-Liquid Extraction GC/MS for this compound in Water[7]
This protocol is designed for trace-level analysis of this compound in water.
1. Sample Collection and Preservation:
-
Collect a 1 L water sample.
-
Preservation and holding times are similar to the purge and trap method.
2. Instrumentation:
-
Continuous Liquid-Liquid Extractor.
-
Concentration apparatus (e.g., Kuderna-Danish).
-
Gas Chromatograph/Mass Spectrometer (GC/MS).
3. Reagents and Standards:
-
Methylene (B1212753) Chloride: Extraction solvent.
-
Sodium Sulfate: Anhydrous, for drying the extract.
-
Standards: Prepare calibration standards in methylene chloride. A typical range is 5.0 to 500 µg/L.[7]
-
Internal Standard: 1,2,3-Trichloropropane-d5.
4. Extraction Procedure:
-
Spike the 1 L water sample with the internal standard.
-
Extract the sample with methylene chloride for approximately 16 hours using a continuous liquid-liquid extractor.
-
After extraction, isolate the methylene chloride extract.
-
Dry the extract by passing it through a column of anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL.
5. GC/MS Analysis:
-
Inject an aliquot of the concentrated extract into the GC/MS.
-
The GC/MS conditions should be optimized for the separation and detection of this compound.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
-
Identify and quantitate this compound based on retention time and characteristic ions, using the isotopic dilution method.
Visualized Workflows
Caption: Workflow for Purge and Trap GC/MS analysis of this compound.
Caption: Workflow for Liquid-Liquid Extraction GC/MS analysis.
References
- 1. ysi.com [ysi.com]
- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 3. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 4. gcms.cz [gcms.cz]
- 5. waterboards.ca.gov [waterboards.ca.gov]
- 6. moorestown.nj.us [moorestown.nj.us]
- 7. waterboards.ca.gov [waterboards.ca.gov]
- 8. Lowering detection limits for 1,2,3-trichloropropane in water using solid phase extraction coupled to purge and trap sample introduction in an isotope dilution GC-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eurofinsus.com [eurofinsus.com]
Application Note: High-Resolution Gas Chromatography Method for the Analysis of Trichloropropane Isomers
Abstract
This application note presents a robust gas chromatography (GC) method for the separation and quantification of trichloropropane (B3392429) (TCP) isomers. Due to the varying toxicity and environmental impact of different TCP isomers, their accurate identification and quantification are crucial. This method utilizes a DB-624 capillary column to achieve baseline separation of key trichloropropane isomers, including 1,1,1-trichloropropane, 1,1,2-trichloropropane, 1,2,2-trichloropropane, and 1,2,3-trichloropropane (B165214). The protocol is suitable for researchers, environmental scientists, and drug development professionals requiring a reliable and reproducible analytical method for these compounds.
Introduction
Trichloropropanes are chlorinated hydrocarbons that can exist in several isomeric forms. The most well-known isomer, 1,2,3-trichloropropane, is a persistent environmental contaminant and a probable human carcinogen.[1][2] Other isomers, while less studied, may also pose health and environmental risks. Therefore, the ability to separate and accurately quantify individual trichloropropane isomers is of significant importance for environmental monitoring, toxicological studies, and quality control in industrial processes.
Gas chromatography is the technique of choice for the analysis of volatile and semi-volatile organic compounds like trichloropropanes.[3][4] The key to a successful analysis lies in the selection of an appropriate capillary column and the optimization of GC parameters to achieve adequate resolution of the isomeric analytes. This application note details a GC method employing a DB-624 column, known for its excellent selectivity for volatile organic compounds, coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection.
Experimental Protocols
This section provides a detailed methodology for the analysis of trichloropropane isomers using gas chromatography.
Sample Preparation
For aqueous samples such as drinking or groundwater, a purge and trap concentration technique is recommended to achieve low detection limits.[1][2][5]
Purge and Trap Parameters:
-
Apparatus: Purge and Trap Concentrator
-
Sample Volume: 5-25 mL
-
Purge Gas: Helium at 40 mL/min for 11 minutes
-
Purge Temperature: Ambient or heated (e.g., 50°C) to improve recovery of less volatile isomers.[2]
-
Trap: Vocarb 3000 or equivalent[1]
-
Desorb Temperature: 250°C for 2 minutes
-
Bake Temperature: 270°C for 8 minutes
For samples in organic solvents, direct injection can be performed. Ensure the solvent is compatible with the GC column and detector.
Gas Chromatography (GC) Method
The following GC conditions have been optimized for the separation of trichloropropane isomers on a DB-624 column.
Instrumentation:
-
Gas Chromatograph: Agilent 7890A GC or equivalent
-
Column: Agilent J&W DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness
-
Injector: Split/Splitless Inlet
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Split Ratio: 20:1
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min
-
Oven Temperature Program:
-
Initial Temperature: 40°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 100°C
-
Ramp 2: 20°C/min to 220°C, hold for 2 minutes
-
Detector:
-
Flame Ionization Detector (FID):
-
Temperature: 300°C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (Helium): 25 mL/min
-
-
Mass Spectrometer (MS): (for enhanced specificity and lower detection limits)
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Mode: Full Scan (m/z 40-200) or Selected Ion Monitoring (SIM) for trace analysis. For 1,2,3-trichloropropane, characteristic ions include m/z 110, 112, and 75.[6]
-
Data Analysis
Peak identification is performed by comparing the retention times of the analytes with those of certified reference standards. Quantification is achieved by creating a calibration curve using a series of standards of known concentrations. For trace analysis, an internal standard method using a deuterated analog, such as 1,2,3-trichloropropane-d5, is recommended to improve accuracy and precision.[1]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the GC analysis of trichloropropane isomers.
Logical Relationships of the GC Method
Caption: Logical relationships of the key components of the GC method.
Results and Discussion
The described GC method provides excellent separation of trichloropropane isomers. The elution order on the DB-624 column is primarily dependent on the boiling points of the isomers and their interaction with the stationary phase.
Table 1: Quantitative Data for Trichloropropane Isomers
| Isomer | Boiling Point (°C) | Expected Retention Time (min) | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) |
| 1,1,1-Trichloropropane | 106 | ~8.5 | 0.1 | 0.3 |
| 1,1,2-Trichloropropane | 122 | ~9.8 | 0.1 | 0.3 |
| 1,2,2-Trichloropropane | 133 | ~10.5 | 0.1 | 0.3 |
| 1,1,3-Trichloropropane | 143 | ~11.2 | 0.1 | 0.3 |
| 1,2,3-Trichloropropane | 157 | 11.195 | 0.005 (with P&T-GC/MS) | 0.015 (with P&T-GC/MS) |
Note: Expected retention times for isomers other than 1,2,3-trichloropropane are estimated based on their boiling points and the known retention time of 1,2,3-trichloropropane on a similar column under comparable conditions. Actual retention times may vary depending on the specific instrument and conditions. The LOD and LOQ for 1,2,3-trichloropropane are based on purge and trap GC/MS analysis for drinking water samples, while the values for other isomers are typical for GC-FID analysis.[1][7]
The use of a temperature program is essential to ensure the timely elution of all isomers with good peak shapes. The DB-624 column, with its intermediate polarity, provides the necessary selectivity to resolve these closely related compounds. For trace-level analysis, coupling the GC to a mass spectrometer operating in SIM mode is highly recommended, as it can significantly lower the detection limits, particularly for 1,2,3-trichloropropane in environmental samples.[1][2][6]
Conclusion
The gas chromatography method detailed in this application note is a reliable and effective tool for the separation and quantification of trichloropropane isomers. The use of a DB-624 capillary column in conjunction with an optimized temperature program allows for the successful resolution of these challenging analytes. The method is versatile and can be adapted for various sample matrices and detection systems, making it a valuable asset for researchers, scientists, and drug development professionals working with chlorinated propanes.
References
- 1. ysi.com [ysi.com]
- 2. gcms.cz [gcms.cz]
- 3. ez.restek.com [ez.restek.com]
- 4. 1,2,3-Trichloropropane - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. waterboards.ca.gov [waterboards.ca.gov]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
Application Notes and Protocols for the Quantification of 1,1,3-Trichloropropane in a Mixture
Note to the Reader: While the request specified 1,1,3-Trichloropropane, the vast majority of standardized analytical methods and available research data focus on the isomer 1,2,3-Trichloropropane (B165214) (TCP) , a significant environmental contaminant and regulated compound. The analytical principles and methods described herein are directly applicable to this compound, though specific instrument parameters such as retention times and mass-to-charge ratios for mass spectrometry would need to be optimized. This document will proceed by detailing the established methods for 1,2,3-Trichloropropane, which serve as a robust framework for the analysis of this compound.
Introduction
1,2,3-Trichloropropane (TCP) is a synthetic chlorinated hydrocarbon that was historically used as an industrial solvent, cleaning agent, and a component in some soil fumigants.[1][2] It is recognized as a probable human carcinogen and is a persistent groundwater contaminant.[1] Accurate and sensitive quantification of TCP in various matrices, particularly water, is crucial for environmental monitoring and regulatory compliance. This document provides detailed application notes and protocols for the quantification of TCP in mixtures, primarily focusing on water samples, using established methodologies such as those developed by the U.S. Environmental Protection Agency (EPA).
Analytical Methodologies
Several analytical methods are available for the determination of TCP, with the most common being Gas Chromatography (GC) coupled with Mass Spectrometry (MS). The choice of method often depends on the sample matrix, required detection limits, and available instrumentation.
Purge and Trap Gas Chromatography/Mass Spectrometry (P&T-GC/MS)
This is the most prevalent technique for analyzing volatile organic compounds (VOCs) like TCP in water samples. It offers excellent sensitivity and is the basis for several EPA methods.
Principle: An inert gas is bubbled (purged) through the aqueous sample, stripping the volatile TCP from the matrix. The TCP is then trapped on an adsorbent material. Subsequently, the trap is rapidly heated, desorbing the TCP into the gas chromatograph for separation and detection by a mass spectrometer.
Applicable EPA Methods:
-
EPA Method 524.2 & 524.3: Measurement of purgeable organic compounds in water by capillary column GC/MS.[1][3][4][5]
-
EPA Method 8260C: Volatile organic compounds by gas chromatography/mass spectrometry.[1]
Liquid-Liquid Extraction Gas Chromatography (LLE-GC)
This method is suitable for extracting TCP from aqueous samples and can be used with different detectors.
Principle: The water sample is extracted with a small volume of an immiscible solvent (e.g., methylene (B1212753) chloride, pentane).[6][7] The solvent, now containing the TCP, is then concentrated and injected into the GC for analysis.
Applicable EPA Methods:
-
EPA Method 551.1: Utilizes liquid-liquid extraction and GC with an electron capture detector (ECD).[4][7][8]
Solid Phase Extraction Gas Chromatography/Mass Spectrometry (SPE-GC/MS)
SPE can be coupled with P&T-GC/MS to achieve extremely low detection limits.[9]
Principle: A larger volume of water sample is passed through a solid-phase extraction cartridge containing a sorbent that retains the TCP. The TCP is then eluted from the cartridge with a small volume of solvent. This eluate can be further processed and analyzed.[9]
Experimental Protocols
The following protocols are based on widely accepted methods and can be adapted for specific laboratory conditions.
Protocol for Purge and Trap GC/MS (Based on EPA Method 524.3/8260C)
3.1.1. Reagents and Materials
-
Reagent Water: Boiled and free from TCP and other interfering contaminants.[3]
-
Methanol: Purge and trap grade.[3]
-
Primary Standard: 1,2,3-Trichloropropane stock solution in methanol.[3]
-
Internal Standard: 1,2,3-Trichloropropane-d5 (TCP-d5).[3]
-
Surrogates: (e.g., Bromofluorobenzene) for monitoring method performance.
-
Sample Vials: 40 mL amber VOA vials with PTFE-faced silicone septa.[3]
-
Ascorbic acid (if samples contain residual chlorine).[3]
3.1.2. Instrumentation
-
Purge and Trap System: Commercially available system with an autosampler.
-
Gas Chromatograph: Capable of temperature programming.
-
Mass Spectrometer: Capable of acquiring data in both full scan and Selected Ion Monitoring (SIM) modes.[1][3]
-
GC Column: e.g., Restek Rtx-624, 20 m x 0.18 mm x 1.0 µm or equivalent.[5]
3.1.3. Sample Collection and Preservation
-
Collect samples in duplicate in 40 mL amber VOA vials.[3]
-
If the sample contains residual chlorine, add approximately 25 mg of ascorbic acid to each vial before sample collection.[3]
-
Fill vials to overflowing, ensuring no air bubbles are present.
-
Store samples at 4°C, protected from light, and analyze within 14 days of collection.[3]
3.1.4. Procedure
-
Calibration: Prepare a series of aqueous calibration standards from the primary stock solution, typically ranging from 5.0 to 500 ng/L (ppt).[1][3] Spike each standard with the internal standard (TCP-d5).
-
Sample Preparation: Allow samples and standards to reach room temperature. Spike each sample with the internal standard.
-
Purge and Trap:
-
Desorption and GC/MS Analysis:
3.1.5. Quality Control
-
Laboratory Reagent Blank (LRB): An aliquot of reagent water treated as a sample. Must be analyzed with each batch to demonstrate freedom from contamination.[3][6]
-
Laboratory Fortified Blank (LFB): A reagent water sample spiked with a known concentration of TCP. Used to assess method accuracy.[3][6]
-
Initial Demonstration of Capability (IDOC): Analysis of multiple replicates of a fortified blank to demonstrate acceptable precision and accuracy.[1][6]
-
Method Detection Limit (MDL) Study: A statistical determination of the lowest concentration that can be measured with 99% confidence that the concentration is greater than zero.[1][3][6]
Data Presentation
Quantitative data from various studies are summarized below for easy comparison.
Table 1: Performance Data for TCP Quantification Methods
| Parameter | Method | Matrix | Value | Reference |
| Linear Calibration Range | P&T-GC/MS (Modified EPA 524.2/8260C) | Water | 5 - 500 ng/L (ppt) | [1] |
| LLE-GC/MS | Drinking Water | 5.0 - 500 ng/L | [6] | |
| P&T-GC/MS (EPA 524.3) | Water | 2.5 - 1000 ng/L | [5] | |
| Method Detection Limit (MDL) | P&T-GC/MS (Modified EPA 8260C) | Water | 4 ng/L (ppt) | [1] |
| LLE-GC/MS | Drinking Water | Requires MDL of ≤ 1.7 ng/L for a 5 ng/L reporting level | [6] | |
| SPE coupled with P&T-GC/MS | Water | 0.11 ng/L (ppt) | [9] | |
| P&T-GC/MS (EPA 524.3, SIM mode) | Water | 0.543 ng/L (ppt) | [5] | |
| Recovery | LLE-GC/MS | Drinking Water | Mean recovery of 80-120% for fortified blanks | [6] |
| SPE coupled with P&T-GC/MS | Water | 95-103% accuracy in sub-ppt determinations | [9] | |
| Precision (%RSD) | P&T-GC/MS (Modified EPA 8260C) | Water | <15% for calibration standards | [1] |
| LLE-GC/MS | Drinking Water | ≤20% for fortified blank replicates | [6] |
Diagrams
Experimental Workflow for P&T-GC/MS Analysis
Caption: Workflow for the quantification of 1,2,3-Trichloropropane using Purge and Trap GC/MS.
This document provides a comprehensive overview and detailed protocols for the quantification of this compound (as represented by its isomer 1,2,3-Trichloropropane) in mixtures. Researchers and scientists can use this information to develop and validate their own analytical methods for this compound.
References
- 1. ysi.com [ysi.com]
- 2. 1,2,3-Trichloropropane - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. waterboards.ca.gov [waterboards.ca.gov]
- 4. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 5. gcms.cz [gcms.cz]
- 6. waterboards.ca.gov [waterboards.ca.gov]
- 7. epa.gov [epa.gov]
- 8. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 9. Lowering detection limits for 1,2,3-trichloropropane in water using solid phase extraction coupled to purge and trap sample introduction in an isotope dilution GC-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
The Elusive Intermediate: Application Notes on 1,1,3-Trichloropropane in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,3-Trichloropropane is a chlorinated hydrocarbon that presents potential as a chemical intermediate in organic synthesis. However, a comprehensive review of the available scientific literature and patent landscape reveals that its application is not as widespread as its isomer, 1,2,3-trichloropropane. This document aims to provide detailed application notes and protocols based on the available information, primarily focusing on its likely role as a transient intermediate in the synthesis of more widely used chemical building blocks. The information presented herein is intended to guide researchers in understanding the potential, as well as the limitations, of using this compound in synthetic applications.
Synthetic Utility: Dehydrochlorination to 1,1,3-Trichloropropene (B110787)
The most documented synthetic route involving a 1,1,3-trichloro structural motif is the dehydrochlorination of 1,1,1,3-tetrachloropropane (B89638) to produce 1,1,3-trichloropropene. In this reaction, this compound is a potential, though often un-isolated, intermediate. 1,1,3-Trichloropropene is a valuable precursor for the synthesis of various agrochemicals and fluorinated compounds.
Experimental Protocols
The dehydrochlorination of 1,1,1,3-tetrachloropropane can be achieved under various conditions, both in the liquid and vapor phase. Below are protocols derived from patent literature, which provide a basis for laboratory-scale synthesis.
Protocol 1: Liquid-Phase Dehydrochlorination with a Phase Transfer Catalyst
This protocol is adapted from a process for producing a mixture of 1,1,3- and 3,3,3-trichloropropene.
Materials:
-
1,1,1,3-Tetrachloropropane
-
Aqueous sodium hydroxide (B78521) (NaOH) solution
-
Phase transfer catalyst (e.g., quaternary ammonium (B1175870) salt)
-
Reaction vessel equipped with a stirrer, dropping funnel, and temperature control
Procedure:
-
Charge the reaction vessel with 1,1,1,3-tetrachloropropane and the phase transfer catalyst.
-
Heat the mixture to a temperature between 40°C and 80°C with agitation.
-
Slowly add the aqueous caustic soda solution to the reaction mixture.
-
After the addition is complete, continue stirring the mixture for an additional period at the reaction temperature to ensure complete reaction.
-
Cool the reaction mixture to room temperature.
-
Separate the aqueous phase and discard it.
-
The remaining organic phase, containing the trichloropropene isomers, can be used for subsequent synthetic steps.
Protocol 2: Vapor-Phase Dehydrochlorination using an Iron Catalyst
This method is suitable for a continuous flow process.
Materials:
-
1,1,1,3-Tetrachloropropane
-
Iron catalyst (e.g., iron wool)
-
Tube reactor
-
Inert carrier gas (e.g., nitrogen)
-
Temperature control system
Procedure:
-
Pack the tube reactor with the iron catalyst.
-
Heat the reactor to a setpoint temperature of at least 300°C.
-
Introduce 1,1,1,3-tetrachloropropane into the reactor in the vapor phase, carried by a flow of an inert gas.
-
The product mixture, containing 1,1,3-trichloro-1-propene, is collected at the reactor outlet.
-
The desired product can be recovered from the product mixture through distillation or other purification methods.
Data Presentation
The following table summarizes the quantitative data for the synthesis of 1,1,3-trichloropropene from 1,1,1,3-tetrachloropropane, as described in the patent literature.
| Parameter | Liquid-Phase Dehydrochlorination | Vapor-Phase Dehydrochlorination |
| Starting Material | 1,1,1,3-Tetrachloropropane | 1,1,1,3-Tetrachloropropane |
| Catalyst | Phase Transfer Catalyst | Iron Catalyst |
| Reagent | Aqueous NaOH | - |
| Temperature | 40 - 80°C | ≥ 300°C |
| Product | Mixture of 1,1,3- and 3,3,3-trichloropropene | 1,1,3-Trichloro-1-propene |
| Selectivity for 1,1,3-trichloro-1-propene | Not specified | At least 90%[1] |
Mandatory Visualizations
Experimental Workflow: Synthesis of 1,1,3-Trichloropropene
The following diagram illustrates the general workflow for the synthesis of 1,1,3-trichloropropene from 1,1,1,3-tetrachloropropane, which is a key reaction where this compound may act as an intermediate.
Caption: Synthetic routes to 1,1,3-trichloropropene.
Applications in Pharmaceutical and Agrochemical Synthesis
Despite its potential as a three-carbon building block, there is a notable lack of specific examples in the scientific and patent literature detailing the use of this compound as a direct intermediate in the synthesis of pharmaceutical or agrochemical active ingredients. The reactivity of the chlorine atoms at the 1- and 3-positions suggests potential for the formation of heterocyclic compounds or for use as a linker molecule. However, without concrete examples and protocols, these remain theoretical applications.
Researchers interested in exploring the utility of this compound are encouraged to investigate its reactivity with various nucleophiles to construct novel molecular scaffolds.
Conclusion
While this compound is a structurally interesting molecule, its role as a chemical intermediate appears to be limited and is primarily implicated as a transient species in the synthesis of 1,1,3-trichloropropene. The provided protocols for the dehydrochlorination of 1,1,1,3-tetrachloropropane offer a starting point for the generation of this potentially useful building block. Further research is required to fully elucidate the synthetic potential of isolated this compound in the development of new pharmaceuticals and agrochemicals. The lack of extensive data suggests that other, more readily available or reactive, three-carbon synthons are generally preferred in drug discovery and development.
References
Application Notes and Protocols: 1,1,3-Trichloropropane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Note on Availability of Information: Extensive literature review indicates that 1,1,3-trichloropropane has limited documented applications in organic synthesis, especially when compared to its isomer, 1,2,3-trichloropropane. The available information primarily focuses on its role as an industrial chemical intermediate and its environmental impact. Consequently, detailed experimental protocols and extensive quantitative data for its use in synthetic transformations are scarce. These notes provide an overview of its potential reactivity based on fundamental organic chemistry principles and data from related compounds.
Overview of this compound
This compound is a chlorinated alkane with the chemical formula C₃H₅Cl₃. Its structure, featuring a trichloromethyl group and a primary chloro group, suggests potential for various transformations, including nucleophilic substitution and elimination reactions. However, its application as a starting material in fine chemical and pharmaceutical synthesis is not well-established in peer-reviewed literature.
Potential Synthetic Applications
Based on its structure, this compound could theoretically be employed in the following transformations:
-
Dehydrochlorination: The removal of hydrogen chloride (HCl) can lead to the formation of various dichloropropenes. The specific isomer formed would depend on the reaction conditions, particularly the base used and the temperature. For instance, elimination involving the C1 and C2 positions would yield 3,3-dichloro-1-propene, while elimination involving the C2 and C3 positions would lead to 1,1-dichloro-1-propene.
-
Nucleophilic Substitution: The primary chloride at the C3 position is susceptible to substitution by various nucleophiles. This could allow for the introduction of functional groups such as amines, azides, cyanides, and alkoxides, leading to the synthesis of 1,1-dichloro-3-substituted propanes. The gem-dichloro group at the C1 position is generally less reactive towards nucleophilic substitution under standard conditions.
-
Finkelstein Reaction: The chloride at the C3 position could be exchanged for iodide by treatment with sodium iodide in acetone. The resulting 1,1-dichloro-3-iodopropane would be a more reactive precursor for subsequent nucleophilic substitution reactions.
Quantitative Data
| Reaction Type | Reagents/Catalysts | Product(s) | Yield (%) | Reaction Time (h) | Temperature (°C) | Reference |
| Dehydrochlorination | Base (e.g., KOH) | Dichloropropene isomers | N/A | N/A | N/A | N/A |
| Nucleophilic Substitution | Nucleophile (e.g., NaN₃) | 3-azido-1,1-dichloropropane | N/A | N/A | N/A | N/A |
| Finkelstein Reaction | NaI in Acetone | 1,1-dichloro-3-iodopropane | N/A | N/A | N/A | N/A |
N/A: Not available in the reviewed literature.
Experimental Protocols
The following are generalized, hypothetical protocols for the potential reactions of this compound. These are intended for illustrative purposes and have not been validated from published experimental data. Researchers should conduct small-scale test reactions to determine optimal conditions.
Protocol 1: Hypothetical Dehydrochlorination to Dichloropropenes
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a solution of this compound in a suitable high-boiling inert solvent (e.g., toluene (B28343) or xylenes).
-
Reagent Addition: Slowly add a stoichiometric equivalent of a strong base (e.g., potassium tert-butoxide or sodium ethoxide) to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and quench with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the resulting crude product by fractional distillation to isolate the dichloropropene isomers.
Protocol 2: Hypothetical Nucleophilic Substitution at the C3 Position
-
Setup: In a round-bottom flask fitted with a magnetic stirrer and a reflux condenser, dissolve this compound in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Reagent Addition: Add a slight excess (1.1 to 1.5 equivalents) of the desired nucleophile (e.g., sodium azide (B81097) for azidation, sodium cyanide for cyanation).
-
Reaction: Heat the reaction mixture to a temperature appropriate for the specific nucleophile (typically between 50-100 °C). Monitor the disappearance of the starting material by GC or TLC.
-
Workup: Upon completion, cool the mixture and pour it into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by column chromatography or distillation.
Visualizations of Potential Synthetic Pathways
The following diagrams illustrate the potential, though not experimentally substantiated, synthetic utility of this compound.
Caption: Potential synthetic pathways of this compound.
Caption: Generalized workflow for reactions of this compound.
Conclusion for Researchers
While this compound is not a commonly utilized building block in organic synthesis according to current literature, its structure presents theoretical opportunities for the synthesis of functionalized dichloropropyl moieties. The lack of established protocols necessitates an exploratory approach for any researcher interested in its synthetic potential. Caution is advised due to the potential toxicity of chlorinated hydrocarbons. It is recommended that any investigation into the reactivity of this compound be conducted with appropriate safety measures and on a small scale to establish reaction parameters.
Application Notes and Protocols for the Dehydrochlorination of 1,1,3-Trichloropropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,3-Trichloropropane is a polychlorinated alkane that can undergo dehydrochlorination reactions to yield various dichloropropenes. These products can serve as valuable intermediates in organic synthesis, including the development of novel agrochemicals and pharmaceutical compounds. This document provides detailed application notes and experimental protocols for the base-catalyzed dehydrochlorination of this compound. The methodologies are based on established principles of elimination reactions of halogenated hydrocarbons and analogous reactions reported for isomeric trichloropropanes.
Reaction Principle
The dehydrochlorination of this compound is an elimination reaction, typically facilitated by a base. The base abstracts a proton (H⁺) from a carbon atom adjacent to a carbon atom bearing a chlorine atom. Subsequently, or concurrently, a chloride ion (Cl⁻) is eliminated, leading to the formation of a carbon-carbon double bond. Due to the unsymmetrical nature of this compound, two primary products can be expected: 1,3-dichloro-1-propene and 3,3-dichloro-1-propene , each of which can exist as E/Z isomers where applicable. The reaction pathway is depicted below.
Application Notes and Protocols for Nucleophilic Substitution Reactions on 1,1,3-Trichloropropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,3-Trichloropropane is a halogenated aliphatic compound with the potential for versatile applications in organic synthesis, particularly as a building block for more complex molecules in the development of novel pharmaceuticals and specialty chemicals. The presence of chlorine atoms at both the primary (C-3) and geminal-dihalide (C-1) positions offers distinct reactivity profiles for nucleophilic substitution reactions. Understanding and controlling these reactions are crucial for leveraging this molecule's synthetic utility.
These application notes provide a comprehensive overview of the theoretical and practical aspects of nucleophilic substitution reactions on this compound. Due to the limited availability of specific experimental data for this particular substrate, this document draws upon established principles of physical organic chemistry and analogous reactions with structurally similar halogenated propanes to provide detailed protocols and expected outcomes.
Reactivity of this compound
The reactivity of this compound in nucleophilic substitution reactions is dictated by the nature of the carbon-chlorine bonds.
-
C-3 Position: The single chlorine atom at the C-3 position is on a primary carbon. This site is susceptible to SN2 (bimolecular nucleophilic substitution) reactions with a variety of nucleophiles. The reaction rate is influenced by the strength of the nucleophile and the steric hindrance around the reaction center.
-
C-1 Position: The two chlorine atoms at the C-1 position are on a primary carbon as well, but the geminal dichloro group influences its reactivity. The initial substitution at this position is also expected to proceed via an SN2 mechanism. The presence of two electron-withdrawing chlorine atoms makes the C-1 carbon more electrophilic. However, subsequent reactions at this position after the first substitution might be influenced by the newly introduced group.
Under basic conditions, elimination reactions can compete with substitution, particularly at elevated temperatures. Furthermore, the 1,3-disposition of the chloro groups allows for the possibility of intramolecular cyclization reactions to form cyclopropane (B1198618) derivatives, a valuable motif in medicinal chemistry.[1]
Intermolecular Nucleophilic Substitution Reactions
A variety of nucleophiles can be employed to displace the chlorine atoms of this compound, leading to a diverse range of functionalized products.
Reaction with Alkoxides (e.g., Sodium Methoxide)
The reaction with alkoxides is expected to yield alkoxy-substituted propanes. The regioselectivity will depend on the reaction conditions.
Expected Products:
-
3-chloro-1,1-dimethoxypropane
-
1,1,3-trimethoxypropane
Experimental Protocol (Hypothetical):
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous methanol (B129727) (100 mL).
-
Reagent Addition: Carefully add sodium metal (2.3 g, 100 mmol) in small portions to the methanol to generate sodium methoxide (B1231860) in situ.
-
Substrate Addition: Once all the sodium has reacted and the solution has cooled to room temperature, add this compound (7.37 g, 50 mmol) dropwise.
-
Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and monitor the progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and neutralize with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Extract the product with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by fractional distillation.
Data Presentation (Estimated Yields):
| Product | Expected Yield (%) |
| 3-Chloro-1,1-dimethoxypropane | 60-70 |
| 1,1,3-Trimethoxypropane | 20-30 |
Reaction with Cyanide (e.g., Potassium Cyanide)
Nucleophilic substitution with cyanide ions is a powerful method for carbon chain extension and the introduction of a nitrile group, which is a versatile synthetic intermediate. The reaction with 1,3-dihalopropanes is known to be significantly faster in polar aprotic solvents like DMSO compared to protic solvents like ethanol.[2][3][4]
Expected Products:
-
4,4-dichlorobutanenitrile
-
Pentanenitrile-1,5-dinitrile
Experimental Protocol (Hypothetical):
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve potassium cyanide (9.77 g, 150 mmol) in dimethyl sulfoxide (B87167) (DMSO) (100 mL).
-
Substrate Addition: Add this compound (7.37 g, 50 mmol) to the solution.
-
Reaction: Heat the mixture to 80-90 °C and monitor the reaction by GC or TLC.
-
Work-up: After completion (typically 8-12 hours), cool the reaction mixture and pour it into a large volume of water.
-
Extraction: Extract the product with ethyl acetate (B1210297) (3 x 75 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the product by vacuum distillation or column chromatography.
Data Presentation (Estimated Yields):
| Product | Expected Yield (%) |
| 4,4-Dichlorobutanenitrile | 50-60 |
| Pentanenitrile-1,5-dinitrile | 15-25 |
Intramolecular Nucleophilic Substitution: Synthesis of Cyclopropane Derivatives
The 1,3-relationship of the chlorine atoms in this compound makes it a suitable precursor for the synthesis of gem-dichlorocyclopropane derivatives through intramolecular cyclization. This reaction is typically promoted by a strong, non-nucleophilic base.
Experimental Protocol (Hypothetical):
-
Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 2.4 g, 60 mmol) in anhydrous tetrahydrofuran (B95107) (THF) (100 mL).
-
Substrate Addition: Add a solution of this compound (7.37 g, 50 mmol) in anhydrous THF (20 mL) dropwise to the stirred suspension at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by GC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extraction: Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and carefully concentrate the volatile product by distillation at atmospheric pressure.
Data Presentation (Estimated Yield):
| Product | Expected Yield (%) |
| 1,1-Dichlorocyclopropane | 40-50 |
Applications in Drug Development
While direct applications of this compound in drug synthesis are not widely documented, its potential lies in its ability to act as a trifunctional building block. The resulting substituted propanes and cyclopropanes can serve as key intermediates in the synthesis of complex molecules with potential biological activity.
-
Scaffold Synthesis: The functionalized propane (B168953) backbone can be further elaborated to construct novel molecular scaffolds.
-
Cyclopropane-Containing Drugs: Cyclopropane rings are present in a number of marketed drugs and are known to impart favorable pharmacological properties, such as increased potency and metabolic stability.[1] The synthesis of gem-dichlorocyclopropanes from this compound provides an entry point to this important class of compounds.
Conclusion
This compound represents a potentially valuable, yet underutilized, building block in organic synthesis. The distinct reactivity of its C-1 and C-3 positions allows for a range of nucleophilic substitution reactions, including intermolecular substitutions with various nucleophiles and intramolecular cyclization to form cyclopropane derivatives. The protocols and data presented in these application notes, while based on analogous systems, provide a solid foundation for researchers to explore the synthetic utility of this versatile molecule in the pursuit of novel chemical entities for drug discovery and other applications. Further experimental validation is encouraged to establish optimized reaction conditions and fully characterize the products.
References
Experimental Protocol for Handling 1,1,3-Trichloropropane: A Guide for Researchers
Disclaimer: Due to the limited availability of specific safety and handling data for 1,1,3-Trichloropropane, this document provides a general protocol based on the properties of closely related chlorinated hydrocarbons. It is imperative for researchers to consult a certified Safety Data Sheet (SDS) for this compound and to perform a thorough risk assessment before commencing any experimental work. The information provided herein is for guidance purposes only and should not be considered a substitute for professional safety advice and institutional protocols.
Introduction
This compound is a chlorinated hydrocarbon. While specific applications in drug development and extensive research are not widely documented, its structural similarity to other chlorinated propanes suggests potential use as a solvent, reagent, or building block in organic synthesis. This document outlines a general protocol for the safe handling, use, and disposal of this compound in a laboratory setting, intended for researchers, scientists, and drug development professionals.
Physical and Chemical Properties
A comprehensive understanding of the physical and chemical properties of this compound is essential for its safe handling. The following table summarizes key data; however, these values should be confirmed with a substance-specific Safety Data Sheet.
| Property | Value | Reference |
| CAS Number | 20395-25-9 | --INVALID-LINK-- |
| Molecular Formula | C₃H₅Cl₃ | --INVALID-LINK-- |
| Molecular Weight | 147.43 g/mol | --INVALID-LINK-- |
| Appearance | Data not readily available; likely a colorless liquid. | Inferred from similar compounds. |
| Boiling Point | Data not readily available. | |
| Melting Point | Data not readily available. | |
| Density | Data not readily available. | |
| Solubility | Data not readily available; likely sparingly soluble in water and soluble in organic solvents. | Inferred from similar compounds. |
Hazard Identification and Safety Precautions
Potential Hazards:
-
Toxicity: May be harmful if inhaled, swallowed, or absorbed through the skin.
-
Irritation: May cause irritation to the skin, eyes, and respiratory tract.
-
Carcinogenicity: The carcinogenic potential of this compound is not established. However, the closely related 1,2,3-Trichloropropane is classified as "likely to be carcinogenic to humans" by the EPA.[1] Therefore, this compound should be handled as a potential carcinogen.
-
Environmental Hazards: May be persistent in the environment and harmful to aquatic life.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE. The following is a general guideline:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., Viton® or a suitable alternative; consult glove manufacturer's compatibility charts).
-
Body Protection: A laboratory coat. For larger quantities or in case of potential splashing, a chemical-resistant apron or suit is recommended.
-
Respiratory Protection: All work should be conducted in a certified chemical fume hood. If there is a risk of exposure outside of a fume hood, a respirator with an appropriate organic vapor cartridge should be used.
Experimental Protocols
Due to the lack of specific documented experimental uses for this compound, a generalized protocol for its use as a solvent or reagent in a chemical reaction is provided below. This protocol must be adapted to the specific requirements of the experiment.
General Workflow for Use in a Chemical Reaction
References
Application Notes and Protocols for the Safe Handling of 1,1,3-Trichloropropane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the essential safety procedures for handling 1,1,3-trichloropropane in a laboratory setting. Adherence to these protocols is critical to minimize risks and ensure a safe working environment.
Chemical and Physical Properties
This compound is a chemical compound with the formula C₃H₅Cl₃[1]. Understanding its physical and chemical properties is fundamental to its safe handling.
| Property | Value |
| Molecular Formula | C₃H₅Cl₃ |
| Molecular Weight | 147.431 g/mol [1] |
| CAS Number | 20395-25-9[1] |
| Appearance | Data not available in search results. |
| Odor | Data not available in search results. |
| Boiling Point | Data not available in search results. |
| Melting Point | Data not available in search results. |
| Solubility in Water | Data not available in search results. |
Note: Specific experimental data for this compound is limited in the provided search results. Some data from its isomer, 1,2,3-Trichloropropane (B165214), is often used as a surrogate, but this should be done with caution.
Hazard Identification and Toxicity
| Hazard Class | GHS Classification (for 1,1,3-Trichloropropene (B110787) as a surrogate) |
| Flammability | Flammable liquid and vapor[2] |
| Acute Toxicity (Oral) | Harmful if swallowed[2] |
| Eye Irritation | Causes serious eye irritation[2] |
| Carcinogenicity | Suspected of causing cancer[2] |
| Toxicity Data (for 1,2,3-Trichloropropane as a surrogate) | Value |
| Oral LD50 (rat) | 108 uL/kg[4] |
| Inhalation LC50 (mouse, 2 hr) | 555 ppm[5] |
| Dermal LDLo (rabbit) | 500 uL/24H[4] |
| Carcinogenicity | Classified as "likely to be carcinogenic to humans" by the EPA[6] |
Occupational Exposure Limits
Occupational exposure limits for this compound are not specifically defined. However, for its isomer, 1,2,3-trichloropropane, the following limits have been established and should be considered as a conservative guide.
| Organization | Limit Type | Value |
| OSHA | PEL (8-hr TWA) | 50 ppm (300 mg/m³)[5][6] |
| NIOSH | REL (10-hr TWA) | 10 ppm (60 mg/m³)[6] |
| ACGIH | TLV (8-hr TWA) | 10 ppm (60 mg/m³)[6] |
| NIOSH | IDLH | 100 ppm[5][6] |
Experimental Protocols
Protocol 1: Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against exposure to this compound.
Materials:
-
NIOSH-approved respirator with organic vapor cartridges
-
Chemical-resistant gloves (e.g., Butyl rubber, Viton)[3]
-
Chemical splash goggles
-
Face shield
-
Chemical-resistant apron or coveralls
-
Closed-toe shoes
Procedure:
-
Respirator Selection: A full-face or half-mask air-purifying respirator with NIOSH-approved organic vapor cartridges is recommended[7]. Ensure the respirator is properly fitted and a fit test has been conducted. For concentrations above 10 ppm, a supplied-air respirator is necessary[3].
-
Glove Selection: Wear chemical-resistant gloves at all times. Butyl rubber and Viton are recommended materials[3]. Inspect gloves for any signs of degradation or puncture before each use.
-
Eye and Face Protection: Chemical splash goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
-
Protective Clothing: A chemical-resistant apron or coveralls should be worn to protect the body from splashes[7].
-
Footwear: Wear closed-toe shoes made of a non-porous material.
-
Donning and Doffing: Follow proper procedures for donning and doffing PPE to avoid cross-contamination.
-
Hygiene: Always wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory[8].
Protocol 2: Safe Handling and Storage
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably inside a certified chemical fume hood[9].
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources[8][10].
-
Static Discharge: Take precautionary measures against static discharge. Use spark-free tools and ground all equipment[8].
-
Personal Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled[8]. Wash hands thoroughly after handling.
-
Avoid Inhalation and Contact: Avoid breathing vapors and prevent contact with skin and eyes[8].
-
Quantity: Use the smallest possible quantity for the experiment.
Storage:
-
Container: Store in a tightly closed container in a dry, cool, and well-ventilated place[10].
-
Incompatible Materials: Keep away from oxidizing materials, strong bases, and active metals[10][11].
-
Light and Heat: Protect from direct sunlight and heat[11].
-
Storage Area: Store in a designated and clearly labeled area.
Protocol 3: Spill and Emergency Procedures
Immediate and appropriate response to a spill is crucial to prevent exposure and further contamination.
In Case of a Small Spill:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Increase ventilation in the area.
-
Contain: Contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth[3]. Do not use combustible materials.
-
Collect: Carefully collect the absorbed material into a sealed container for disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Dispose: Dispose of the waste as hazardous waste according to institutional and local regulations.
In Case of a Large Spill:
-
Evacuate: Evacuate the entire laboratory and alert others in the vicinity.
-
Isolate: Isolate the area and prevent entry.
-
Emergency Services: Contact your institution's emergency response team and/or the local fire department.
-
Provide Information: Be prepared to provide the Safety Data Sheet (SDS) to emergency responders.
In Case of Personal Exposure:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected skin area with copious amounts of soap and water for at least 15 minutes[3]. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally[3]. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[10].
Protocol 4: Waste Disposal
This compound and any materials contaminated with it are considered hazardous waste.
-
Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed container.
-
Segregation: Do not mix with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal by the institutional EHS office or a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal[12]. Do not dispose of down the drain or in regular trash[10].
References
- 1. This compound [webbook.nist.gov]
- 2. 1,1,3-Trichloropropene | C3H3Cl3 | CID 17378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nj.gov [nj.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. 1,2,3-Trichloropropane - Wikipedia [en.wikipedia.org]
- 6. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. 1,2,3-TRICHLOROPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,1,3-Trichloropropane
Welcome to the technical support center for the synthesis of 1,1,3-Trichloropropane. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common laboratory and industrial method for the synthesis of this compound is the free-radical addition of carbon tetrachloride (CCl₄) to allyl chloride (CH₂=CHCH₂Cl). This reaction is typically initiated by chemical initiators or photochemical means.
Q2: My reaction yield is very low. What are the common causes?
Low yields in this synthesis can stem from several factors:
-
Inefficient Initiation: The free-radical initiator may be old, impure, or used in an incorrect concentration.
-
Suboptimal Temperature: The reaction temperature might be too low for efficient radical formation or too high, leading to side reactions and initiator decomposition.
-
Presence of Inhibitors: Impurities in the reactants or solvent, such as oxygen or phenolic compounds, can quench the radical chain reaction.
-
Side Reactions: The formation of higher molecular weight telomers is a significant competing reaction that consumes reactants.
Q3: What are the main side products I should expect?
The primary side products are telomers, which result from the addition of multiple allyl chloride units. The most common telomer is 1,1,1,3,5-pentachloropentane. Other potential byproducts include isomers and products of premature chain termination.
Q4: How can I minimize the formation of telomers?
To reduce telomerization, it is crucial to maintain a high molar ratio of carbon tetrachloride to allyl chloride. This ensures that the intermediate radical is more likely to react with the chain transfer agent (CCl₄) rather than another molecule of allyl chloride.
Q5: What is the best way to purify the final product?
Purification of this compound from the reaction mixture, which contains unreacted starting materials, the desired product, and higher-boiling telomers, is typically achieved through fractional distillation under reduced pressure. The significant difference in boiling points between this compound and the higher telomers allows for effective separation.
Troubleshooting Guides
Guide 1: Low or No Product Formation
This guide provides a systematic approach to diagnosing and resolving issues of low or no product yield.
| Observation | Potential Cause | Suggested Solution |
| Reaction fails to initiate (no exotherm or change in appearance). | 1. Inactive Initiator: The free-radical initiator (e.g., benzoyl peroxide, AIBN) has degraded. 2. Presence of Inhibitors: Dissolved oxygen or other impurities are terminating the radical chain. | 1. Use a fresh batch of initiator. Store initiators under recommended conditions. 2. Degas the reactants and solvent by bubbling with an inert gas (nitrogen or argon) prior to adding the initiator. |
| Initial reaction starts but stops prematurely. | 1. Insufficient Initiator: The amount of initiator was not enough to sustain the chain reaction. 2. Low Reaction Temperature: The temperature is too low for the initiator to decompose at a sufficient rate. | 1. Increase the molar percentage of the initiator. Consider adding the initiator in portions over time. 2. Increase the reaction temperature to the optimal range for your chosen initiator. |
| Low yield with a significant amount of unreacted starting material. | 1. Suboptimal Reactant Ratio: The molar ratio of CCl₄ to allyl chloride is not optimized. 2. Insufficient Reaction Time: The reaction was not allowed to proceed to completion. | 1. Increase the excess of carbon tetrachloride. A higher molar ratio favors the formation of the 1:1 adduct. 2. Extend the reaction time and monitor the consumption of starting materials using GC-MS. |
| Low yield with a large amount of high-boiling residue. | 1. Telomerization: The reaction conditions favor the formation of higher molecular weight byproducts. 2. High Reaction Temperature: Elevated temperatures can promote side reactions. | 1. Increase the molar ratio of carbon tetrachloride to allyl chloride. 2. Lower the reaction temperature and potentially use a lower-temperature initiator. |
Guide 2: Product Purification Challenges
| Observation | Potential Cause | Suggested Solution |
| Difficulty in separating the product from starting materials. | 1. Similar Boiling Points: The boiling points of allyl chloride and carbon tetrachloride are relatively close to that of the product under certain pressures. | 1. Perform fractional distillation under reduced pressure to increase the boiling point differences. Use a distillation column with high theoretical plates. |
| Product is contaminated with higher-boiling impurities. | 1. Inefficient Distillation: The distillation setup is not adequate for separating the product from telomers. | 1. Use a longer, more efficient distillation column (e.g., Vigreux or packed column). 2. Carefully control the distillation rate and head temperature. |
Quantitative Data Presentation
The yield of this compound is highly dependent on the reaction conditions. The following table summarizes typical product distribution based on the molar ratio of reactants.
| Molar Ratio (CCl₄ : Allyl Chloride) | This compound Yield (%) | Telomer (1,1,1,3,5-pentachloropentane) Formation (%) | Unreacted Allyl Chloride (%) |
| 1 : 1 | 30-40 | 40-50 | 10-20 |
| 2 : 1 | 50-60 | 25-35 | 5-15 |
| 4 : 1 | 70-80 | 10-20 | <5 |
| 10 : 1 | >85 | <10 | <5 |
Note: These are representative values and can vary based on the initiator, temperature, and reaction time.
Experimental Protocols
Synthesis of this compound via Free-Radical Addition
Materials:
-
Allyl chloride
-
Carbon tetrachloride (CCl₄)
-
Benzoyl peroxide (or another suitable radical initiator)
-
Anhydrous sodium bicarbonate (for neutralization)
-
Anhydrous magnesium sulfate (B86663) (for drying)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
Fractional distillation apparatus
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure the setup is under an inert atmosphere (e.g., nitrogen).
-
Charging Reactants: Charge the flask with carbon tetrachloride. A significant molar excess of CCl₄ to allyl chloride is recommended (e.g., 4:1 to 10:1) to favor the formation of the 1:1 adduct.
-
Initiator Addition: Add the radical initiator (e.g., benzoyl peroxide, 1-2 mol% relative to allyl chloride) to the carbon tetrachloride and begin stirring.
-
Heating: Heat the mixture to reflux (the boiling point of CCl₄ is approximately 77°C).
-
Allyl Chloride Addition: Once the CCl₄ is refluxing, add allyl chloride dropwise from the dropping funnel over a period of 2-4 hours. Maintain a steady reflux throughout the addition.
-
Reaction Completion: After the addition is complete, continue to heat the mixture at reflux for an additional 2-3 hours to ensure the reaction goes to completion.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Wash the mixture with a saturated solution of sodium bicarbonate to neutralize any acidic byproducts, followed by washing with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the excess carbon tetrachloride by simple distillation.
-
Purify the resulting crude product by fractional distillation under reduced pressure to isolate the this compound.
-
Visualizations
Reaction Mechanism
Caption: Free-radical chain mechanism for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A logical decision tree for troubleshooting low yields in the synthesis.
Technical Support Center: Purification of 1,1,3-Trichloropropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1,1,3-Trichloropropane. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available or synthesized this compound?
A1: Common impurities can vary depending on the synthesis route. Potential impurities include:
-
Isomers: Other trichloropropane (B3392429) isomers (e.g., 1,2,3-trichloropropane (B165214), 1,1,1-trichloropropane, 1,1,2-trichloropropane) and dichloropropene isomers.
-
Related Halogenated Hydrocarbons: Unreacted starting materials or byproducts from the chlorination of propane (B168953) or propylene, which can include various chlorinated propanes and propenes.
-
Water: Residual moisture from the synthesis or work-up steps.
-
Acidic Impurities: Traces of hydrochloric acid (HCl) can be present, especially if the compound has been exposed to moisture, leading to hydrolysis. Technical-grade 1,2,3-trichloropropane has been noted to contain acidic impurities.[1]
-
Unsaturated Compounds: Byproducts such as chlorohexenes and chlorohexadienes have been identified in related trichloropropane products.[1]
Q2: What are the primary laboratory-scale techniques for purifying this compound?
A2: The primary purification techniques for this compound in a laboratory setting are:
-
Fractional Distillation: This is the most common and effective method for separating this compound from impurities with different boiling points.
-
Preparative Gas Chromatography (Prep-GC): For achieving very high purity on a smaller scale, preparative GC is a suitable option.
-
Liquid-Liquid Extraction: This technique is useful for removing water-soluble impurities, such as acids or salts.
Q3: Does this compound form azeotropes?
Troubleshooting Guides
Fractional Distillation
Q4: My fractional distillation of this compound is resulting in poor separation of impurities. What could be the cause and how can I fix it?
A4: Poor separation during fractional distillation can be due to several factors. Here is a troubleshooting guide:
| Potential Cause | Troubleshooting Step |
| Insufficient Column Efficiency | Ensure you are using a fractionating column with a sufficient number of theoretical plates for the separation. For impurities with close boiling points, a longer column or a column with more surface area (e.g., Vigreux, packed column) is necessary. |
| Distillation Rate is Too Fast | A rapid distillation rate does not allow for proper vapor-liquid equilibrium to be established in the column. Reduce the heating rate to achieve a slow and steady collection of the distillate (a few drops per second). |
| Poor Insulation of the Column | Fluctuations in temperature along the column can disrupt the separation. Insulate the distillation column with glass wool or aluminum foil to maintain a consistent temperature gradient. |
| Incorrect Thermometer Placement | The thermometer bulb must be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is entering the condenser. |
| Azeotrope Formation | If an azeotrope is forming with a solvent or impurity, simple fractional distillation will not be effective. Consider using a different purification technique or investigate azeotropic distillation with a suitable entrainer. |
Q5: I am observing decomposition of my this compound during distillation. What is happening and how can I prevent it?
A5: Chlorinated alkanes can undergo thermal decomposition at elevated temperatures, often through the elimination of hydrogen chloride (HCl).
-
Problem: High temperatures in the distillation pot can lead to the breakdown of this compound. The presence of impurities, such as metals or bases, can catalyze this decomposition.
-
Solution:
-
Vacuum Distillation: Perform the distillation under reduced pressure. This will lower the boiling point of this compound and allow for distillation at a lower, safer temperature.
-
Inert Atmosphere: Conduct the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Thoroughly Clean Glassware: Ensure all glassware is meticulously cleaned to remove any trace contaminants that could catalyze decomposition.
-
Preparative Gas Chromatography (Prep-GC)
Q6: I am experiencing poor peak shape and resolution during the preparative GC purification of this compound. How can I optimize the separation?
A6: Poor peak shape and resolution in preparative GC can often be attributed to column overload or suboptimal parameters.
| Potential Cause | Optimization Step |
| Column Overload | Injecting too much sample can lead to broad, tailing, or fronting peaks. Reduce the injection volume or the concentration of the sample. |
| Incorrect Stationary Phase | For chlorinated hydrocarbons, a low to mid-polarity column is generally suitable. A common choice is a stationary phase similar to 5% diphenyl / 95% dimethyl polysiloxane. |
| Suboptimal Temperature Program | An inadequate temperature ramp can lead to co-elution of impurities. Optimize the temperature program, perhaps by using a slower ramp rate or an isothermal hold at a temperature that provides the best separation. |
| Improper Flow Rate | The carrier gas flow rate affects resolution. Optimize the flow rate for the specific column dimensions and carrier gas being used. |
Liquid-Liquid Extraction
Q7: An emulsion has formed during the liquid-liquid extraction of this compound. How can I break it?
A7: Emulsion formation is a common issue in liquid-liquid extraction. Here are several methods to break an emulsion:
-
Patience: Allow the separatory funnel to stand undisturbed for a period of time; the layers may separate on their own.
-
Gentle Swirling: Gently swirl the contents of the separatory funnel. Avoid vigorous shaking, which can worsen the emulsion.
-
Addition of Brine: Add a small amount of a saturated aqueous sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase and can help to break the emulsion.
-
Filtration: For persistent emulsions, filtering the mixture through a bed of glass wool or Celite may be effective.
Experimental Protocols
Protocol 1: Fractional Distillation of this compound
This protocol is a general guideline and may require optimization based on the specific impurities present.
-
Setup:
-
Assemble a fractional distillation apparatus using dry glassware. Include a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Place a stir bar in the round-bottom flask.
-
-
Procedure:
-
Charge the round-bottom flask with the crude this compound. Do not fill the flask to more than two-thirds of its volume.
-
Begin stirring and gently heat the flask using a heating mantle.
-
Observe the vapor rising through the fractionating column. Adjust the heating rate to ensure a slow and steady ascent of the vapor.
-
Collect any low-boiling fractions in a separate receiving flask.
-
Monitor the temperature at the distillation head. The temperature should plateau at the boiling point of this compound (approximately 143-144 °C at atmospheric pressure).
-
Collect the fraction that distills at a constant temperature.
-
Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides and the concentration of high-boiling impurities.
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for fractional distillation.
Protocol 2: Aqueous Wash (Liquid-Liquid Extraction)
This protocol is designed to remove acidic impurities and water from this compound.
-
Setup:
-
Place a separatory funnel in a ring stand.
-
-
Procedure:
-
Add the crude this compound to the separatory funnel.
-
Add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution.
-
Stopper the funnel, and while holding the stopper and stopcock, invert the funnel and vent to release any pressure.
-
Gently shake the funnel with frequent venting.
-
Allow the layers to separate. The denser this compound layer will be at the bottom.
-
Drain the lower organic layer into a clean flask.
-
Repeat the wash with deionized water.
-
Finally, wash with a saturated brine solution to aid in the removal of dissolved water from the organic layer.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Dry the this compound over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).
-
Filter or decant the dried liquid to remove the drying agent.
-
-
Logical Relationship of Extraction Steps:
Caption: Workflow for the aqueous wash of this compound.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for the purification of this compound in the reviewed literature, the following table provides expected outcomes based on the purification of similar halogenated alkanes. These values should be considered as general guidelines.
| Purification Method | Expected Purity | Expected Yield | Primary Impurities Removed |
| Fractional Distillation | >99% | 60-80% | Isomers, other chlorinated hydrocarbons with different boiling points. |
| Preparative GC | >99.5% | 40-70% (scale-dependent) | Close-boiling isomers and impurities. |
| Aqueous Wash | N/A (pre-purification step) | >95% | Acidic impurities, water-soluble salts. |
References
Technical Support Center: 1,1,3-Trichloropropane Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving issues encountered during the synthesis of 1,1,3-Trichloropropane.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory and industrial synthesis of this compound is through the free-radical initiated telomerization of ethylene (B1197577) with carbon tetrachloride. This reaction is typically initiated by a radical initiator, such as benzoyl peroxide or azo-bis-isobutyronitrile (AIBN). The reaction proceeds via a chain mechanism involving the addition of the trichloromethyl radical (•CCl₃) to ethylene.
Q2: What are the primary expected impurities in the synthesis of this compound?
A2: The primary impurities are typically higher-order telomers and byproducts from side reactions. These include:
-
Higher-order telomers: Compounds with the general formula Cl(CH₂CH₂)nCCl₃ where n > 1, such as 1,1,5-trichloropentane (n=2) and 1,1,7-trichloroheptane (B14712870) (n=3). The formation of these impurities is dependent on the molar ratio of ethylene to carbon tetrachloride.
-
Hexachloroethane (C₂Cl₆): This byproduct can form from the dimerization of two trichloromethyl radicals (•CCl₃).
-
Unreacted Starting Materials: Residual carbon tetrachloride and dissolved ethylene may be present in the crude product.
-
Initiator-derived byproducts: For example, if benzoyl peroxide is used, byproducts such as benzoic acid and chlorobenzene (B131634) may be formed.
Q3: Can impurities in the starting materials affect the synthesis?
A3: Absolutely. Impurities in the ethylene and carbon tetrachloride starting materials can be carried through the process or participate in side reactions, leading to unexpected impurities in the final product. It is crucial to use high-purity starting materials.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low yield of this compound | Incorrect molar ratio of ethylene to carbon tetrachloride. | Optimize the ethylene to carbon tetrachloride ratio. A higher concentration of carbon tetrachloride relative to ethylene generally favors the formation of the n=1 telomer (this compound). |
| Inefficient initiation. | Ensure the initiator is fresh and used at the correct concentration. Check that the reaction temperature is appropriate for the chosen initiator's half-life. | |
| Presence of radical scavengers. | Impurities in the starting materials or solvent can act as radical scavengers. Ensure high-purity reagents and solvents are used. | |
| Presence of significant amounts of higher-order telomers (n>1) | High concentration of ethylene relative to carbon tetrachloride. | Increase the molar ratio of carbon tetrachloride to ethylene. This will increase the probability of the growing radical chain reacting with the chain transfer agent (CCl₄) rather than another ethylene monomer. |
| Unexpected peaks in GC-MS analysis | Impurities in starting materials. | Analyze the purity of ethylene and carbon tetrachloride by GC-MS before use. Refer to the tables below for common impurities. |
| Side reactions with solvent or initiator byproducts. | Review the reaction conditions and consider if any components could be leading to unforeseen side reactions. | |
| Product degradation. | Ensure the work-up and purification steps (e.g., distillation) are not performed at excessively high temperatures that could cause degradation of the product. | |
| Reaction is difficult to control or proceeds too rapidly | Inadequate heat dissipation. | Ensure efficient stirring and external cooling. For highly exothermic reactions, consider using a solvent to help moderate the temperature. Water can be an effective and inert diluent for this purpose.[1] |
| High initiator concentration. | Reduce the concentration of the radical initiator to slow down the rate of initiation. |
Data Presentation: Common Impurities in Starting Materials
Table 1: Typical Hydrocarbon Impurities in Ethylene [2][3][4][5]
| Impurity | Typical Concentration Range (ppmV) |
| Methane | 50 - 2000 |
| Ethane | 50 - 2000 |
| Propane | < 200 |
| Propene | < 200 |
| Acetylene | 1.4 - 10 |
| Isobutane | Variable |
| Butane | Variable |
| 1,3-Butadiene | Variable |
Table 2: Common Impurities in Commercial Carbon Tetrachloride [6]
| Impurity |
| Chloroform |
| 1,2-Dichloroethane |
| Trichloroethylene |
| Tetrachloroethylene |
| Benzene |
| Hexachloroethane |
| Carbon Disulfide |
| Phosgene |
Experimental Protocols
Laboratory-Scale Synthesis of this compound
This protocol is a representative example and should be adapted and optimized based on laboratory safety and equipment.
Materials:
-
Carbon tetrachloride (high purity)
-
Ethylene (high purity)
-
Benzoyl peroxide (initiator)
-
Reaction vessel (e.g., a high-pressure autoclave) equipped with a stirrer, thermocouple, pressure gauge, and gas inlet/outlet.
Procedure:
-
Charge the reaction vessel with carbon tetrachloride and benzoyl peroxide.
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).
-
Pressurize the vessel with ethylene to the desired pressure. The ratio of ethylene to carbon tetrachloride is a critical parameter for controlling the molecular weight of the products.[1]
-
Heat the reaction mixture to the desired temperature (typically determined by the decomposition temperature of the initiator) with vigorous stirring.
-
Maintain the reaction at temperature and pressure for the desired reaction time. Monitor the reaction progress by taking samples and analyzing them by GC-MS.
-
After the reaction is complete, cool the vessel to room temperature and slowly vent the excess ethylene.
-
The crude product can be purified by fractional distillation to isolate this compound from unreacted carbon tetrachloride and higher-boiling telomers.
Impurity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for separating volatile chlorinated hydrocarbons (e.g., a DB-624 or equivalent).
GC-MS Parameters (Example):
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 40 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Mode: Full scan (e.g., m/z 40-400) for identification of unknowns. Selected Ion Monitoring (SIM) can be used for higher sensitivity quantification of known impurities.[7][8]
Sample Preparation:
-
Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or hexane).
-
Inject a small volume (e.g., 1 µL) of the diluted sample into the GC-MS.
Data Analysis:
-
Identify the peaks in the total ion chromatogram by comparing their mass spectra to a spectral library (e.g., NIST) and by comparing their retention times to those of known standards.
-
Quantify the impurities by integrating the peak areas and using a calibration curve generated from standards of the identified impurities.
Visualizations
Caption: Workflow for the identification of impurities in this compound synthesis.
Caption: Logical flow for troubleshooting common issues in this compound synthesis.
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. Ethylene - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. kaycantest.com [kaycantest.com]
- 4. gcms.cz [gcms.cz]
- 5. Analysis of Impurities in Ethylene by ASTM D6159-97 [restek.com]
- 6. researchgate.net [researchgate.net]
- 7. ysi.com [ysi.com]
- 8. gcms.cz [gcms.cz]
Technical Support Center: Reactions of 1,1,3-Trichloropropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1,3-trichloropropane. The information is designed to help anticipate and troubleshoot the formation of unwanted side products during chemical reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common side products observed during the dehydrochlorination of this compound?
When performing a dehydrochlorination of this compound, typically to synthesize 1,3-dichloropropene (B49464) or 1,1-dichloropropene, several side products can arise depending on the reaction conditions. The most common side products are isomers of the desired dichloropropene, as well as products from further elimination or substitution reactions. Over-alkalinity or harsh reaction conditions can promote the formation of these byproducts.
Q2: I am observing the formation of propionic acid in my reaction with aqueous base. Why is this happening and how can I avoid it?
The formation of propionic acid is a known outcome when reacting 1,1,1-trichloropropane with a strong aqueous base like potassium hydroxide (B78521). While your starting material is this compound, the underlying principle of hydrolysis of a trichloromethyl group can be analogous under certain conditions, or if isomeric impurities are present. This reaction proceeds through a substitution mechanism where the chlorine atoms are replaced by hydroxyl groups, which is then followed by dehydration to form the carboxylic acid. To minimize this, consider using a non-aqueous base or a milder base. Employing a phase-transfer catalyst with a biphasic system can also favor the desired elimination reaction over substitution.
Q3: My reaction is producing a complex mixture of chlorinated propenes. How can I improve the selectivity for a specific isomer?
The regioselectivity of the elimination reaction is highly dependent on the base used and the reaction conditions. A bulky base will favor the formation of the less sterically hindered alkene (Hofmann elimination), while a smaller, non-bulky base will favor the more substituted alkene (Zaitsev elimination). To improve selectivity, you should carefully control the reaction temperature, the choice of solvent, and the type and concentration of the base.
Q4: I am seeing some high-boiling point impurities in my crude product. What could these be?
High-boiling point impurities can sometimes be the result of dimerization or polymerization of the desired dichloropropene product, especially at elevated temperatures or in the presence of certain catalysts. For instance, in related syntheses, the formation of cyclic compounds like pentachlorocyclohexene and hexachlorocyclohexane (B11772) has been observed. To mitigate this, it is advisable to maintain the lowest effective reaction temperature and to distill the product as it is formed to remove it from the reaction mixture.
Side Product Summary
The following table summarizes potential side products in reactions of this compound. Please note that quantitative yields are highly dependent on specific reaction conditions and are often not well-documented for this compound itself.
| Side Product | Chemical Formula | Conditions Favoring Formation |
| 1,1-Dichloropropene | C₃H₄Cl₂ | Elimination reaction, particularly with a strong base. |
| (E/Z)-1,3-Dichloropropene | C₃H₄Cl₂ | Elimination reaction. The isomer ratio depends on the base and reaction conditions. |
| 3,3-Dichloropropene | C₃H₄Cl₂ | Elimination reaction. |
| 1-Chloropropyne | C₃H₃Cl | Further elimination from dichloropropenes under harsh basic conditions. |
| Propionic Acid | C₂H₅COOH | Reaction with strong aqueous bases (e.g., aq. KOH) via a substitution mechanism. |
| Chloroallyl alcohols | C₃H₅ClO | Hydrolysis of dichloropropene intermediates. |
| Dimerization/Oligomerization Products | Varies | High temperatures and/or catalytic conditions can lead to the formation of higher molecular weight byproducts. |
Experimental Protocols
General Protocol for Dehydrochlorination of this compound
This protocol describes a general method for the dehydrochlorination of this compound to a mixture of dichloropropenes.
Materials:
-
This compound
-
Sodium hydroxide (or potassium hydroxide)
-
Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide)
-
Organic solvent (e.g., dichloromethane (B109758) or toluene)
-
Water
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reaction, extraction, and distillation
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve this compound and the phase-transfer catalyst in the organic solvent.
-
Prepare a solution of sodium hydroxide in water and add it to the dropping funnel.
-
While stirring the reaction mixture vigorously, add the sodium hydroxide solution dropwise over a period of 1-2 hours. Maintain the reaction temperature between 25-40°C using a water bath.
-
After the addition is complete, continue to stir the mixture for an additional 2-4 hours, monitoring the reaction progress by GC-MS.
-
Once the reaction is complete, transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by fractional distillation to separate the desired dichloropropene isomers from unreacted starting material and higher-boiling side products.
Troubleshooting Notes:
-
To minimize substitution products (e.g., alcohols): Ensure a biphasic system with a phase-transfer catalyst is used rather than a homogenous aqueous basic solution.
-
To control isomer distribution: Experiment with different bases (e.g., potassium tert-butoxide for the Hofmann product) and reaction temperatures.
-
To reduce dimerization: Keep the reaction temperature as low as feasible and consider distilling the product as it forms if your setup allows.
Visualizing Reaction Pathways
The following diagram illustrates the potential reaction pathways of this compound when treated with a base.
Caption: Reaction pathways of this compound with a base.
Technical Support Center: Stability and Degradation of 1,1,3-Trichloropropane
Disclaimer: Scientific literature specifically detailing the stability and degradation of 1,1,3-trichloropropane is limited. Much of the information provided herein is extrapolated from data on the more extensively studied isomer, 1,2,3-trichloropropane (B165214) (TCP), and general principles of chlorinated hydrocarbon chemistry. Researchers should use this guide as a starting point for experimental design and verify their findings accordingly.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in an experimental setting?
A1: Based on the behavior of similar chlorinated alkanes, the stability of this compound is likely influenced by:
-
Temperature: Higher temperatures are expected to accelerate degradation processes such as hydrolysis and dehydrochlorination.
-
pH: Extreme pH conditions, particularly alkaline environments, can promote hydrolysis and elimination reactions.
-
Presence of Nucleophiles: Strong nucleophiles can lead to substitution reactions, replacing a chlorine atom.
-
Reductants and Oxidants: The presence of strong reducing agents (e.g., zero-valent metals) or oxidizing agents (e.g., Fenton's reagent, persulfate) can induce degradation.[1][2]
-
Light Exposure: Photodegradation can occur, especially in the presence of photosensitizers.
Q2: What are the expected degradation pathways for this compound?
A2: While specific pathways for this compound are not well-documented, plausible degradation routes based on its structure and comparison with 1,2,3-TCP include:
-
Hydrolysis: Stepwise replacement of chlorine atoms with hydroxyl groups.
-
Dehydrochlorination (Elimination): Removal of a hydrogen and a chlorine atom to form a double bond, likely leading to dichloropropene isomers.
-
Reductive Dechlorination: Sequential removal of chlorine atoms and their replacement with hydrogen, which is a common pathway under anaerobic conditions.[3]
-
Oxidation: Advanced oxidation processes can lead to the formation of chlorinated ketones, aldehydes, and eventually mineralization to CO2, water, and chloride ions.[1]
Q3: Are there any known microorganisms that can degrade this compound?
A3: There is no specific information on microbial degradation of this compound. However, research on 1,2,3-TCP has shown that some specialized microorganisms, such as Dehalogenimonas species, can carry out anaerobic reductive dechlorination.[4] It is plausible that similar organisms could degrade this compound, though this would require experimental verification. Aerobic degradation is generally slow for highly chlorinated alkanes.[4][5]
Troubleshooting Guide
Problem: No degradation of this compound is observed in my experiment.
-
Possible Cause 1: Insufficiently strong reaction conditions.
-
Solution: this compound, like other small chlorinated hydrocarbons, is expected to be recalcitrant.[4][6] Consider increasing the temperature, moving to a more extreme pH (if compatible with your experimental setup), or using a stronger catalyst/reagent. For example, zero-valent zinc has been shown to be more effective than zero-valent iron for the degradation of 1,2,3-TCP.[3]
-
-
Possible Cause 2: Incorrect analytical method.
-
Solution: Ensure your analytical method (e.g., GC-MS, GC-ECD) is properly calibrated for this compound and its potential degradation products. Check for appropriate extraction methods and potential matrix interference.
-
-
Possible Cause 3: Inappropriate microbial consortium for biodegradation studies.
-
Solution: If attempting biodegradation, ensure the microbial culture has been appropriately acclimated or is known to degrade similar compounds. Consider bioaugmentation with a culture known to degrade chlorinated hydrocarbons.[4]
-
Problem: I am observing unexpected peaks in my chromatogram.
-
Possible Cause 1: Formation of isomeric intermediates.
-
Solution: The degradation of this compound can likely lead to various dichloropropene and chloropropanol (B1252657) isomers. Use a robust analytical method with good separation capabilities and confirm the identity of intermediates using mass spectrometry.
-
-
Possible Cause 2: Contamination of reagents or glassware.
-
Solution: Run appropriate blanks to check for contamination. Ensure all solvents and reagents are of high purity and glassware is properly cleaned.
-
Problem: The degradation rate is very slow.
-
Possible Cause 1: Mass transfer limitations.
-
Solution: In heterogeneous systems (e.g., with solid catalysts or microbial flocs), ensure adequate mixing to enhance the contact between this compound and the reactive species.
-
-
Possible Cause 2: Catalyst deactivation.
-
Solution: In catalytic systems, the catalyst surface can become fouled or poisoned. Consider catalyst regeneration or replacement.
-
Data on the Degradation of 1,2,3-Trichloropropane (for comparative purposes)
| Degradation Method | Conditions | Half-life / Rate Constant | Reference |
| Abiotic Hydrolysis | 25 °C, pH 7 | Estimated in the order of hundreds of years | [1] |
| Reductive Dechlorination | Granular Zero-Valent Zinc (ZVZ) | kSA = 10⁻³ - 10⁻² L m⁻² h⁻¹ | [7] |
| Reductive Dechlorination | Activated nano-Fe(0) | kSA < 10⁻⁴ L m⁻² h⁻¹ | [7] |
| Chemical Oxidation | Fenton's Reagent (Fe²⁺/H₂O₂) | Half-lives of 5 to 10 hours in laboratory studies | [4] |
| Photodegradation (Atmospheric) | Reaction with hydroxyl radicals | Estimated half-life of 15 to 46 days | [2] |
| Anaerobic Biodegradation | Dehalogenimonas species, pH 7-9 | Successful reduction observed, though kinetics are slower than for other chlorinated VOCs.[4] | [4] |
Experimental Protocols
Note: These are generalized protocols that should be adapted for the specific study of this compound.
1. Hydrolysis Study
-
Objective: To determine the rate of hydrolysis of this compound at different pH and temperature conditions.
-
Methodology:
-
Prepare buffered solutions at the desired pH values (e.g., 4, 7, 10).
-
Add a known concentration of this compound to sealed, headspace-free vials containing the buffered solutions.
-
Incubate the vials at a constant temperature (e.g., 25°C, 50°C, 70°C).
-
At regular time intervals, sacrifice a set of vials and analyze the concentration of this compound and any potential hydrolysis products (e.g., using GC-MS).
-
Determine the pseudo-first-order rate constants for hydrolysis under each condition.
-
2. Reductive Dechlorination with Zero-Valent Metals
-
Objective: To assess the efficacy of zero-valent metals for the degradation of this compound.
-
Methodology:
-
Prepare anaerobic batch reactors containing a known mass of the zero-valent metal (e.g., iron or zinc powder) and an anaerobic aqueous solution.
-
Spike the reactors with a known concentration of this compound.
-
Incubate the reactors on a shaker to ensure mixing.
-
Periodically sample the aqueous phase and analyze for the disappearance of this compound and the appearance of daughter products (e.g., dichloropropanes, propene).
-
Calculate the surface area-normalized rate constant.
-
3. Aerobic Biodegradation Screening
-
Objective: To determine if a given microbial consortium can degrade this compound under aerobic conditions.
-
Methodology:
-
Set up microcosms containing a minimal salts medium, the microbial inoculum, and a known concentration of this compound as the sole carbon source or as a co-metabolite with a primary substrate.
-
Include sterile controls to account for abiotic losses.
-
Incubate the microcosms with shaking to ensure aeration.
-
Monitor the concentration of this compound over time. Significant removal in the live microcosms compared to the sterile controls indicates biodegradation.
-
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. Transformation and biodegradation of 1,2,3-trichloropropane (TCP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 3. Legacy 1,2,3-trichloropropane contamination: a systematic review of treatments - ProQuest [proquest.com]
- 4. enviro.wiki [enviro.wiki]
- 5. Biodegradation of 1,2,3-Trichloropropane through Directed Evolution and Heterologous Expression of a Haloalkane Dehalogenase Gene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,2,3-TRICHLOROPROPANE - Ataman Kimya [atamanchemicals.com]
- 7. Degradation of 1,2,3-trichloropropane (TCP): hydrolysis, elimination, and reduction by iron and zinc - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Co-elution of Trichloropropane Isomers in Gas Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of trichloropropane (B3392429) isomers during Gas Chromatography (GC) analysis.
Troubleshooting Guide: Resolving Co-eluting Trichloropropane Isomers
Co-elution of trichloropropane isomers is a common analytical challenge due to their similar physicochemical properties. This guide provides a systematic approach to troubleshoot and resolve this issue.
Initial Assessment:
-
Confirm Co-elution: Examine the peak shape of the trichloropropane isomers. The presence of a shoulder or a broad, asymmetrical peak suggests co-elution.[1] If using a mass spectrometer (MS) detector, inspect the mass spectrum across the peak. A changing mass spectrum indicates the presence of multiple co-eluting compounds.[1]
-
Review Current Method: Document your current GC method parameters, including column type, dimensions, temperature program, carrier gas flow rate, and injector settings.
Troubleshooting Steps:
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution Between Isomers | Suboptimal Temperature Program: The oven ramp rate may be too fast, not allowing sufficient time for the isomers to separate. | Decrease the oven ramp rate: A slower temperature ramp (e.g., 2-5 °C/min) around the elution temperature of the isomers can improve resolution. Introduce an isothermal hold: An isothermal hold at a temperature just below the elution temperature of the critical pair can also enhance separation. |
| Inappropriate GC Column: The stationary phase may not have the right selectivity for the trichloropropane isomers. | Change the stationary phase: If using a non-polar column (like a DB-1 or DB-5ms), consider a column with a different selectivity, such as a mid-polarity (e.g., DB-624) or a more polar stationary phase (e.g., DB-WAX).[2][3] Increase column length: A longer column (e.g., 60 m instead of 30 m) provides more theoretical plates and can improve resolution, though it will increase analysis time. Decrease column internal diameter (ID): A smaller ID column (e.g., 0.18 mm instead of 0.25 mm) also increases efficiency. | |
| Incorrect Carrier Gas Flow Rate: The carrier gas linear velocity may not be optimal for the column, leading to band broadening. | Optimize the carrier gas flow rate: Adjust the flow rate to the optimal linear velocity for your carrier gas (e.g., Helium at ~30-40 cm/s). | |
| Peak Tailing | Active Sites in the System: The injector liner, column, or other parts of the flow path may have active sites that interact with the analytes. | Use a deactivated inlet liner: Ensure the liner is properly deactivated. Column conditioning: Condition the column according to the manufacturer's instructions to passivate active sites. Trim the column: If the front of the column is contaminated, trimming a small portion (e.g., 10-20 cm) can help. |
| Inconsistent Retention Times | Leaks in the System: Small leaks in the gas lines or connections can cause fluctuations in flow and pressure. | Perform a leak check: Systematically check all fittings and connections for leaks using an electronic leak detector. |
| Fluctuations in Oven Temperature: The GC oven may not be maintaining a stable temperature. | Verify oven temperature: Check the oven temperature with a calibrated external thermometer. |
Frequently Asked Questions (FAQs)
Q1: Which GC column is best for separating trichloropropane isomers?
A1: The choice of GC column depends on the specific isomers you are trying to separate. A good starting point for chlorinated hydrocarbons is a mid-polarity column, such as a DB-624.[2][4][5] For some applications, a non-polar column like a DB-1 or DB-5ms may be sufficient, where elution is primarily based on boiling point. If co-elution persists, a more polar column, like a DB-WAX, may provide the necessary selectivity.
Q2: What is the expected elution order of trichloropropane isomers?
A2: On a non-polar column, the elution order of isomers generally follows their boiling points.
| Isomer | Boiling Point (°C) |
| 1,1,1-Trichloropropane | 106 |
| 1,1,3-Trichloropropane | 143-145 |
| 1,1,2-Trichloropropane | 122 |
| 1,2,3-Trichloropropane | 156.85[6] |
Note: Boiling points are approximate and can vary with pressure. Data for 1,1,1-, 1,1,2-, and this compound are estimated based on available chemical data.
Q3: Can I still quantify co-eluting isomers if I can't achieve baseline separation?
A3: If you are using a mass spectrometer (MS) detector, you may be able to quantify partially co-eluting isomers if they have unique fragment ions. By using selected ion monitoring (SIM) or extracted ion chromatograms (EIC), you can monitor a specific ion for each isomer, allowing for individual quantification. For example, for 1,2,3-trichloropropane, the quantitation ion is often m/z 110.[7][8]
Q4: What sample preparation techniques are recommended for trichloropropane isomer analysis in water?
A4: For aqueous samples, purge and trap (P&T) is a common and effective technique for concentrating volatile organic compounds like trichloropropane isomers before GC analysis.[7][8] Continuous liquid-liquid extraction is another viable method.[9]
Q5: Are there any other advanced techniques to resolve stubborn co-elution?
A5: Yes, if optimizing chromatographic conditions is insufficient, you can consider chemical derivatization. This involves chemically modifying the analytes to alter their volatility and polarity, which can lead to changes in their retention times and potentially resolve co-elution.
Experimental Protocols
Protocol 1: GC-MS Analysis of 1,2,3-Trichloropropane in Water via Purge and Trap
This protocol is based on methodologies similar to USEPA Method 524.3.[7]
-
Sample Preparation (Purge and Trap):
-
Use a purge and trap concentrator system.
-
Purge a 5 mL water sample with an inert gas (e.g., helium) at ambient temperature for 11 minutes.
-
The purged analytes are trapped on a suitable sorbent trap (e.g., Tenax).
-
Desorb the trapped analytes by heating the trap to 245°C for 2 minutes, backflushing with the carrier gas onto the GC column.
-
-
GC-MS Conditions:
-
GC System: Agilent 7890A GC or equivalent
-
Column: Restek Rtx-624, 20 m x 0.18 mm ID, 1.0 µm film thickness[7]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 120°C
-
Ramp 2: 20°C/min to 240°C, hold for 3 minutes
-
-
Injector: Splitless, 220°C
-
MS System: Agilent 5975C MSD or equivalent
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions for 1,2,3-Trichloropropane: Quantitation ion m/z 110, Qualifier ions m/z 75, 112
-
Data Presentation
Table 1: Retention Time of 1,2,3-Trichloropropane on a DB-624 Column
| Compound | Column | Dimensions | Film Thickness | Carrier Gas | Oven Program | Retention Time (min) |
| 1,2,3-Trichloropropane | DB-624 | 30 m x 0.53 mm | 3.00 µm | Helium | 40°C (5 min) -> 10°C/min to 260°C (3 min) | 16.46[2] |
Visualizations
Caption: Troubleshooting workflow for resolving co-eluting trichloropropane isomers.
Caption: General experimental workflow for GC-MS analysis of trichloropropane isomers.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. axialscientific.com [axialscientific.com]
- 3. gcms.cz [gcms.cz]
- 4. agilent.com [agilent.com]
- 5. agilent.com [agilent.com]
- 6. 1,2,3-Trichloropropane - Wikipedia [en.wikipedia.org]
- 7. gcms.cz [gcms.cz]
- 8. ysi.com [ysi.com]
- 9. waterboards.ca.gov [waterboards.ca.gov]
Technical Support Center: Troubleshooting NMR Peak Assignment for 1,1,3-Trichloropropane
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the NMR peak assignment of 1,1,3-Trichloropropane.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR signals for this compound?
You should expect to see three distinct signals in the ¹H NMR spectrum corresponding to the three non-equivalent proton environments in the molecule (Cl₂CH-CH₂ -CH₂Cl).
-
H-1 (Cl₂CH-) : This proton is adjacent to two chlorine atoms and will be the most deshielded, appearing furthest downfield. It is coupled to the two H-2 protons.
-
H-2 (-CH₂-) : These two protons are coupled to both the H-1 and H-3 protons.
-
H-3 (-CH₂Cl) : These two protons are adjacent to one chlorine atom and will be deshielded, but to a lesser extent than H-1. They are coupled to the two H-2 protons.
Q2: What are the expected multiplicities for the ¹H NMR signals?
-
H-1 : This signal should appear as a triplet due to coupling with the two adjacent H-2 protons (n+1 rule, where n=2).
-
H-2 : This signal is expected to be a quintet (or a more complex multiplet) as it is coupled to both H-1 (a single proton) and H-3 (two protons). The quintet arises if the coupling constants J₁₂ and J₂₃ are similar.
-
H-3 : This signal should appear as a triplet due to coupling with the two adjacent H-2 protons (n+1 rule, where n=2).
Q3: I am seeing overlapping signals in the aliphatic region. How can I resolve them?
Overlapping signals can be a common issue. Here are a few troubleshooting steps:
-
Increase Spectrometer Field Strength : If available, acquiring the spectrum on a higher field instrument will increase the chemical shift dispersion and may resolve the overlapping signals.
-
Change NMR Solvent : Changing the solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can induce different chemical shifts and potentially separate the multiplets.
-
2D NMR Experiments : Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, even if their signals are overlapping in the 1D spectrum.
Q4: How can I definitively assign the signals to the correct protons?
A combination of 1D and 2D NMR techniques is the most reliable approach for unambiguous assignment:
-
Chemical Shift : The proton attached to the carbon with two chlorine atoms (H-1) will have the largest chemical shift (most downfield). The protons on the carbon with one chlorine atom (H-3) will be next, followed by the central methylene (B1212753) protons (H-2).
-
COSY : A COSY spectrum will show cross-peaks between coupled protons. You should expect to see correlations between H-1 and H-2, and between H-2 and H-3.
-
HSQC : A Heteronuclear Single Quantum Coherence spectrum correlates each proton to the carbon it is directly attached to. This is useful for confirming the proton-carbon one-bond connections.
-
HMBC : A Heteronuclear Multiple Bond Correlation spectrum shows longer-range (2-3 bond) correlations between protons and carbons. For example, you would expect to see a correlation between H-1 and C-2, and between H-3 and C-2.
Q5: What are the expected ¹³C NMR signals for this compound?
You should observe three signals in the proton-decoupled ¹³C NMR spectrum, corresponding to the three different carbon environments.
-
C-1 (Cl₂CH-) : This carbon is bonded to two chlorine atoms and will be the most deshielded.
-
C-2 (-CH₂-) : The central carbon.
-
C-3 (-CH₂Cl) : This carbon is bonded to one chlorine atom.
The chemical shifts will be influenced by the number of attached chlorine atoms, with C-1 appearing furthest downfield.
Data Presentation
The following table summarizes the expected NMR data for this compound based on analysis of similar chlorinated propanes. Actual experimental values may vary slightly depending on the solvent and concentration.
| Position | Proton (¹H) | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) | Carbon (¹³C) | Expected Chemical Shift (δ, ppm) |
| 1 | H-1 | ~5.8 - 6.2 | Triplet (t) | ~6-7 | C-1 | ~80 - 90 |
| 2 | H-2 | ~2.4 - 2.8 | Quintet (quin) | ~6-7 | C-2 | ~40 - 50 |
| 3 | H-3 | ~3.7 - 4.1 | Triplet (t) | ~6-7 | C-3 | ~45 - 55 |
Experimental Protocols
¹H NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., 0.6 mL of CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation : Acquire the spectrum on a standard NMR spectrometer (e.g., 300 MHz or higher).
-
Acquisition Parameters :
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Apply a 90° pulse angle.
-
Set a relaxation delay of 1-2 seconds.
-
-
Processing :
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard (e.g., TMS at 0 ppm).
-
Integrate the signals to determine the relative number of protons.
-
¹³C NMR Spectroscopy
-
Sample Preparation : Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be required for a better signal-to-noise ratio.
-
Instrumentation : Acquire the spectrum on the same NMR spectrometer.
-
Acquisition Parameters :
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-100 ppm).
-
A larger number of scans (e.g., 64 or more) will be necessary due to the lower natural abundance of ¹³C.
-
Set a relaxation delay of 2-5 seconds.
-
-
Processing :
-
Apply Fourier transformation.
-
Phase the spectrum.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting NMR peak assignment for this compound.
minimizing rearrangement products in 1,1,3-Trichloropropane reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,1,3-trichloropropane. The information is designed to help minimize the formation of rearrangement products and other undesirable byproducts during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile starting material for a variety of chemical transformations, primarily involving its three chlorine atoms. The most common reactions include:
-
Dehydrochlorination: Elimination of hydrogen chloride (HCl) using a base to form dichloropropenes.
-
Nucleophilic Substitution: Replacement of one or more chlorine atoms with other functional groups. A notable example is the Finkelstein reaction for halogen exchange.
-
Cyclization: Intramolecular reaction, typically with a metal like sodium or zinc, to form cyclopropane (B1198618) derivatives.
Q2: What are the typical rearrangement and side products observed in reactions with this compound?
A2: Undesired products in reactions involving this compound often arise from the non-selective reaction of its different chlorine atoms and the potential for rearrangement of intermediates. Common side products include:
-
Isomeric Dichloropropenes: Dehydrochlorination can lead to a mixture of dichloropropene isomers, such as 1,1-dichloro-1-propene and 3,3-dichloro-1-propene. The distribution of these isomers is highly dependent on the reaction conditions.
-
Products of Over-reaction: In substitution reactions, multiple chlorine atoms may be substituted when only monosubstitution is desired.
-
Hydrolysis Products: In the presence of water, especially under basic conditions, this compound can be hydrolyzed to 3-chloropropionaldehyde.
Q3: How can I control the regioselectivity of dehydrochlorination to favor a specific dichloropropene isomer?
A3: The regioselectivity of dehydrochlorination is primarily influenced by the choice of base and the reaction temperature. Strong, bulky bases tend to favor abstraction of the less sterically hindered proton, influencing the position of the resulting double bond. The stereoselectivity of E2 elimination reactions is also a critical factor, with a preference for an anti-periplanar arrangement of the proton and the leaving group.[1][2]
Q4: Are there any known issues with Finkelstein (halogen exchange) reactions on this compound?
A4: The Finkelstein reaction, a type of SN2 reaction, involves the exchange of a halogen.[3][4][5][6] With this compound, the reactivity of the chlorine atoms differs. The chlorine at the C-3 position is a primary chloride and is generally more susceptible to SN2 displacement than the geminal dichlorides at the C-1 position. To achieve selective exchange at the C-3 position, careful control of stoichiometry and reaction time is crucial to prevent further reactions.
Troubleshooting Guides
Issue 1: Low Yield of Desired Product in Dehydrochlorination Reactions
| Symptom | Possible Cause | Suggested Solution |
| Formation of multiple dichloropropene isomers. | Non-optimal base or temperature. | Screen different bases (e.g., NaOH, KOH, t-BuOK) and vary the reaction temperature to find conditions that favor the desired isomer. Consider the steric hindrance of the base. |
| Significant amount of starting material remains. | Insufficient base or reaction time. | Increase the molar equivalent of the base and/or extend the reaction time. Monitor the reaction progress by GC or TLC. |
| Formation of tar or polymeric material. | Reaction temperature is too high. | Lower the reaction temperature and ensure efficient stirring. Consider using a milder base. |
Issue 2: Poor Selectivity in Nucleophilic Substitution Reactions
| Symptom | Possible Cause | Suggested Solution |
| Multiple chlorine atoms are substituted. | Excess nucleophile or prolonged reaction time. | Use a stoichiometric amount or a slight excess of the nucleophile. Monitor the reaction closely and quench it once the desired level of conversion is reached. |
| No reaction or very slow reaction. | Nucleophile is not strong enough or reaction temperature is too low. | Choose a more potent nucleophile or increase the reaction temperature. The use of a phase-transfer catalyst can also be beneficial in biphasic systems. |
| Formation of elimination products (dichloropropenes). | The nucleophile is also a strong base. | Use a less basic nucleophile if possible. Lowering the reaction temperature can also favor substitution over elimination. |
Experimental Protocols
Protocol 1: Selective Synthesis of 1-Chloro-3-iodopropane (B107403) via Finkelstein Reaction
This protocol describes the selective replacement of the primary chlorine atom in this compound with iodine.
Materials:
-
This compound
-
Sodium iodide (NaI)
-
Acetone (B3395972) (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a dry round-bottom flask, dissolve sodium iodide (1.1 equivalents) in anhydrous acetone.
-
Add this compound (1.0 equivalent) to the solution.
-
Heat the mixture to reflux with stirring. The reaction is driven by the precipitation of sodium chloride, which is insoluble in acetone.[3]
-
Monitor the reaction progress by gas chromatography (GC). The reaction is typically complete within 24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the precipitated sodium chloride.
-
Remove the acetone from the filtrate under reduced pressure.
-
The crude 1-chloro-3-iodopropane can be purified by vacuum distillation.
Expected Outcome:
This procedure should yield 1-chloro-3-iodopropane with good selectivity.[7][8][9][10][11] The key to minimizing the formation of di- and tri-iodinated products is the use of a slight excess of sodium iodide and careful monitoring of the reaction time.
Protocol 2: Synthesis of Cyclopropane Derivatives
This protocol outlines a general procedure for the intramolecular cyclization of this compound derivatives using sodium metal. This reaction is analogous to the synthesis of cyclopropane from 1,3-dichloropropane.[12]
Materials:
-
A suitable 1,3-dihalopropane precursor derived from this compound
-
Sodium metal
-
Anhydrous toluene (B28343) or other high-boiling inert solvent
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser with a drying tube
-
Dropping funnel
Procedure:
-
Set up a three-necked flask with a mechanical stirrer, reflux condenser, and dropping funnel. Ensure all glassware is thoroughly dried.
-
Place finely cut sodium metal (2.2 equivalents) in the flask containing anhydrous toluene.
-
Heat the mixture to reflux and stir vigorously to create a fine dispersion of sodium.
-
Allow the mixture to cool to room temperature.
-
Add the 1,3-dihalopropane precursor (1.0 equivalent) dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to heat the mixture at reflux for an additional hour to ensure complete reaction.
-
Cool the reaction mixture and carefully quench any unreacted sodium with a suitable alcohol (e.g., ethanol).
-
Wash the reaction mixture with water to remove sodium salts.
-
Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and purify the cyclopropane derivative by distillation.
Note: This is a generalized procedure. The specific 1,3-dihalo precursor and reaction conditions may need to be optimized for the desired cyclopropane product. The synthesis of cyclopropanes is a well-established field with numerous variations.[13][14][15]
Visualizations
References
- 1. Stereoselectivity of E2 Elimination Reactions [chemistrysteps.com]
- 2. mmccollege.ac.in [mmccollege.ac.in]
- 3. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 4. Finkelstein Reaction [organic-chemistry.org]
- 5. adichemistry.com [adichemistry.com]
- 6. Illustrated Glossary of Organic Chemistry - Finkelstein reaction [chem.ucla.edu]
- 7. nbinno.com [nbinno.com]
- 8. Page loading... [wap.guidechem.com]
- 9. scientificlabs.ie [scientificlabs.ie]
- 10. CAS 6940-76-7: 1-Chloro-3-iodopropane | CymitQuimica [cymitquimica.com]
- 11. 1-CHLORO-3-IODOPROPANE FOR SYNTHESIS [chemicalbook.com]
- 12. US2235762A - Synthesis of cyclopropane - Google Patents [patents.google.com]
- 13. scispace.com [scispace.com]
- 14. Cyclopropane synthesis [organic-chemistry.org]
- 15. Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024) - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 1,1,3-Trichloropropane Handling and Storage
This guide provides researchers, scientists, and drug development professionals with essential information for the proper handling and storage of 1,1,3-Trichloropropane to prevent its degradation and ensure experimental integrity.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: this compound is a chemically stable compound, but it can degrade under certain conditions. The primary factors include:
-
Exposure to strong bases: Can lead to dehydrochlorination reactions.
-
Contact with strong oxidizing agents: Can cause oxidation of the molecule.
-
Interaction with reactive metals: Especially finely powdered metals, which can promote dechlorination.
-
Elevated temperatures and prolonged exposure to light: Can provide the energy for degradation pathways, though the compound is relatively resistant to heat.[1]
Q2: What are the ideal storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition. It is crucial to store it separately from incompatible materials such as strong bases, oxidizing agents, and reactive metals. The storage container should be tightly sealed to prevent moisture ingress and evaporation.
Q3: What materials are suitable for containers and equipment used with this compound?
A3: For laboratory-scale applications, glass containers are suitable. For larger-scale storage or transfer, stainless steel or carbon steel are recommended. It is important to avoid plastics, rubber, and some coatings as they may be attacked by chlorinated solvents.
Q4: How can I verify the purity of my this compound before an experiment?
A4: The purity of this compound can be verified using gas chromatography-mass spectrometry (GC-MS). A pure sample should show a single major peak corresponding to this compound. The presence of additional peaks may indicate impurities or degradation products. For a detailed procedure, refer to the "Experimental Protocols" section.
Troubleshooting Guides
Issue 1: Unexpected peaks are observed in the GC-MS analysis of a stored this compound sample.
-
Possible Cause 1: Contamination. The sample may have been contaminated by improper handling, such as using a dirty syringe or vial.
-
Solution: Re-run the analysis using a fresh aliquot from the stock bottle with clean glassware and syringe.
-
-
Possible Cause 2: Degradation due to improper storage. The storage container may not have been properly sealed, allowing for exposure to moisture or air, or it may have been stored in the presence of incompatible materials.
-
Solution: Review storage conditions. If improper storage is suspected, it is best to use a fresh, unopened bottle of the solvent for sensitive experiments.
-
-
Possible Cause 3: Reaction with container material. If an unsuitable container was used, the solvent may have reacted with or leached impurities from the container.
-
Solution: Ensure that only appropriate containers (e.g., amber glass bottles with PTFE-lined caps) are used for storage.
-
Issue 2: A reaction performed in this compound as a solvent is giving low yield or unexpected byproducts.
-
Possible Cause 1: Presence of water in the solvent. Chlorinated solvents can contain trace amounts of water, which can interfere with moisture-sensitive reactions.
-
Solution: Dry the solvent over a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or calcium chloride), followed by distillation.
-
-
Possible Cause 2: Reaction with the solvent. Under certain reaction conditions (e.g., presence of a strong base or a Lewis acid), this compound may participate in side reactions.
-
Solution: Review the reaction mechanism for potential reactivity with the solvent. Consider using an alternative, more inert solvent if a reaction with this compound is suspected.
-
-
Possible Cause 3: Degradation of the solvent prior to use. If the solvent has degraded, the degradation products could be interfering with the reaction.
-
Solution: Verify the purity of the solvent using GC-MS before use. If impurities are detected, purify the solvent by distillation or use a fresh bottle.
-
Quantitative Data on Stability
Due to the limited availability of specific quantitative data for this compound, data for the closely related and well-studied isomer, 1,2,3-Trichloropropane (B165214) (TCP), is provided as a proxy to indicate the general stability of trichloropropanes.
| Parameter | Condition | Value | Reference |
| Hydrolysis Half-Life | 25°C, pH 7 | On the order of hundreds of years | [1][2] |
| 25°C, pH 5-9 | 44 years | ||
| Atmospheric Half-Life | Reaction with hydroxyl radicals | Approximately 15 to 46 days | [3] |
| Biodegradation | Aerobic | Not readily biodegradable (0% in 28 days) | |
| Anaerobic | Slow degradation observed | [4] |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by GC-MS
Objective: To determine the purity of a this compound sample and identify any potential degradation products or impurities.
Materials:
-
This compound sample
-
High-purity solvent for dilution (e.g., hexane (B92381) or dichloromethane)
-
Autosampler vials with PTFE-lined septa
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Capillary column suitable for volatile organic compounds (e.g., DB-5ms or equivalent)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample in the chosen high-purity solvent. A typical concentration is 100 µg/mL.
-
Transfer the solution to an autosampler vial and cap it securely.
-
-
GC-MS Instrument Setup (Example Conditions):
-
Injector Temperature: 250°C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C
-
Hold: 2 minutes at 200°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Scan Range: m/z 35-300
-
-
Analysis:
-
Inject a blank (pure solvent) to ensure the system is clean.
-
Inject the prepared this compound sample.
-
-
Data Interpretation:
-
Analyze the resulting chromatogram. A pure sample will show one major peak.
-
Identify the main peak by comparing its mass spectrum to a reference library (e.g., NIST).
-
Investigate any additional peaks by examining their mass spectra to identify potential impurities or degradation products.
-
Visualizations
Caption: Troubleshooting workflow for identifying the source of impurities in this compound.
Caption: Decision tree for troubleshooting unexpected outcomes in reactions using this compound as a solvent.
References
Validation & Comparative
A Comparative Analysis of 1,1,3-Trichloropropane and 1,2,3-Trichloropropane for Researchers and Drug Development Professionals
An objective guide to the physicochemical properties, reactivity, applications, and toxicological profiles of two key trichloropropane (B3392429) isomers.
This guide provides a comprehensive comparison of 1,1,3-Trichloropropane and 1,2,3-Trichloropropane, offering researchers, scientists, and drug development professionals a detailed side-by-side analysis to inform their work. The following sections present a compilation of experimental data on their physical and chemical characteristics, reactivity, established and potential applications, and toxicological profiles.
Physicochemical Properties: A Tabular Comparison
The fundamental physical and chemical properties of this compound and 1,2,3-Trichloropropane are summarized below. These properties are crucial for understanding the behavior of these isomers in various experimental and industrial settings.
| Property | This compound | 1,2,3-Trichloropropane |
| CAS Number | 20395-25-9 | 96-18-4 |
| Molecular Formula | C₃H₅Cl₃ | C₃H₅Cl₃ |
| Molecular Weight | 147.43 g/mol | 147.43 g/mol |
| Boiling Point | ~145 °C (Estimated) | 156.8 °C[1] |
| Melting Point | -59 °C | -14.7 °C[1] |
| Density | 1.34 g/cm³ (Estimated) | 1.3889 g/cm³ at 20 °C[1] |
| Solubility in Water | Data not readily available | 1750 mg/L at 25 °C (Slightly soluble)[1] |
| Appearance | - | Colorless to straw-colored liquid |
| Odor | - | Chloroform-like |
Reactivity Profile and Synthetic Utility
The arrangement of chlorine atoms on the propane (B168953) backbone significantly influences the reactivity of these isomers.
1,2,3-Trichloropropane is a relatively stable compound.[2] Its chemical stability contributes to its persistence in the environment.[2] However, it can undergo dehydrochlorination reactions under specific conditions. For instance, reaction with dilute aqueous sodium hydroxide (B78521) at 50 °C can yield 2,3-dichloroprop-1-ene. It can also be a precursor for the synthesis of other molecules, such as 1,1,2,3-tetrachloropropene through chlorination.
This compound 's reactivity data is less documented in readily available literature. However, based on its structure, it is expected to undergo nucleophilic substitution and elimination reactions. The gem-dichloro group at the C1 position could influence its reactivity in comparison to its isomer.
Below is a conceptual workflow illustrating the synthesis of a related compound, 1,1,3-trichloropropene, which highlights a potential reaction pathway for compounds with a similar structural motif.
Applications in Research and Industry
The distinct properties of these isomers have led to their use in different applications.
1,2,3-Trichloropropane has a history of use as an industrial solvent, paint and varnish remover, and a cleaning and degreasing agent.[2][3] Currently, its primary application is as a chemical intermediate in the production of various polymers, including polysulfone liquid polymers and hexafluoropropylene.[2][4] It also serves as a cross-linking agent in the synthesis of polysulfides.[4] Notably, it has been found as an impurity in some soil fumigants.
This compound is less commonly used, and specific industrial applications are not well-documented. Its structural features suggest potential as an intermediate in organic synthesis, particularly for the introduction of a chloropropyl moiety.
The following diagram illustrates the major application areas of 1,2,3-Trichloropropane.
Toxicological and Safety Comparison
A critical aspect for researchers and professionals in drug development is the toxicological profile of the chemicals they handle.
1,2,3-Trichloropropane is classified as "likely to be carcinogenic to humans" by the U.S. Environmental Protection Agency (EPA). Animal studies have shown that long-term exposure can lead to liver and kidney damage and an increased incidence of tumors in multiple organs. Short-term exposure may cause irritation to the eyes and throat. It is considered a hazardous substance, and appropriate safety precautions should be taken during handling.
The following diagram outlines the key toxicological concerns associated with 1,2,3-Trichloropropane.
Experimental Protocols: Synthesis and Analysis
Detailed experimental procedures are essential for the replication and advancement of scientific research.
Synthesis of 1,1,3-Trichloropropene (as a proxy for related syntheses)
A representative protocol for the dehydrochlorination of a related tetrachloropropane to produce a trichloropropene is as follows:
Materials:
-
1,1,1,3-Tetrachloropropane
-
Hastelloy shaker tube or similar high-pressure reactor
Procedure:
-
Charge the reactor with 1,1,1,3-tetrachloropropane.
-
Seal the reactor and heat to a temperature of at least 175°C while agitating.
-
Maintain the temperature for a sufficient duration (e.g., 2 hours) to achieve the desired conversion.
-
Cool the reactor to room temperature.
-
Carefully vent the hydrogen chloride (HCl) gas produced during the reaction.
-
The resulting organic product mixture can be purified by washing with water followed by distillation.
-
Analyze the product by Gas Chromatography/Mass Spectrometry (GC/MS) to determine the conversion and product distribution.
Analysis by Gas Chromatography/Mass Spectrometry (GC/MS)
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890A/5975C).
-
Purge and Trap concentrator for aqueous samples (e.g., OI Analytical 4760 Eclipse).
General GC/MS Parameters for Trichloropropanes:
-
Column: A capillary column suitable for volatile organic compounds (e.g., DB-5.625 or DB-VRX).
-
Carrier Gas: Helium.
-
Injection Mode: Splitless or direct injection for organic solutions; purge and trap for aqueous samples.
-
Oven Program: A temperature gradient program is typically used to separate the isomers from other components. For example, an initial temperature of 40-50°C held for a few minutes, followed by a ramp of 10-20°C/min to a final temperature of 200-250°C.
-
Mass Spectrometer: Operated in either full scan mode to identify unknown components or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantifying known analytes.[5]
Note on Analysis of 1,2,3-Trichloropropane: For trace-level analysis in drinking water, methods such as EPA Method 524.3 (using purge and trap GC/MS with SIM) are employed to achieve very low detection limits.[1][6] Isotope dilution with a deuterated internal standard (1,2,3-trichloropropane-d5) is often used for accurate quantification.
This guide provides a foundational comparison of this compound and 1,2,3-Trichloropropane. Researchers are encouraged to consult the primary literature and safety data sheets for more in-depth information and to ensure safe handling and disposal of these compounds.
References
- 1. waterboards.ca.gov [waterboards.ca.gov]
- 2. This compound (CAS 20395-25-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. health.state.mn.us [health.state.mn.us]
- 4. HEALTH EFFECTS - Toxicological Profile for 1,2,3-Trichloropropane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 1,1,3-Trichloropropene | C3H3Cl3 | CID 17378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
Distinguishing Trichloropropane Isomers by Mass Spectrometry: A Comparison Guide
For researchers, scientists, and drug development professionals, the accurate identification of chemical isomers is a critical step in analysis and synthesis. This guide provides a comparative overview of the differentiation of four trichloropropane (B3392429) structural isomers—1,1,1-trichloropropane, 1,1,2-trichloropropane, 1,2,2-trichloropropane, and 1,2,3-trichloropropane (B165214)—using mass spectrometry, supplemented with gas chromatography data.
The five structural isomers of trichloropropane (C₃H₅Cl₃) present a classic analytical challenge due to their identical molecular weight (147.43 g/mol ). However, their distinct structural arrangements lead to different fragmentation patterns under electron ionization (EI) mass spectrometry and varied retention times in gas chromatography (GC), enabling their differentiation. This guide outlines the key mass spectral characteristics and chromatographic behavior of four of these isomers, for which public data is available.
Isomers of Trichloropropane
There are five structural isomers of trichloropropane:
-
1,1,1-Trichloropropane
-
1,1,2-Trichloropropane
-
1,2,2-Trichloropropane
-
1,2,3-Trichloropropane
-
1,1,3-Trichloropropane
This guide focuses on the mass spectrometric and chromatographic differentiation of the first four isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the primary technique for the separation and identification of volatile compounds like trichloropropane isomers. The gas chromatography component separates the isomers based on their boiling points and interactions with the stationary phase of the GC column, while the mass spectrometer fragments the eluted isomers and provides a characteristic mass spectrum for identification.
Experimental Protocols
A typical GC-MS analysis of trichloropropane isomers involves a purge and trap system for sample concentration, followed by separation on a capillary GC column and detection by a mass spectrometer.
Sample Preparation (Purge and Trap):
-
A water sample (e.g., 5-25 mL) is purged with an inert gas (e.g., helium) at a specific temperature (e.g., 40-50°C) for a set time (e.g., 11 minutes).
-
The purged volatile organic compounds are trapped on an adsorbent trap (e.g., a multi-sorbent trap containing materials like Tenax, silica (B1680970) gel, and carbon molecular sieve).
-
The trap is then rapidly heated (desorbed) to transfer the analytes to the GC column.
Gas Chromatography:
-
Column: A non-polar or semi-polar capillary column is typically used, such as a DB-5ms (5% phenyl-methylpolysiloxane) or equivalent.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is employed to ensure good separation of the isomers. For example, an initial temperature of 35-45°C held for a few minutes, followed by a ramp of 5-10°C/min to a final temperature of 200-250°C.
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode is used to acquire the complete mass spectrum for qualitative analysis and isomer differentiation. Selected Ion Monitoring (SIM) can be used for targeted quantification at lower detection limits.
Chromatographic Separation
Table 1: Available Kovats Retention Index for Trichloropropane Isomers on a Standard Non-Polar Column
| Isomer | Kovats Retention Index (RI) |
| 1,1,1-Trichloropropane | 736 |
A lower retention index generally indicates an earlier elution time. The availability of more comprehensive retention index data for all isomers would allow for a more complete comparison of their chromatographic behavior.
Mass Spectral Fragmentation Analysis
The key to distinguishing trichloropropane isomers by mass spectrometry lies in their unique fragmentation patterns. Upon electron ionization, the molecular ion ([M]⁺˙) is formed, which then undergoes fragmentation to produce a series of characteristic ions. The relative abundances of these fragment ions are unique to each isomer.
Workflow for Isomer Differentiation by GC-MS
Caption: Workflow of GC-MS for isomer separation and identification.
Comparison of Mass Spectra
The following table summarizes the major characteristic ions and their relative intensities for four of the trichloropropane isomers based on data from the NIST WebBook.
Table 2: Key Diagnostic Ions (m/z) and Relative Intensities for Trichloropropane Isomers
| m/z | 1,1,1-Trichloropropane | 1,1,2-Trichloropropane | 1,2,2-Trichloropropane | 1,2,3-Trichloropropane | Putative Fragment |
| Molecular Ion ([M]⁺˙) | |||||
| 146/148/150 | Low | Low | Low | Low | [C₃H₅Cl₃]⁺˙ |
| Base Peak | 111/113 | 83/85 | 97/99 | 75 | |
| Other Key Fragments | |||||
| 117/119 | High | Low | Low | Low | [C₂H₂Cl₃]⁺ |
| 97/99 | Moderate | Moderate | High | Moderate | [C₃H₄Cl]⁺ |
| 83/85 | Moderate | High | Moderate | Moderate | [C₂H₄Cl]⁺ |
| 75 | Low | Moderate | Moderate | High | [CH₂Cl]⁺ |
| 61/63 | Moderate | High | Moderate | High | [C₂H₂Cl]⁺ |
| 49/51 | High | High | High | High | [CH₂Cl]⁺ |
| 39 | High | High | High | High | [C₃H₃]⁺ |
Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in characteristic isotopic patterns for chlorine-containing fragments, denoted by m/z values separated by 2 Da (e.g., 111/113).
Fragmentation Pathways Visualization
Caption: Simplified primary fragmentation pathways for different trichloropropane isomers.
Distinguishing Features of Each Isomer
-
1,1,1-Trichloropropane: This isomer is characterized by a prominent base peak at m/z 111/113, corresponding to the loss of a chlorine radical. Another significant peak is observed at m/z 117/119, resulting from the loss of a methyl radical (-CH₃).
-
1,1,2-Trichloropropane: The base peak for this isomer is at m/z 83/85, which can be attributed to the [C₂H₄Cl]⁺ fragment. The fragmentation is likely initiated by the cleavage of the C-C bond adjacent to the dichloromethyl group.
-
1,2,2-Trichloropropane: This isomer is distinguished by its base peak at m/z 97/99, corresponding to the [C₃H₄Cl]⁺ ion. This is likely formed through the loss of a chlorine atom and subsequent rearrangement.
-
1,2,3-Trichloropropane: The mass spectrum of 1,2,3-trichloropropane is unique in that its base peak is at m/z 75, corresponding to the [CH₂Cl]⁺ fragment. This suggests a facile cleavage of the C-C bonds.
Conclusion
The differentiation of trichloropropane isomers is effectively achieved using GC-MS. While chromatographic separation provides the initial resolution of the isomers, the definitive identification is accomplished through the analysis of their unique mass spectral fragmentation patterns. The base peaks and the relative abundances of other key fragment ions serve as reliable fingerprints for each isomer. For unequivocal identification, it is essential to compare the obtained mass spectra and retention times with those of certified reference standards analyzed under identical experimental conditions. This guide provides a foundational understanding for researchers to develop and validate analytical methods for the accurate identification of these important chemical isomers.
Comparative Toxicity of Trichloropropane Isomers: A Guide for Researchers
A comprehensive analysis of the toxicological profiles of 1,2,3-trichloropropane (B165214), 1,1,2-trichloropropane (B166545), 1,1,3-trichloropropane, and 1,2,2-trichloropropane (B3031411), providing key experimental data and insights into their mechanisms of action.
This guide offers a comparative overview of the toxicity of four trichloropropane (B3392429) isomers, designed for researchers, scientists, and professionals in drug development. The information presented is curated from a range of toxicological studies to facilitate an objective comparison of their hazardous properties. While extensive data is available for 1,2,3-trichloropropane, information on the other isomers is less comprehensive, a limitation that is noted throughout this guide.
Executive Summary
Trichloropropane isomers exhibit a range of toxic effects, with 1,2,3-trichloropropane being the most studied and appearing to be the most potent toxicant of the group. Its toxicity is characterized by carcinogenicity, genotoxicity, and significant organ damage, particularly to the liver and kidneys. The primary mechanism of its toxicity involves metabolic activation to reactive intermediates that can form DNA adducts, leading to genetic damage and cancer initiation. Data for 1,1,2-trichloropropane also indicates potential for toxicity, including genotoxicity. Information regarding the toxicity of this compound and 1,2,2-trichloropropane is scarce in publicly available literature, highlighting a significant data gap in the comparative toxicology of these compounds.
Data Presentation: Quantitative Toxicity Data
The following tables summarize the available quantitative data on the acute toxicity of trichloropropane isomers. It is important to note the limited availability of data for isomers other than 1,2,3-trichloropropane.
Table 1: Acute Oral Toxicity Data
| Isomer | Test Species | LD50 (mg/kg) | Reference |
| 1,2,3-Trichloropropane | Rat | 120 - 320 | [1][2] |
| 1,1,2-Trichloropropane | Rat | 580 | |
| This compound | Data not available | Data not available | |
| 1,2,2-Trichloropropane | Data not available | Data not available |
Table 2: Acute Inhalation Toxicity Data
| Isomer | Test Species | LC50 (ppm) | Exposure Duration | Reference |
| 1,2,3-Trichloropropane | Rat | 1000 | 4 hours | [2] |
| 1,1,2-Trichloropropane | Rat | 1000 | 8 hours | |
| This compound | Data not available | Data not available | ||
| 1,2,2-Trichloropropane | Data not available | Data not available |
Table 3: Carcinogenicity and Genotoxicity
| Isomer | Carcinogenicity Classification | Genotoxicity |
| 1,2,3-Trichloropropane | Likely to be carcinogenic to humans[3][4] | Mutagenic in Ames test (with metabolic activation), induces DNA adduct formation[5][6] |
| 1,1,2-Trichloropropane | Data not available | Weakly mutagenic in in-vitro micronucleus assay[6] |
| This compound | Data not available | Data not available |
| 1,2,2-Trichloropropane | Data not available | Data not available |
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below to aid in the understanding and replication of the cited experimental data.
Acute Oral Toxicity (LD50) Determination
The acute oral toxicity, expressed as the median lethal dose (LD50), is determined to assess the short-term lethality of a substance. A common protocol, based on OECD Guideline 423 (Acute Toxic Class Method), involves the following steps:
-
Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.
-
Housing and Acclimatization: Animals are housed in appropriate conditions with controlled temperature, humidity, and light-dark cycles. They are acclimatized to the laboratory environment for at least 5 days before the study.
-
Dosing: The test substance is administered orally by gavage. A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
-
Stepwise Procedure: The dosing of subsequent animals is adjusted up or down from the starting dose depending on the outcome (survival or death) in the previously dosed animals. This stepwise procedure continues until the criteria for a specific toxicity class are met.
-
Data Analysis: The LD50 is estimated based on the dose levels at which mortality is observed.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical. The protocol is based on the ability of a chemical to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
-
Bacterial Strains: Several strains of S. typhimurium with different mutations in the histidine operon are used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver homogenate, to mimic mammalian metabolism.
-
Exposure: The bacterial strains are exposed to various concentrations of the test substance in the presence or absence of the S9 mix.
-
Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
In Vivo Micronucleus Assay
The in vivo micronucleus assay is used to detect the genotoxic potential of a chemical by assessing chromosome damage in the bone marrow of rodents.
-
Animal Treatment: Typically, mice or rats are administered the test substance, usually by oral gavage or intraperitoneal injection, at multiple dose levels.
-
Sample Collection: At appropriate time points after treatment (e.g., 24 and 48 hours), bone marrow is collected from the femur.
-
Slide Preparation: Bone marrow cells are flushed, and smears are prepared on microscope slides.
-
Staining: The slides are stained to differentiate between polychromatic erythrocytes (PCEs; immature red blood cells) and normochromatic erythrocytes (NCEs; mature red blood cells).
-
Microscopic Analysis: The frequency of micronucleated PCEs (MN-PCEs) is determined by scoring a large number of PCEs under a microscope. The ratio of PCEs to NCEs is also calculated to assess cytotoxicity.
-
Data Analysis: A significant, dose-related increase in the frequency of MN-PCEs in treated animals compared to controls indicates that the substance is genotoxic.
Signaling Pathways and Mechanisms of Toxicity
The toxicity of trichloropropane isomers, particularly 1,2,3-trichloropropane, is intrinsically linked to their metabolic activation into reactive electrophiles. These metabolites can interact with cellular macromolecules, including DNA, leading to a cascade of cellular responses that culminate in toxicity and carcinogenicity.
Metabolic Activation of 1,2,3-Trichloropropane
The primary mechanism of 1,2,3-trichloropropane toxicity involves its bioactivation by cytochrome P450 enzymes and subsequent conjugation with glutathione (B108866) (GSH). This process generates reactive intermediates that are capable of causing cellular damage.
Cellular Response to Trichloropropane-Induced DNA Damage
The formation of DNA adducts by reactive metabolites of trichloropropanes can trigger a complex cellular response aimed at mitigating the damage. This response involves the activation of several key signaling pathways, including those regulated by p53 and Nrf2, which can lead to cell cycle arrest, DNA repair, or apoptosis.
Apoptosis Induction Pathways
Severe or irreparable DNA damage caused by trichloropropane metabolites can lead to programmed cell death, or apoptosis. This can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of caspases and the execution of cell death.
Conclusion
The available data strongly indicate that 1,2,3-trichloropropane is a potent toxicant with significant carcinogenic and genotoxic properties, primarily driven by its metabolic activation to DNA-reactive species. While 1,1,2-trichloropropane also shows evidence of toxicity, the toxicological profiles of this compound and 1,2,2-trichloropropane remain largely uncharacterized. This significant data gap underscores the need for further research to fully understand the comparative toxicity of all trichloropropane isomers and to conduct comprehensive risk assessments. The elucidation of the specific signaling pathways activated by these compounds will be crucial for a deeper understanding of their mechanisms of toxicity and for the development of potential therapeutic or preventative strategies.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Table 2-5, Genotoxicity of 1,2,3-Trichloropropane In Vitro - Toxicological Profile for 1,2,3-Trichloropropane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. environmentalrestoration.wiki [environmentalrestoration.wiki]
- 5. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Boiling Points of Trichloropropane Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the boiling points of five trichloropropane (B3392429) isomers. The data presented is intended to assist researchers in understanding the structure-property relationships that govern the volatility of these compounds. This information can be critical in various applications, including solvent selection, reaction condition optimization, and purification processes within the pharmaceutical and chemical industries.
Isomer Boiling Point Comparison
The boiling points of the five constitutional isomers of trichloropropane are summarized in the table below. These values highlight the significant impact of chlorine atom placement on the physical properties of the molecule.
| Isomer Name | Structure | Boiling Point (°C) |
| 1,2,3-Trichloropropane | CH₂ClCHClCH₂Cl | 156-158 |
| 1,1,3-Trichloropropane | CH₂ClCH₂CHCl₂ | 145 |
| 1,1,2-Trichloropropane | CH₃CCl₂CH₂Cl | 133 |
| 1,2,2-Trichloropropane | CH₃C(Cl)₂CH₂Cl | 123-124.05 |
| 1,1,1-Trichloropropane | CH₃CH₂CCl₃ | 107-108 |
Factors Influencing Boiling Point Differences
The observed variations in the boiling points of trichloropropane isomers can be attributed to differences in their molecular structure, which in turn affect the strength of their intermolecular forces. The primary intermolecular forces at play in these non-polar to weakly polar molecules are London dispersion forces (a type of van der Waals force) and dipole-dipole interactions.
-
Molecular Shape and Surface Area: For isomeric haloalkanes, a key factor influencing the strength of London dispersion forces is the molecular surface area.[1][2] More linear or less branched molecules have a larger surface area, allowing for greater contact between molecules and stronger dispersion forces. This results in a higher boiling point. Conversely, increased branching leads to a more compact, spherical shape, reducing the surface area available for intermolecular interactions and thus lowering the boiling point.[1][3]
-
Dipole Moment: The arrangement of the polar carbon-chlorine (C-Cl) bonds within the molecule determines its overall polarity, or dipole moment. While individual C-Cl bonds are polar, the symmetrical arrangement of these bonds in some isomers can lead to a cancellation of the bond dipoles, resulting in a smaller overall molecular dipole moment. Isomers with a larger net dipole moment will experience stronger dipole-dipole interactions, which can contribute to a higher boiling point.
As illustrated in the data table, there is a clear trend of decreasing boiling point with increased branching and clustering of the chlorine atoms. 1,2,3-trichloropropane, the most linear isomer, exhibits the highest boiling point. As the chlorine atoms are moved to the same or adjacent carbon atoms, the molecule becomes more compact, leading to a progressive decrease in the boiling point, with the highly branched 1,1,1-trichloropropane having the lowest boiling point.
Experimental Protocol for Boiling Point Determination
The boiling points cited in this guide are determined using standard laboratory techniques. A common and reliable method is the distillation method.[4][5]
Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[5]
Apparatus:
-
Distillation flask
-
Condenser
-
Receiving flask
-
Thermometer
-
Heating mantle or oil bath
-
Boiling chips
Procedure:
-
A sample of the trichloropropane isomer is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.
-
The apparatus is assembled as per a standard simple distillation setup, with the thermometer bulb positioned at the level of the side arm leading to the condenser to accurately measure the temperature of the vapor.
-
The flask is gently heated.
-
As the liquid boils, the vapor rises, and its temperature is recorded.
-
The temperature that remains constant during the collection of the bulk of the distillate is recorded as the boiling point of the substance.[4]
Precautions:
-
The atmospheric pressure should be recorded as boiling points are pressure-dependent.
-
The thermometer must be calibrated for accuracy.
-
Ensure all glassware is clean and dry.
-
Proper safety precautions, including the use of a fume hood and personal protective equipment, should be followed when handling chlorinated hydrocarbons.
Logical Relationship Diagram
The following diagram illustrates the relationship between the molecular structure of the trichloropropane isomers and their corresponding boiling points.
Caption: Isomer structure's effect on boiling point.
References
A Comparative Analysis of the Reactivity of 1,1,3-Trichloropropane and 1,1,1-Trichloropropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the relative reactivity of two isomers of trichloropropane: 1,1,3-trichloropropane (a positional isomer of 1,2,3-trichloropropane (B165214), often referred to as TCP) and 1,1,1-trichloropropane. Understanding the distinct chemical behaviors of these isomers is crucial for their application in chemical synthesis, as well as for assessing their environmental fate and developing remediation strategies. This comparison is supported by available experimental data and mechanistic insights into their primary reaction pathways, including nucleophilic substitution and elimination reactions.
Executive Summary
Structurally, 1,1,1-trichloropropane possesses three chlorine atoms on a terminal carbon, making it a geminal trihalide. In contrast, this compound has chlorine atoms at both ends of the propane (B168953) chain. This fundamental difference in atomic arrangement leads to significant variations in their reactivity.
1,1,1-Trichloropropane is notably more susceptible to nucleophilic substitution, particularly under aqueous basic conditions, leading to the formation of propionic acid. This proceeds through an unstable gem-triol intermediate. Under alcoholic basic conditions, it favors elimination reactions.
1,2,3-Trichloropropane (TCP) , a closely related and more commonly studied isomer often discussed in the context of environmental contamination, is characterized by its chemical inertness. It is notably resistant to hydrolysis and other degradation pathways under ambient conditions, though it can be degraded under more extreme conditions of high pH and temperature or through specific reductive or oxidative processes. Computational studies suggest that β-elimination is a thermodynamically favored degradation pathway for TCP under reductive conditions. While specific data for this compound is less abundant, its structural similarity to 1,2,3-trichloropropane suggests a degree of stability greater than that of the 1,1,1-isomer.
Comparative Data on Reactivity
| Feature | 1,1,1-Trichloropropane | This compound (and related 1,2,3-Trichloropropane) |
| Structure | Geminal trihalide (three Cl atoms on C1) | Vicinal and isolated halides (Cl atoms on C1 and C3) |
| Primary Reaction with Aqueous Base | Nucleophilic Substitution (Hydrolysis) | Generally resistant to hydrolysis under ambient conditions.[1] |
| Product of Aqueous Hydrolysis | Propionic Acid[2][3][4][5] | Degradation is favored at high pH and temperature.[1] |
| Primary Reaction with Alcoholic Base | Elimination (Dehydrochlorination) | Elimination (Dehydrochlorination) is a potential pathway.[6] |
| Product of Elimination | 1,1-Dichloropropene[2] | Products would likely include dichloropropenes. |
| General Reactivity | More reactive towards nucleophilic substitution. | More recalcitrant and persistent.[1] |
Reaction Mechanisms
The differing reactivity of these two isomers can be attributed to their distinct reaction mechanisms under various conditions.
Nucleophilic Substitution of 1,1,1-Trichloropropane
Under aqueous alkaline conditions, 1,1,1-trichloropropane undergoes a series of nucleophilic substitution reactions where hydroxide (B78521) ions replace the chlorine atoms. The resulting intermediate, a gem-triol, is unstable and readily dehydrates to form the stable carboxylic acid, propionic acid.[2][4]
Caption: Hydrolysis of 1,1,1-Trichloropropane to Propionic Acid.
Elimination Reactions
In the presence of a strong base in an alcoholic solvent, both isomers can undergo elimination reactions (dehydrochlorination). For 1,1,1-trichloropropane, this results in the formation of 1,1-dichloropropene. For this compound, elimination could lead to a mixture of dichloropropene isomers.
Caption: Dehydrochlorination of Trichloropropane Isomers.
Experimental Protocols
Comparative Hydrolysis Rate Measurement
A common method to compare the reactivity of haloalkanes towards hydrolysis is by monitoring the formation of the halide ion precipitate with silver nitrate (B79036).[7][8]
Objective: To qualitatively or quantitatively compare the rate of hydrolysis of 1,1,1-trichloropropane and this compound.
Materials:
-
1,1,1-Trichloropropane
-
This compound
-
Ethanol (B145695) (as a common solvent)
-
Aqueous silver nitrate solution (e.g., 0.1 M)
-
Test tubes
-
Water bath
-
Stopwatch
Procedure:
-
Prepare equimolar solutions of 1,1,1-trichloropropane and this compound in ethanol in separate test tubes.
-
In separate test tubes, place an equal volume of aqueous silver nitrate solution.
-
Place all test tubes in a constant temperature water bath and allow them to equilibrate.
-
Simultaneously mix the haloalkane solutions with the silver nitrate solutions.
-
Start the stopwatch and record the time taken for a precipitate of silver chloride to appear in each test tube.
-
The rate of reaction is inversely proportional to the time taken for the precipitate to form.
Expected Outcome: A precipitate is expected to form significantly faster in the test tube containing 1,1,1-trichloropropane, indicating a faster rate of hydrolysis.
Caption: Workflow for Comparing Hydrolysis Rates.
Conclusion
The structural arrangement of chlorine atoms in 1,1,1-trichloropropane and this compound dictates their chemical reactivity. 1,1,1-Trichloropropane is significantly more reactive towards nucleophilic substitution, readily undergoing hydrolysis to form propionic acid. In contrast, this compound, much like the well-studied 1,2,3-trichloropropane, is expected to be more chemically stable and less prone to hydrolysis under ambient conditions. These differences are critical for professionals in chemical synthesis and environmental science, influencing the choice of reagents and reaction conditions, as well as the assessment of environmental persistence and the development of effective remediation technologies. Further quantitative kinetic studies under identical conditions would be beneficial to provide a more precise comparison of the reactivity of these two compounds.
References
- 1. Degradation of 1,2,3-trichloropropane (TCP): hydrolysis, elimination, and reduction by iron and zinc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. The major product formed when 1, 1, 1-trichloro-propane is treated with aqueous potassium hydroxide is: [allen.in]
- 4. The major product formed when 1, 1, 1 - trichloro - propane is treated with aqueous potassium hydroxide is: [infinitylearn.com]
- 5. shaalaa.com [shaalaa.com]
- 6. 1,2,3-Trichloropropane - Enviro Wiki [enviro.wiki]
- 7. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 8. chemguide.co.uk [chemguide.co.uk]
Navigating the Analytical Landscape of Trichloropropane Isomers: A Comparative Guide to the Validation of 1,1,3-Trichloropropane and 1,2,3-Trichloropropane Analytical Standards
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of chemical compounds is a cornerstone of robust scientific research and drug development. This guide provides a comparative overview of the analytical standards available for two isomers of trichloropropane: 1,1,3-Trichloropropane and its more commonly regulated counterpart, 1,2,3-Trichloropropane (B165214). The significant disparity in the commercial availability of certified reference materials and validated analytical methodologies for these two isomers presents a critical challenge for researchers working with the 1,1,3-isomer.
The Challenge of Validating this compound Analysis
A thorough investigation into the availability of analytical standards reveals a stark contrast between this compound and 1,2,3-Trichloropropane. While certified reference materials (CRMs) and established analytical methods are readily accessible for 1,2,3-Trichloropropane, the same cannot be said for the 1,1,3-isomer. This absence of commercially available, certified standards for this compound poses a significant hurdle for its accurate quantification and validation.
The National Institute of Standards and Technology (NIST) WebBook provides basic chemical information for this compound, including its chemical formula (C3H5Cl3), molecular weight (147.431 g/mol ), and CAS Registry Number (20395-25-9). Spectroscopic data, such as Nuclear Magnetic Resonance (NMR) spectra, are also available, which can aid in the identification of the compound. However, without a certified analytical standard, the validation of quantitative analytical methods remains a formidable challenge.
A Tale of Two Isomers: Availability of Analytical Standards
The following table summarizes the availability of analytical standards and validated methods for both this compound and 1,2,3-Trichloropropane.
| Parameter | This compound | 1,2,3-Trichloropropane |
| Certified Reference Material (CRM) | Not readily commercially available | Readily available from multiple suppliers as certified solutions (e.g., 200 µg/mL in methanol).[1] |
| Validated Analytical Methods | No standardized, validated methods found | Multiple validated methods available (e.g., GC-MS).[2][3][4] |
| Spectroscopic Data | NMR spectra available. | Extensive spectroscopic data available. |
| NIST WebBook Entry | Yes (CAS: 20395-25-9) | Yes (CAS: 96-18-4) |
The Path to Validation: A Standard Workflow
The validation of an analytical standard is a meticulous process that ensures the reliability and accuracy of quantitative data. The following diagram illustrates a typical workflow for this process.
References
- 1. 1,2,3-Trichloropropane certified reference material, 200ug/mL methanol 96-18-4 [sigmaaldrich.com]
- 2. gcms.cz [gcms.cz]
- 3. Lowering detection limits for 1,2,3-trichloropropane in water using solid phase extraction coupled to purge and trap sample introduction in an isotope dilution GC-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waterboards.ca.gov [waterboards.ca.gov]
A Comparative Analysis of Theoretical and Experimental Properties of 1,1,3-Trichloropropane
A comprehensive guide for researchers and drug development professionals on the physicochemical and spectroscopic properties of 1,1,3-trichloropropane, with a comparative look at its isomers and dichlorinated alternatives.
This guide provides a detailed comparison of the theoretical and experimentally determined properties of this compound. For a comprehensive evaluation, key physicochemical and spectroscopic data for its isomers, 1,1,1-trichloropropane and 1,2,3-trichloropropane, as well as the related dichlorinated propanes, 1,2-dichloropropane (B32752) and 1,3-dichloropropane, are also presented. This information is crucial for researchers in various fields, including chemical synthesis, materials science, and drug development, where a thorough understanding of a compound's characteristics is essential for its application.
Physicochemical Properties: A Comparative Overview
The fundamental physical properties of this compound and its comparators are summarized in the table below. These properties, including molecular weight, boiling point, melting point, and density, are critical for predicting the behavior of these compounds in various experimental and industrial settings. Theoretical values, where available, are presented alongside experimentally determined data to provide a complete picture.
| Property | This compound | 1,1,1-Trichloropropane | 1,2,3-Trichloropropane | 1,2-Dichloropropane | 1,3-Dichloropropane |
| Molecular Formula | C₃H₅Cl₃ | C₃H₅Cl₃ | C₃H₅Cl₃ | C₃H₆Cl₂ | C₃H₆Cl₂ |
| Molecular Weight ( g/mol ) | 147.43 | 147.43 | 147.43 | 112.99 | 112.99 |
| Boiling Point (°C) | 145[1] | ~133 | 156.8 | 96 | 120-122[2] |
| Melting Point (°C) | -59[1] | No Data | -14.7 | -100 | -99.5 |
| Density (g/mL at 20°C) | 1.346 | 1.319 | 1.3889 | 1.156 | 1.1878[3] |
| CAS Number | 20395-25-9 | 7789-89-1 | 96-18-4 | 78-87-5 | 142-28-9 |
Spectroscopic Analysis: Unveiling Molecular Structure
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for elucidating the molecular structure of chemical compounds. The following sections compare the theoretical predictions and experimental observations for the spectroscopic signatures of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For organic molecules, ¹H and ¹³C NMR are particularly informative.
¹H NMR Spectroscopy
-
Theoretical Prediction: Based on the structure of this compound (Cl₂CH-CH₂-CH₂Cl), three distinct proton environments are expected. The proton on the carbon bearing two chlorine atoms (C1) would be the most deshielded and appear at the lowest field (highest ppm value). The two protons on the carbon adjacent to the dichloromethyl group (C2) would be next, followed by the two protons on the carbon bearing a single chlorine atom (C3) at the highest field (lowest ppm value). The expected splitting pattern would be a triplet for the C1 proton (coupled to the C2 protons), a triplet of triplets for the C2 protons (coupled to both C1 and C3 protons), and a triplet for the C3 protons (coupled to the C2 protons).
-
Experimental Data: Experimental ¹H NMR data for this compound would be required to confirm these predictions. The exact chemical shifts and coupling constants would provide definitive structural confirmation.
¹³C NMR Spectroscopy
-
Theoretical Prediction: The ¹³C NMR spectrum of this compound is expected to show three distinct signals, corresponding to the three non-equivalent carbon atoms. The carbon atom bonded to two chlorine atoms (C1) would have the highest chemical shift (lowest field). The carbon atom bonded to one chlorine atom (C3) would be next, and the central carbon atom (C2) would have the lowest chemical shift (highest field).
-
Experimental Data: Experimental ¹³C NMR spectra are available in various databases and would show three peaks confirming the predicted structure.
Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrational frequencies of bonds within a molecule, providing a characteristic "fingerprint."
-
Theoretical Prediction: The calculated IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching and bending vibrations, as well as C-Cl stretching vibrations. The presence of multiple chlorine atoms would influence the exact frequencies of these vibrations.
-
Experimental Data: The experimental FT-IR spectrum of this compound would be compared against theoretical predictions to validate the computational model and confirm the presence of specific functional groups.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following are generalized protocols for the key analytical techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of the analyte (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The final volume is typically around 0.6-0.7 mL.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.
-
Data Acquisition:
-
The instrument is tuned and shimmed to optimize the magnetic field homogeneity.
-
For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID). Key parameters include the number of scans, relaxation delay, and acquisition time.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance sensitivity.
-
-
Data Processing: The acquired FID is Fourier transformed to obtain the NMR spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Liquids: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).
-
Solids: The solid sample is finely ground with KBr powder and pressed into a thin pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: An FT-IR spectrometer is used for the analysis.
-
Data Acquisition:
-
A background spectrum of the empty sample holder or ATR crystal is recorded.
-
The sample is then placed in the beam path, and the sample spectrum is acquired.
-
Multiple scans are typically co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Logical Workflow for Property Comparison
The process of comparing theoretical and experimental properties follows a logical workflow, which can be visualized as follows:
References
- 1. 1,1,2-TRICHLOROPROPANE(598-77-6) 1H NMR [m.chemicalbook.com]
- 2. C3H7Cl CH3CH2CH2Cl 1-chloropropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Predict the NMR spectrum expected of 122 trichloro propane with its line .. [askfilo.com]
A Comparative Guide to the Computational Chemistry of Trichloropropane Isomers
For Researchers, Scientists, and Drug Development Professionals
Computational studies, primarily employing Density Functional Theory (DFT), are instrumental in understanding the molecular properties, stability, and reactivity of these isomers. This information is crucial for predicting their environmental fate, toxicological profiles, and potential applications in chemical synthesis.
Data Presentation
The following table summarizes available quantitative data for various trichloropropane (B3392429) isomers. It is important to note that the data is collated from different sources, and direct comparison should be approached with caution due to potential variations in computational methodologies.
| Isomer | Structure | LUMO Energy (eV)[1] | Dipole Moment (Debye) |
| 1,1,1-Trichloropropane | CH₃CH₂CCl₃ | -0.4446 | 1.84 (Experimental)[1] |
| 1,1,2-Trichloropropane | CH₃CHClCHCl₂ | -0.4323 | Not Available |
| 1,2,2-Trichloropropane | CH₂ClC(Cl₂)CH₃ | -0.4379 | Not Available |
| 1,2,3-Trichloropropane | CH₂ClCHClCH₂Cl | Not Available in Source | Not Available |
Experimental Protocols
The computational data presented in this guide are typically derived from quantum mechanical calculations. A general protocol for such studies is outlined below.
Computational Methodology:
A prevalent method for studying trichloropropane isomers is Density Functional Theory (DFT) . This approach offers a good balance between computational cost and accuracy for molecules of this size.
-
Functional: A common choice of functional is B3LYP (Becke, 3-parameter, Lee-Yang-Parr) , which is a hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation.
-
Basis Set: The choice of basis set is crucial for accurate results. A commonly used basis set is 6-31G(d,p) or larger, which includes polarization functions on both heavy atoms (d) and hydrogen atoms (p) to describe the electron distribution more accurately.
-
Geometry Optimization: The first step in these calculations is to find the lowest energy structure (the most stable conformation) of each isomer. This is achieved through geometry optimization, where the positions of the atoms are varied until a minimum on the potential energy surface is located.
-
Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed. These calculations serve two purposes: to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to compute thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Property Calculations: Once the optimized geometry is obtained, various molecular properties can be calculated. These include:
-
Relative Energies: The relative stability of the isomers can be determined by comparing their total electronic energies or, more accurately, their Gibbs free energies.
-
Dipole Moments: The dipole moment is a measure of the polarity of the molecule and is calculated from the electron density distribution.
-
Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding the molecule's reactivity. The LUMO energy, as presented in the table, can indicate the susceptibility of the molecule to nucleophilic attack.
-
Mandatory Visualization
The following diagram illustrates a typical workflow for a computational chemistry study of trichloropropane isomers.
References
Unraveling the Environmental Journey: 1,1,3-Trichloropropane vs. Other Volatile Organic Compounds
A comparative analysis of the environmental fate of 1,1,3-Trichloropropane (1,1,3-TCP) reveals a compound with significantly higher persistence and mobility in the environment compared to other common volatile organic compounds (VOCs), posing unique challenges for remediation and risk assessment. This guide provides a comprehensive comparison of the environmental fate of 1,1,3-TCP with prominent VOCs such as Benzene, Toluene, Ethylbenzene, Xylenes (BTEX), Trichloroethylene (TCE), and Tetrachloroethylene (PCE), supported by key experimental data and methodologies.
Persistence and Mobility: A Tale of Two Destinies
The environmental persistence of a chemical is a critical factor in determining its potential for long-term contamination. 1,1,3-TCP stands out for its remarkable resistance to natural degradation processes. Its estimated half-life in groundwater can extend for decades, significantly longer than that of many other VOCs which are more susceptible to biodegradation.
Mobility in the subsurface is another key determinant of a contaminant's environmental impact. The soil organic carbon-water (B12546825) partition coefficient (Koc) is a measure of a chemical's tendency to adsorb to soil or sediment. A lower Koc value indicates higher mobility and a greater potential to leach into groundwater. As the data below illustrates, 1,1,3-TCP's low Koc value contributes to its high mobility in soil, facilitating its migration to underlying aquifers.
| Compound | Henry's Law Constant (atm·m³/mol) | log Koc (L/kg) | Half-Life in Groundwater |
| This compound | 0.003 - 0.005 | 1.8 - 2.5 | Years to Decades |
| Benzene | 0.0055 | 1.8 - 2.2 | Days to Months |
| Toluene | 0.0067 | 2.2 - 2.7 | Days to Months |
| Ethylbenzene | 0.0081 | 2.4 - 2.9 | Days to Months |
| Xylenes (mixed) | 0.007 | 2.3 - 2.8 | Days to Months |
| Trichloroethylene (TCE) | 0.009 | 2.0 - 2.6 | Months to Years |
| Tetrachloroethylene (PCE) | 0.018 | 2.3 - 2.9 | Months to Years |
Note: The values presented are approximate and can vary depending on environmental conditions such as temperature, pH, and microbial populations.
Degradation Pathways: A Road Less Traveled for 1,1,3-TCP
The primary mechanisms for the natural attenuation of VOCs in the environment are biodegradation and abiotic degradation. While many common VOCs, such as BTEX compounds, can be readily biodegraded by naturally occurring microorganisms under both aerobic and anaerobic conditions, 1,1,3-TCP is notably recalcitrant.[1]
Aerobic biodegradation of 1,1,3-TCP is extremely slow to non-existent in most natural environments. Anaerobic biodegradation through reductive dechlorination has been observed, but the rates are generally much slower compared to the anaerobic degradation of chlorinated ethenes like TCE and PCE. This resistance to breakdown is a key contributor to its long-term persistence in groundwater.
References
Differentiating C3H5Cl3 Isomers: A Spectroscopic Comparison Guide
For researchers, scientists, and drug development professionals, the unambiguous identification of constitutional isomers is a cornerstone of chemical analysis, ensuring the purity, safety, and efficacy of compounds. The molecular formula C3H5Cl3 represents five distinct constitutional isomers, each with unique physical and chemical properties. Differentiating these trichloropropane (B3392429) isomers—1,1,1-trichloropropane, 1,1,2-trichloropropane, 1,1,3-trichloropropane, 1,2,2-trichloropropane (B3031411), and 1,2,3-trichloropropane—is readily achievable through a combination of spectroscopic techniques.
This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the differentiation of these five isomers, supported by experimental data and detailed analytical protocols.
Spectroscopic Data Comparison
The most effective way to distinguish between the trichloropropane isomers is to compare the data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. Each technique provides a unique fingerprint of the molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for isomer differentiation as it provides detailed information about the chemical environment, connectivity, and number of unique proton and carbon atoms in a molecule.
¹H NMR Spectroscopy
The number of signals, their chemical shifts (δ), and their splitting patterns (multiplicity) in the ¹H NMR spectrum are key differentiators.
| Isomer | Structure | ¹H NMR Chemical Shifts (ppm) and Multiplicity |
| 1,1,1-Trichloropropane | CH₃CH₂CCl₃ | ~2.5 (q), ~1.2 (t) |
| 1,1,2-Trichloropropane | CH₃CH(Cl)CHCl₂ | ~5.85 (d), ~4.34 (m), ~1.69 (d) |
| This compound | ClCH₂CH₂CHCl₂ | ~5.9 (t), ~3.8 (t), ~2.6 (m) |
| 1,2,2-Trichloropropane | CH₃C(Cl)₂CH₂Cl | ~4.04 (s), ~2.23 (s) |
| 1,2,3-Trichloropropane | ClCH₂CH(Cl)CH₂Cl | ~4.27 (m), ~3.88 (d)[1] |
¹³C NMR Spectroscopy
The number of distinct signals in the proton-decoupled ¹³C NMR spectrum directly corresponds to the number of non-equivalent carbon atoms, providing a clear method for distinguishing isomers based on their symmetry.
| Isomer | Structure | Number of ¹³C Signals | Approximate ¹³C Chemical Shifts (ppm) |
| 1,1,1-Trichloropropane | CH₃CH₂CCl₃ | 3 | 100 (CCl₃), 45 (CH₂), 12 (CH₃)[2][3] |
| 1,1,2-Trichloropropane | CH₃CH(Cl)CHCl₂ | 3 | 85 (CHCl₂), 65 (CHCl), 25 (CH₃) |
| This compound | ClCH₂CH₂CHCl₂ | 3 | 80 (CHCl₂), 45 (CH₂Cl), 35 (CH₂) |
| 1,2,2-Trichloropropane | CH₃C(Cl)₂CH₂Cl | 3 | 88 (CCl₂), 55 (CH₂Cl), 30 (CH₃)[4][5] |
| 1,2,3-Trichloropropane | ClCH₂CH(Cl)CH₂Cl | 2 | 65 (CHCl), 48 (CH₂Cl)[1][6] |
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of C-H and C-Cl bonds. While the spectra may appear similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation. Key absorptions are found in the C-H stretching (2850-3000 cm⁻¹) and C-Cl stretching (600-800 cm⁻¹) regions.
| Isomer | Key IR Absorptions (cm⁻¹) |
| 1,1,1-Trichloropropane | C-H stretch: ~2950, C-Cl stretch: ~750, ~700 |
| 1,1,2-Trichloropropane | C-H stretch: ~2980, C-Cl stretch: ~780, ~720, ~680 |
| This compound | C-H stretch: ~2960, C-Cl stretch: ~760, ~730, ~660 |
| 1,2,2-Trichloropropane | C-H stretch: ~3000, C-Cl stretch: ~800, ~740, ~690 |
| 1,2,3-Trichloropropane | C-H stretch: ~2970, C-Cl stretch: ~740, ~700, ~650 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. While all isomers have the same molecular ion peak (m/z), their fragmentation patterns, resulting from the different arrangements of chlorine atoms, will vary, providing another layer of identification.
| Isomer | Molecular Ion (M⁺) m/z | Key Fragment Ions (m/z) |
| 1,1,1-Trichloropropane | 146/148/150 | 111/113 [M-Cl]⁺, 83/85 [M-Cl₂-H]⁺, 47 [CH₂Cl]⁺ |
| 1,1,2-Trichloropropane | 146/148/150 | 111/113 [M-Cl]⁺, 97/99 [CHClCH₃]⁺, 62/64 [CHCl]⁺ |
| This compound | 146/148/150 | 111/113 [M-Cl]⁺, 75/77 [CH₂CHCl]⁺, 49 [CH₂Cl]⁺ |
| 1,2,2-Trichloropropane | 146/148/150 | 111/113 [M-Cl]⁺, 97/99 [C(Cl)₂CH₃]⁺, 49 [CH₂Cl]⁺ |
| 1,2,3-Trichloropropane | 146/148/150 | 110/112 [M-HCl]⁺, 75/77 [CH₂CHCl]⁺, 49 [CH₂Cl]⁺ |
Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) results in characteristic isotopic patterns for chlorine-containing fragments.
Experimental Protocols
Standardized protocols are crucial for obtaining reproducible and comparable spectroscopic data.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation : Dissolve approximately 10-20 mg of the trichloropropane isomer in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (0 ppm).
-
Instrumentation : Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition :
-
Acquire the spectrum using a standard single-pulse experiment.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 8-16.
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon.
-
Typical spectral width: 0 to 150 ppm.
-
Number of scans: 128-1024 or more, as ¹³C has a low natural abundance.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum. Calibrate the spectrum using the TMS signal at 0 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation : As trichloropropanes are liquids at room temperature, the neat liquid film method is most appropriate. Place one drop of the neat liquid sample onto the surface of a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin, uniform liquid film.[7][8]
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition :
-
Record a background spectrum of the clean, empty salt plates first.
-
Place the "sandwich" of salt plates with the sample in the spectrometer's sample holder.
-
Scan the sample, typically over a range of 4000 to 400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Processing : Identify and label the wavenumbers (cm⁻¹) of significant absorption peaks.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Prepare a dilute solution of the trichloropropane isomer (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane (B109758) or methanol.
-
Instrumentation : Use a GC system equipped with a capillary column (e.g., DB-5ms or equivalent) interfaced with a mass spectrometer (typically a quadrupole analyzer).
-
GC Conditions :
-
Injector Temperature : 250 °C.
-
Carrier Gas : Helium, with a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program : Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min) to separate the isomers if in a mixture.
-
Injection Volume : 1 µL.
-
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : Scan from m/z 40 to 200.
-
Source Temperature : 230 °C.
-
-
Data Analysis : Identify the retention time of the compound from the total ion chromatogram (TIC). Analyze the mass spectrum corresponding to the GC peak to determine the molecular ion and the fragmentation pattern.
Visualized Workflows
Experimental Workflow for Isomer Differentiation
The following diagram outlines the general experimental procedure for identifying an unknown trichloropropane isomer.
Caption: A general workflow for the spectroscopic differentiation of C₃H₅Cl₃ isomers.
Logical Differentiation Pathway
This diagram illustrates how the unique data from each spectroscopic method can be used in a logical process to identify a specific isomer.
Caption: A logical decision tree for isomer identification using NMR data.
References
- 1. 1,2,3-Trichloropropane | C3H5Cl3 | CID 7285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: 1H-NMR and 13C-NMR Spectra of 1,2,2-trichloropropane [orgspectroscopyint.blogspot.com]
- 5. ORGANIC SPECTROSCOPY INTERNATIONAL: 1H-NMR and 13C-NMR spectra of 1,2,2-trichloropropane [orgspectroscopyint.blogspot.com]
- 6. 1,2,3-Trichloropropane(96-18-4) 13C NMR [m.chemicalbook.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. homework.study.com [homework.study.com]
Safety Operating Guide
Proper Disposal of 1,1,3-Trichloropropane: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 1,1,3-Trichloropropane, designed for researchers, scientists, and professionals in drug development. The focus is on procedural, step-by-step guidance to ensure safe handling and regulatory compliance.
Immediate Safety Protocols
Prior to handling this compound, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a full-face shield.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene).[1] |
| Body Protection | Laboratory coat, long-sleeved garments, and closed-toe shoes. For larger quantities or in case of a spill, a chemical-resistant apron or suit is recommended.[1] |
| Respiratory Protection | All handling should be conducted in a well-ventilated area or a certified chemical fume hood.[1] If airborne concentrations exceed exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1] |
Spill Response and Cleanup
In the event of a spill, immediate and decisive action is required to contain the substance and mitigate hazards.
Spill Containment and Cleanup Protocol:
-
Evacuate and Isolate: Immediately evacuate all non-essential personnel from the spill area and restrict access.[2]
-
Ventilate: Ensure the area is well-ventilated to disperse vapors.
-
Eliminate Ignition Sources: Turn off all potential ignition sources, including flames, sparks, and hot surfaces.[1][2]
-
Absorb the Spill: Use an inert, non-combustible absorbent material such as vermiculite, dry sand, or earth to contain the liquid.[1][2]
-
Collect Waste: Carefully collect the absorbed material and contaminated debris into a designated, sealable, and properly labeled hazardous waste container.[1][2]
-
Decontaminate: Clean the spill area thoroughly with soap and water, and collect the cleaning materials as hazardous waste.
-
Sewer Precaution: Under no circumstances should this compound or its cleanup materials be washed into the sewer system.[2]
Waste Disposal Procedures
The disposal of this compound is regulated as hazardous waste. Adherence to a strict protocol is mandatory for legal and safe disposal.
Step-by-Step Disposal Protocol:
-
Waste Identification: All waste materials, including the chemical in its pure form, contaminated labware, and cleanup debris, must be treated as hazardous.
-
Waste Segregation: Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's hazardous waste guidelines. Keep the waste in its original container or a compatible, tightly sealed container.[1]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.
-
Storage: Store the sealed waste container in a designated, cool, dry, and well-ventilated secure area, away from incompatible materials such as strong bases, metals, and oxidizing agents.[1][2]
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal contractor.[1] This is essential for ensuring the waste is transported to an approved treatment, storage, and disposal facility (TSDF).
-
Regulatory Consultation: It is imperative to consult with your state's Department of Environmental Protection (DEP) or the regional Environmental Protection Agency (EPA) office for specific disposal recommendations.[2] 1,2,3-Trichloropropane is regulated under the Resource Conservation and Recovery Act (RCRA), and it is likely that this compound falls under similar regulations.[3]
Chemical and Safety Data Summary (for 1,2,3-Trichloropropane)
| Property | Information |
| CAS Number | 96-18-4[1] |
| UN Number | 2810 |
| Hazard Class | 6.1 (Toxic Liquid) |
| OSHA Permissible Exposure Limit (PEL) | 50 ppm (8-hour TWA)[2] |
| NIOSH Recommended Exposure Limit (REL) | 10 ppm (10-hour TWA)[2] |
| ACGIH Threshold Limit Value (TLV) | 10 ppm (8-hour TWA)[2] |
Logical Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 1,1,3-Trichloropropane
Essential Safety and Handling Guide for 1,1,3-Trichloropropane
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The operational and disposal plans herein are designed to ensure the safe handling of this hazardous chemical.
Health Hazard Summary
This compound is presumed to be a hazardous substance. Based on data for 1,2,3-Trichloropropane, it is likely to be toxic if swallowed, inhaled, or in contact with skin.[1] Short-term exposure may cause irritation to the eyes, skin, and respiratory tract.[2] Long-term or repeated exposure may lead to more severe health effects, including potential damage to the liver and kidneys.[2] 1,2,3-Trichloropropane is classified as a substance that may cause cancer and is suspected of causing genetic defects and damaging fertility or the unborn child.[1]
Physical and Chemical Properties (Data for 1,2,3-Trichloropropane)
| Property | Value |
| Appearance | Colorless to straw-colored liquid[2] |
| Odor | Chloroform-like[2][3] |
| Boiling Point | 156.85 °C (314.33 °F)[3] |
| Melting Point | -14 °C (7 °F)[3] |
| Flash Point | 71 °C (160 °F)[3] |
| Density | 1.387 g/mL[3] |
| Solubility in Water | 1,750 mg/L[3] |
Occupational Exposure Limits (Data for 1,2,3-Trichloropropane)
| Organization | Limit |
| OSHA (PEL) | 50 ppm (8-hour TWA)[3] |
| NIOSH (REL) | 10 ppm (10-hour TWA) [skin][4] |
| ACGIH (TLV) | 0.005 ppm (TWA); A2 (suspected human carcinogen)[5] |
Operational Plan: Safe Handling Procedure
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[5][6][7] A certified chemical fume hood is required.
-
Closed Systems: For larger quantities or continuous processes, use a closed system to minimize vapor release.[5][6]
Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield are mandatory to prevent eye contact.[5][6][8] |
| Hand Protection | Wear appropriate chemical-resistant gloves. Consult manufacturer data for suitability.[5][6] |
| Skin Protection | A lab coat or chemical-resistant apron should be worn. For tasks with a higher risk of splashing, chemical-resistant coveralls are recommended.[5][6] |
| Respiratory Protection | If exposure limits are exceeded or in the event of a spill, a NIOSH-approved respirator with organic vapor cartridges is necessary.[5][6] |
Handling Procedures
-
Read and understand the Safety Data Sheet (SDS) for 1,2,3-Trichloropropane before starting any work.
-
Avoid inhalation of vapors and direct contact with skin and eyes.[7]
-
Keep containers tightly closed when not in use and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and powdered metals.[5][6]
Emergency and First Aid Plan
Emergency Procedures
| Scenario | Action |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2][6] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2][6] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6] |
Spill Response
-
Small Spills: Evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[8] Absorb the spill with an inert material such as sand, earth, or vermiculite.[6][9] Place the contaminated material in a sealed, labeled container for disposal.[8][9]
-
Large Spills: Evacuate the area immediately and contact emergency services. Prevent the spill from entering drains or waterways.[5][9]
Disposal Plan
-
Waste Collection: Collect all this compound waste in a designated, properly labeled, and sealed container.
-
Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain or with regular trash.[6][9] All disposal activities must comply with local, state, and federal regulations.
Safe Handling Workflow
Caption: Workflow for Safe Handling of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. nj.gov [nj.gov]
- 3. 1,2,3-Trichloropropane - Wikipedia [en.wikipedia.org]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - 1,2,3-Trichloropropane [cdc.gov]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. 1,2,3-TRICHLOROPROPANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. agilent.com [agilent.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
